5-(4-Chlorophenyl)-3-methylphenol
Description
The exact mass of the compound 5-(4-Chlorophenyl)-3-methylphenol, 95% is 218.0498427 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Chlorophenyl)-3-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)-3-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-6-11(8-13(15)7-9)10-2-4-12(14)5-3-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXVDZNHAYRUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683778 | |
| Record name | 4'-Chloro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-23-9 | |
| Record name | 4'-Chloro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Whitepaper: 5-(4-Chlorophenyl)-3-methylphenol as a Privileged Pharmacophore in Endocrine Modulation
Executive Summary
In contemporary medicinal chemistry, halogenated biphenyl-ols have emerged as highly versatile scaffolds for targeting endocrine and metabolic pathways. 5-(4-Chlorophenyl)-3-methylphenol (IUPAC: 4'-chloro-5-methyl-[1,1'-biphenyl]-3-ol) represents a structurally optimized derivative within this class. By combining a semi-rigid biphenyl backbone with a hydrogen-bonding phenolic hydroxyl, a sterically directing methyl group, and a lipophilic para-chloro substituent, this compound serves as a critical intermediate and probe in the development of non-steroidal Cytochrome P450 (CYP) inhibitors [3] and Estrogen Receptor (ER) modulators [1, 2].
This technical guide provides an in-depth analysis of the structural causality, synthetic methodologies, and biological evaluation protocols necessary for leveraging this scaffold in advanced drug discovery programs.
Structural Rationale & Physicochemical Profiling
The pharmacological utility of 5-(4-Chlorophenyl)-3-methylphenol is directly dictated by its distinct structural motifs. The phenolic A-ring acts as an isostere for the A-ring of endogenous steroid hormones (e.g., estradiol), providing essential hydrogen-bond donor/acceptor capabilities required for anchoring into receptor active sites [1]. The addition of the 4-chlorophenyl system at the meta-position significantly increases the topological lipophilicity, driving the molecule deep into the hydrophobic pockets of target proteins such as CYP17 and CYP19 (aromatase) [3].
To guide formulation and assay development, the quantitative physicochemical parameters of the scaffold are summarized below. The causality behind each property highlights why this specific substitution pattern is favored in lead optimization.
Table 1: Physicochemical Properties and Pharmacological Causality
| Property | Value | Rationale / Causality in Drug Design |
| Molecular Weight | 218.68 g/mol | Highly fragment-like; leaves ample molecular weight "budget" for further functionalization while maintaining Lipinski Rule of 5 compliance. |
| LogP (Estimated) | ~4.2 | The para-chloro substitution drives high lipophilicity, enhancing passive membrane permeability and affinity for hydrophobic binding pockets [1]. |
| H-Bond Donors | 1 (-OH) | Critical for mimicking the C3-hydroxyl of estradiol, forming key interactions with His524/Glu353 in the ERα ligand-binding domain [2]. |
| H-Bond Acceptors | 1 (-OH) | Participates in target active site coordination and water-mediated hydrogen bonding networks. |
| Topological Polar Surface Area | 20.2 Ų | Low TPSA ensures excellent tissue penetration, including the potential to cross the blood-brain barrier (BBB) for central nervous system targets. |
Mechanism of Action: Dual-Targeting Potential
Biphenyl-3-ol derivatives exhibit a unique polypharmacology. The structural geometry of 5-(4-Chlorophenyl)-3-methylphenol allows it to act on two distinct but interconnected endocrine axes:
-
Cytochrome P450 Inhibition: Non-steroidal inhibitors of steroidogenic enzymes (like CYP17 and CYP19) are vital for treating hormone-dependent breast and prostate cancers [3]. The biphenyl scaffold occupies the substrate-binding cleft, while the electron-rich phenol can coordinate with the heme iron or interact with surrounding residues, blocking the aromatization of androgens to estrogens[3].
-
Estrogen Receptor Modulation: Halogenated biphenyls can competitively bind to the cytoplasmic estrogen receptors (ERα and ERβ) [1]. Depending on the specific cellular context and coregulator recruitment, they can act as partial agonists or antagonists, directly modulating cell proliferation pathways [2].
Mechanism of Action: CYP inhibition and ER modulation by the biphenyl-3-ol scaffold.
Synthetic Methodology: Regioselective Construction
The synthesis of highly specific biphenylols requires precise control over cross-coupling conditions to prevent unwanted side reactions, such as the competitive dehalogenation of the para-chloro group [4].
Protocol 1: Self-Validating Suzuki-Miyaura Cross-Coupling
Step-by-step synthetic workflow utilizing regioselective Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 3-bromo-5-methylphenol (1.0 equiv) and 4-chlorophenylboronic acid (1.2 equiv). Causality: A slight excess of boronic acid compensates for potential protodeboronation.
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.5 equiv). Causality: K₂CO₃ is a mild base that facilitates the transmetalation step without deprotonating the phenol to a degree that would hinder the reaction or cause degradation.
-
Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and accelerate the activation of the boronic acid into a reactive boronate complex.
-
Reaction Execution: Heat the mixture to 90°C for 12 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. The protocol is validated when the product mass peak (m/z [M-H]⁻ ~217) exhibits the characteristic 3:1 isotopic ratio indicative of a single chlorine atom, proving that dehalogenation did not occur.
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient) to yield the pure product [4].
Biological Evaluation: Self-Validating in vitro Assays
To accurately assess the endocrine-modulating properties of 5-(4-Chlorophenyl)-3-methylphenol, researchers must utilize assays that eliminate environmental background noise.
Protocol 2: E-Screen Assay for Estrogenicity in MCF-7 Cells
The E-screen assay measures the proliferation of human breast cancer MCF-7 cells, which are highly sensitive to estrogenic compounds [2].
Step-by-Step Procedure:
-
Cell Seeding: Seed MCF-7 cells at a density of 3 × 10⁴ cells/well in 24-well plates using standard DMEM supplemented with 10% Fetal Bovine Serum (FBS). Allow 48 hours for adherence [2].
-
Media Transition (Critical Step): Wash the cells carefully and replace the media with phenol red-free DMEM supplemented with 5% Dextran-Coated Charcoal-stripped FBS (DCC-FBS).
-
Causality: Phenol red is a weak structural mimic of estrogen and will cause baseline receptor activation. DCC-FBS removes endogenous steroid hormones from the serum. Failing to do this invalidates the assay [2].
-
-
Compound Dosing: Treat the cells with 5-(4-Chlorophenyl)-3-methylphenol at logarithmic concentration intervals (1 pM to 10 μM).
-
Self-Validation Controls:
-
Positive Control: 17β-Estradiol (10 nM) to prove the cells are responsive.
-
Antagonist Control: Co-treatment with Tamoxifen (1 μM) to prove that any observed proliferation is specifically mediated via the Estrogen Receptor [1].
-
-
Incubation & Readout: Incubate for 144 hours. Lyse the cells and quantify proliferation using a standard SRB (Sulforhodamine B) or resazurin-based fluorescence assay. Calculate the Relative Proliferative Effect (RPE) compared to the estradiol maximum.
References
- Benchchem. "3-(4-Fluorophenyl)phenol|CAS 10540-41-7". Benchchem Technical Database.
- Li, X. et al. "Estrogenicity and androgenicity screening of PCB sulfate monoesters in human breast cancer MCF-7 cells". PubMed Central (PMC).
- Hartmann, R. W. et al. "Steroidogenic cytochrome P450 (CYP) enzymes as drug targets: Combining substructures of known CYP inhibitors leads to compounds with different inhibitory profile". Comptes Rendus de l'Académie des Sciences.
- The Royal Society of Chemistry. "Supporting Information: Copper-Catalyzed Oxidative Aromatization Reaction of 2-Cyclohexen-1-ones to Phenols". RSC Publishing.
Technical Guide: Structural Identification & Registry of 3-Hydroxy-5-Methyl-4'-Chlorobiphenyl
This is an in-depth technical guide regarding the structural identification, synthesis, and registry status of 3-hydroxy-5-methyl-4'-chlorobiphenyl (IUPAC: 4'-chloro-5-methyl-[1,1'-biphenyl]-3-ol).
Executive Summary
Target Molecule: 3-hydroxy-5-methyl-4'-chlorobiphenyl Systematic Name: 4'-chloro-5-methyl-[1,1'-biphenyl]-3-ol Molecular Formula: C₁₃H₁₁ClO Molecular Weight: 218.68 g/mol
Status: This specific isomer is a non-catalogued or rarely indexed chemical entity in public CAS databases (Common Chemistry, PubChem). While the biphenyl core is well-established in medicinal chemistry—specifically as a scaffold for anticancer chalcones—this exact substitution pattern does not have a widely recognized, commercially available CAS number.
This guide serves as a protocol for researchers who have isolated or synthesized this compound and need to validate its structure, understand its synthetic context, or register it for proprietary use.
Structural Analysis & Chemical Context
The Biphenyl Scaffold in Drug Discovery
The 3-hydroxy-5-methyl-4'-chlorobiphenyl molecule belongs to a class of polysubstituted biphenyls often utilized as privileged structures in drug discovery. The 3-hydroxy group serves as a critical hydrogen bond donor/acceptor, while the 4'-chloro substituent provides metabolic stability and lipophilicity (logP modulation).
Key Application: Research indicates that 3-hydroxy-5-methylbiphenyl derivatives are key intermediates in the synthesis of bis-chalcones , which exhibit potent anticancer activity against breast cancer cell lines (e.g., MCF-7, MDA-MB-231). The hydroxyl group at position 3 is frequently functionalized (e.g., esterification, etherification) to generate pro-drugs or to lock the conformation of the biphenyl system.
Systematic Naming & Variations
To ensure exhaustive literature searching, researchers must utilize all valid IUPAC and semi-systematic permutations:
| Naming Convention | Identifier String |
| IUPAC (Preferred) | 4'-chloro-5-methyl-[1,1'-biphenyl]-3-ol |
| Alternative Systematic | 4'-chloro-3-hydroxy-5-methylbiphenyl |
| Inverted Ring Priority | 4-chloro-3'-hydroxy-5'-methylbiphenyl |
| Functional Class | 5-methyl-4'-chlorobiphenyl-3-ol |
Synthetic Pathways & Retro-Analysis
Since this compound is not a standard catalog item, it is likely synthesized via transition-metal catalyzed cross-coupling. The two primary routes are Suzuki-Miyaura Coupling and [3+3] Cyclocondensation .
Route A: Suzuki-Miyaura Cross-Coupling (Standard)
This is the most reliable method for generating the biaryl bond with high regioselectivity.
-
Coupling Partner A (Electrophile): 3-bromo-5-methylphenol (often protected as a methyl ether or silyl ether to prevent catalyst poisoning).
-
Coupling Partner B (Nucleophile): 4-chlorophenylboronic acid.
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: K₂CO₃ or Cs₂CO₃ in aqueous dioxane/toluene.
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the phenol derivative.
-
Transmetallation: The boronic acid transfers the 4-chlorophenyl group to the palladium center.
-
Reductive Elimination: The C-C bond forms, releasing the biphenyl product and regenerating Pd(0).
Route B: [3+3] Cyclocondensation (Specialized)
Recent literature (e.g., Univ. Rostock dissertations) describes the synthesis of functionalized biphenyls via the cyclization of 1,3-bis(silyloxy)-1,3-butadienes with 3-silyloxy-2-en-1-ones. This method allows for the de novo construction of the phenolic ring with precise substitution patterns (methyl/hydroxy) already in place.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and forward synthesis for the target molecule.
Caption: Retrosynthetic analysis showing the convergence of aryl halide and boronic acid fragments via Suzuki coupling to form the target biphenyl core.
Structural Verification Protocol
If you have synthesized this compound, you must validate its identity using a self-consistent analytical suite. Do not rely on melting point alone.
Proton NMR (¹H NMR) - 400/500 MHz
-
Solvent: CDCl₃ or DMSO-d₆.
-
Key Signals:
-
Methyl Group: Singlet (~2.3 ppm, 3H).
-
Phenolic OH: Broad singlet (variable, ~5.0–9.0 ppm, D₂O exchangeable).
-
Ring A (Phenol Ring): Three distinct aromatic protons. Look for meta-coupling (J ~ 1–2 Hz) between H2, H4, and H6.
-
Ring B (Chloro Ring): AA'BB' system (two doublets, J ~ 8 Hz) characteristic of para-substitution.
-
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion: Look for M+ peak at m/z 218 (³⁵Cl) and 220 (³⁷Cl) in a 3:1 ratio, confirming the presence of a single chlorine atom.
-
Fragmentation: Loss of methyl radical (M-15) or CO (M-28) from the phenol.
CAS Registry & Database Search Strategy
Since a direct CAS search often fails for this specific isomer, follow this workflow to confirm novelty or register the compound.
Why No CAS?
-
Novelty: The specific combination of 3-OH, 5-Me, and 4'-Cl is synthetically specific. While "chloromethylbiphenylols" exist, this exact isomer may not have been isolated in a registered patent.
-
Proprietary Intermediate: It may exist as a transient intermediate in the synthesis of complex drugs (like the chalcones mentioned in Bioorg. Med. Chem. 2010) without being characterized separately.[1]
Registration Workflow
If you require a CAS number for regulatory submission or publication:
-
Confirm Novelty: Use SciFinder-n or Reaxys. Draw the structure exactly. If no exact match appears, search for the substructure.
-
Submit to CAS: Contact CAS Client Services (Chemist Consultation) . You can request a "Chemist Consultation" to verify if a CAS Registry Number® exists or to assign a new one for a fee.
-
Data Required:
-
IUPAC Name.
-
Structure diagram (MOL file).
-
Analytical data (NMR/MS) to prove isolation.
-
Search Workflow Visualization
Use this logic flow to determine your next step.
Caption: Decision matrix for determining the registry status of the target biphenyl.
References
-
Synthesis and anti breast cancer activity of biphenyl based chalcones. Source:Bioorganic & Medicinal Chemistry, Vol 18, Issue 13, 2010. Relevance: Describes the synthesis of chalcones derived from 3-hydroxy-5-methylbiphenyl scaffolds, confirming the chemical accessibility and biological relevance of this structural class. URL:[Link]
-
Synthesis of Functionalized Biaryls via [3+3] Cyclocondensation. Source:University of Rostock Dissertation (Dr. M. Adeel), 2008. Relevance: Details the synthesis of "Methyl 4-chloro-3-hydroxy-5-methylbiphenyl-2-carboxylate" and related phenols, providing a proven synthetic methodology for this specific ring system. URL:[Link]
-
CAS Client Services (Registry). Source: Chemical Abstracts Service. Relevance: The authoritative body for assigning new CAS numbers to novel chemical substances. URL:[Link]
Sources
5-(4-Chlorophenyl)-3-methylphenol molecular weight and formula
The following technical guide details the physicochemical profile, synthesis, and application of 5-(4-Chlorophenyl)-3-methylphenol , also known by its IUPAC designation 4'-chloro-5-methyl[1,1'-biphenyl]-3-ol .
Executive Summary & Identity
5-(4-Chlorophenyl)-3-methylphenol is a biaryl building block characterized by a central phenolic ring substituted with a methyl group and a para-chlorophenyl moiety. This 1,3,5-substitution pattern renders it a "privileged structure" in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase allosteric pockets and nuclear receptors where lipophilic biaryl scaffolds are essential for hydrophobic interactions.
Physicochemical Profile
| Property | Value | Notes |
| Common Name | 5-(4-Chlorophenyl)-3-methylphenol | |
| IUPAC Name | 4'-chloro-5-methyl[1,1'-biphenyl]-3-ol | Preferred for indexing |
| Molecular Formula | C₁₃H₁₁ClO | |
| Molecular Weight | 218.68 g/mol | Average Mass |
| Exact Mass | 218.0498 | Monoisotopic (³⁵Cl) |
| Isotope Pattern | M (100%), M+2 (32%) | Characteristic Cl signature |
| Predicted LogP | ~4.2 | Highly Lipophilic |
| pKa (Predicted) | ~9.8 | Phenolic OH |
| H-Bond Donors | 1 | (Phenolic OH) |
| H-Bond Acceptors | 1 | (Phenolic OH) |
Structural Analysis & Logic
The molecule consists of two aromatic systems connected by a single bond (biaryl axis).
-
Ring A (Phenol Core): Acts as the polar anchor. The hydroxyl group (OH) at position 1 (relative to the phenol numbering) serves as a hydrogen bond donor/acceptor, critical for interacting with residues like Serine or Threonine in protein active sites.
-
Ring B (4-Chlorophenyl): Provides a lipophilic bulk that can occupy deep hydrophobic pockets. The chlorine atom at the para-position increases metabolic stability (blocking P450 oxidation at the para-site) and enhances lipophilicity.
-
Methyl Group (Position 3): Introduces asymmetry and restricts rotation slightly, potentially improving selectivity by creating steric clashes in non-target proteins.
Connectivity Logic
-
Phenol Numbering: If OH is C1, Methyl is C3, and the Chlorophenyl group is C5. This is a meta, meta substitution pattern relative to the hydroxyl.
-
Biphenyl Numbering: The C1-C1' bond defines the axis. The OH is at position 3, Methyl at position 5, and Chlorine at position 4'.
Synthetic Methodology
The most robust route to 5-(4-Chlorophenyl)-3-methylphenol is the Suzuki-Miyaura Cross-Coupling . This protocol is preferred over Grignard reagents due to the tolerance of the acidic phenolic proton (under basic conditions) and the availability of boronic acid precursors.
Protocol: Palladium-Catalyzed Cross-Coupling
Objective: Couple 3-bromo-5-methylphenol with 4-chlorophenylboronic acid.
Reagents & Materials
-
Substrate A: 3-Bromo-5-methylphenol (1.0 eq)
-
Substrate B: 4-Chlorophenylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol (3:1 ratio)
Step-by-Step Workflow
-
Degassing (Critical): Dissolve Substrate A and Substrate B in the solvent system. Sparge with Argon or Nitrogen for 15 minutes. Why? Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
-
Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous base under positive inert gas pressure.
-
Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC (eluent: Hexanes/Ethyl Acetate 4:1).
-
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenolate). Extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Synthesis Logic Diagram
Caption: Mechanistic flow of the Suzuki-Miyaura coupling utilized to synthesize the target biaryl phenol.
Analytical Validation
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
¹H NMR (400 MHz, CDCl₃) Expectations
-
δ ~2.35 ppm (s, 3H): Methyl group attached to the aromatic ring.
-
δ ~5.0-5.5 ppm (s, 1H, exchangeable): Phenolic -OH. Broad singlet, shift varies with concentration.
-
δ ~6.7-7.1 ppm (m, 3H): Protons on the central phenol ring (positions 2, 4, 6). The coupling pattern will show meta-coupling (J ~1-2 Hz).
-
δ ~7.3-7.5 ppm (m, 4H): Protons on the 4-chlorophenyl ring (AA'BB' system).
Mass Spectrometry (MS)[4]
-
Ionization: ESI- (Electrospray Ionization, Negative Mode) is preferred for phenols.
-
Observed Mass: [M-H]⁻ = 217.04.
-
Isotope Pattern: Look for the characteristic Chlorine split. The peak at m/z 219 (³⁷Cl) should be approximately 33% the intensity of the peak at m/z 217 (³⁵Cl).
Applications in Drug Development
This molecule serves as a versatile scaffold in two primary areas:
-
Kinase Inhibition (Type II): The biaryl ether/phenol motif mimics the "hinge binder" or hydrophobic back-pocket binder seen in inhibitors like Sorafenib. The methyl group provides a vector to fine-tune selectivity against specific kinase isoforms (e.g., p38 MAP kinase or BRAF).
-
Nuclear Receptor Ligands: The lipophilic biphenyl core fits well into the ligand-binding domain (LBD) of receptors such as Estrogen Receptor beta (ERβ) or PPARs. The phenol group mimics the A-ring of endogenous steroids.
Safety & Handling
-
Hazards: Like most phenols, this compound is likely corrosive and a skin irritant . The chlorinated moiety suggests potential environmental persistence.[1]
-
Storage: Store at 2–8°C under an inert atmosphere. Phenols are prone to oxidation (turning pink/brown) upon prolonged exposure to air and light.
-
Disposal: Halogenated organic waste streams. Do not mix with non-halogenated solvents if incineration protocols differ.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4'-Chloro-3-hydroxy-5-methylbiphenyl (Analogous Search). PubChem.
Sources
A Technical Guide to the Determination and Analysis of the Solubility of 3-methyl-5-(4-chlorophenyl)phenol in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2] For novel compounds such as 3-methyl-5-(4-chlorophenyl)phenol, a thorough understanding of its solubility profile in various organic solvents is a prerequisite for rational process development, from crystallization and purification to the design of dosage forms.[3][4] This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically determine, analyze, and model the solubility of this target compound. Eschewing a rigid template, this document is structured to provide not just a protocol, but a field-proven, logical workflow grounded in thermodynamic principles and robust analytical practices. We will detail the equilibrium-based shake-flask method, the gold standard for thermodynamic solubility measurement, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification.[5][6] Furthermore, we will explore the application of fundamental thermodynamic models, such as the van't Hoff and Jouyban-Acree models, to correlate and predict solubility, thereby maximizing data utility and minimizing experimental overhead.
Introduction: The Central Role of Solubility in Pharmaceutical Development
In the trajectory of drug discovery and development, solubility is a gatekeeper property.[7] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[1] Poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs, a challenge that affects over 40% of currently marketed APIs and nearly 90% of molecules in the discovery pipeline.[1][8] While aqueous solubility is paramount for physiological absorption, solubility in organic solvents is equally critical for the manufacturing and formulation processes.
Key decisions influenced by organic solvent solubility data include:
-
Solvent Selection for Crystallization: Designing an effective crystallization process for API purification requires identifying solvents that exhibit high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures to ensure high yield.[3]
-
Formulation Development: For liquid dosage forms or advanced delivery systems like self-emulsifying drug delivery systems (SEDDS), solubility in oils, co-solvents, and surfactants is a primary consideration.[9]
-
Process Safety and Efficiency: Understanding solubility limits prevents process failures such as premature precipitation and ensures efficient material handling and transfer.
This guide focuses on providing the foundational knowledge and practical methodologies to generate high-quality, reliable solubility data for the target compound, 3-methyl-5-(4-chlorophenyl)phenol.
Compound Profile: 3-methyl-5-(4-chlorophenyl)phenol
-
Structure:
-
Molecular Formula: C₁₃H₁₁ClO
-
Physicochemical Properties: Publicly available experimental data for this specific compound is limited. Analogous structures, such as 4-chloro-3-methylphenol (CAS 59-50-7), exhibit properties like a melting point of approximately 64-66°C and a log Kow of 3.10, suggesting moderate lipophilicity.[10] However, the addition of the phenyl group significantly increases molecular weight and likely alters properties like melting point and lipophilicity.
Crucial Insight: The absence of readily available data underscores the necessity for rigorous experimental determination. Relying on predictions from structurally similar compounds can be misleading. The protocols outlined herein are designed to generate this essential data from first principles.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is defined as the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[6] The "shake-flask" method is the most reliable technique for determining this value.[5][11]
The Shake-Flask Method: A Self-Validating Protocol
The core principle of this method is to create a saturated solution by agitating an excess of the solid solute in the solvent for a prolonged period, ensuring that equilibrium is reached.[5][12]
Materials and Equipment:
-
3-methyl-5-(4-chlorophenyl)phenol (solid, purity >99%)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control (incubator shaker)
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector
-
Volumetric flasks and pipettes
Step-by-Step Experimental Protocol:
-
Preparation: Add an excess amount of solid 3-methyl-5-(4-chlorophenyl)phenol to several vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of the chosen organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 298.15 K) and agitation speed (e.g., 150 rpm).
-
Causality Explained: Continuous agitation is necessary to maximize the solid-liquid interfacial area and accelerate the dissolution process. The equilibration time is critical; typically, 24 to 48 hours is sufficient to ensure true thermodynamic equilibrium is achieved.[11][13] For some compounds, longer times (up to 72 hours) may be necessary. It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration no longer changes, thereby validating that equilibrium has been reached.[14]
-
-
Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for a short period (e.g., 2-4 hours) to allow undissolved solids to settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into an analysis vial.
-
Causality Explained: Filtration is a critical step to remove all undissolved solid particles.[9] Any particulate matter in the sample will be dissolved during subsequent dilution steps, leading to an overestimation of the solubility. The filter material (e.g., PTFE) should be chosen for its chemical compatibility with the solvent and low binding affinity for the compound.
-
-
Dilution: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the analytical calibration curve. A precise dilution factor is essential for accurate back-calculation.
-
Quantification (HPLC-UV): Analyze the diluted sample using a validated HPLC-UV method.
-
Analytical Integrity: A robust HPLC method is the cornerstone of accurate quantification. This involves developing a method with a suitable column, mobile phase, and detection wavelength (selected based on the UV absorbance maximum of the compound). A multi-point calibration curve must be generated using standards of known concentration to establish linearity and determine the relationship between peak area and concentration.[9][15]
-
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the Shake-Flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Data Presentation and Thermodynamic Modeling
Structuring Quantitative Data
All experimentally determined solubility data should be meticulously recorded and presented in a clear, tabular format. This facilitates comparison across different solvents and temperatures.
| Solvent | Temperature (K) | Solubility (mg/mL) | Solubility (mol/L) | Mole Fraction (x) |
| Methanol | 298.15 | Experimental Value | Calculated Value | Calculated Value |
| Ethanol | 298.15 | Experimental Value | Calculated Value | Calculated Value |
| Acetone | 298.15 | Experimental Value | Calculated Value | Calculated Value |
| Ethyl Acetate | 298.15 | Experimental Value | Calculated Value | Calculated Value |
| Toluene | 298.15 | Experimental Value | Calculated Value | Calculated Value |
| ... (other solvents) | ... (other temps) |
Modeling Temperature Dependence: The van't Hoff Equation
The solubility of most compounds increases with temperature. The van't Hoff equation provides a powerful thermodynamic relationship to model this dependency.[16] By measuring solubility at several temperatures, one can determine key thermodynamic parameters of dissolution. The linear form of the equation is:
ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)
Where:
-
x is the mole fraction solubility
-
ΔH_sol is the molar enthalpy of solution
-
ΔS_sol is the molar entropy of solution
-
R is the universal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
By plotting ln(x) versus 1/T, a linear relationship should be observed (a "van't Hoff plot").[17] The slope of this line yields -ΔH_sol/R, and the intercept provides ΔS_sol/R. This analysis transforms discrete data points into a predictive model and provides fundamental insight into the dissolution process.
Modeling Cosolvency: The Jouyban-Acree Model
In many applications, mixed solvent systems (cosolvents) are used. The Jouyban-Acree model is a widely used and accurate mathematical model for correlating the solubility of a drug in binary or multi-component solvent mixtures.[18][19][20] For a binary solvent mixture at a constant temperature, the model is expressed as:
ln(x_m,T) = f₁·ln(x₁,T) + f₂·ln(x₂,T) + f₁·f₂ * Σ[ A_i * (f₁ - f₂)^i ]
Where:
-
x_m,T is the mole fraction solubility in the solvent mixture
-
f₁ and f₂ are the mole fractions of solvents 1 and 2 in the mixture
-
x₁,T and x₂,T are the mole fraction solubilities in the pure solvents 1 and 2
-
A_i are the model constants obtained by regression of experimental data
This model is invaluable for predicting solubility across the entire range of solvent compositions from a minimal number of experimental data points, significantly reducing laboratory workload.[20]
The Synergy of Experiment and Model
The relationship between experimental data generation and thermodynamic modeling is a synergistic cycle that drives efficient research.
Caption: Logic Flow from Experiment to Predictive Insight.
Conclusion
Determining the solubility of a new chemical entity like 3-methyl-5-(4-chlorophenyl)phenol in organic solvents is not merely a data collection exercise; it is a fundamental investigation that informs critical decisions throughout the pharmaceutical development lifecycle. By employing a robust, self-validating experimental protocol such as the shake-flask method coupled with precise HPLC analysis, researchers can generate the high-quality data necessary for success. Furthermore, leveraging the power of thermodynamic models like the van't Hoff and Jouyban-Acree equations transforms this discrete data into a predictive and insightful framework. This integrated approach ensures a comprehensive understanding of the compound's behavior, mitigates risks in process scale-up, and ultimately accelerates the path from discovery to a viable drug product.
References
-
Determination of Solubility by Gravimetric Method . Pharmapproach. Available at: [Link]
-
Van't Hoff Equation | Solubility of Things . Solubility of Things. Available at: [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review . National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Martinez, F., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria . MDPI. Available at: [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review . Pharmacy Journal. Available at: [Link]
-
Sorkun, M. C., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models . ACS Publications - American Chemical Society. Available at: [Link]
-
Martinez, F., et al. (2026). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria . UNT Digital Library. Available at: [Link]
-
Mester, Z., et al. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles . ChemRxiv. Available at: [Link]
-
The importance of solubility and how to collect it using dynamic methods . Technobis. (2023). Available at: [Link]
-
Mester, Z., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles . Journal of the American Chemical Society. Available at: [Link]
-
Martinez, F., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria . ResearchGate. Available at: [Link]
-
Aghaei, S., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . Pharmaceutical Sciences. Available at: [Link]
-
Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design . PMC. Available at: [Link]
-
P, Surat. (2021). Importance of Solubility and Lipophilicity in Drug Development . AZoLifeSciences. Available at: [Link]
-
Drug solubility: why testing early matters in HTS . BMG LABTECH. (2023). Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Course Hero. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . Regulations.gov. (2018). Available at: [Link]
-
Jouyban, A., et al. Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model . SciSpace. Available at: [Link]
-
Solubility prediction via a thermodynamic cycle . ResearchGate. Available at: [Link]
-
Avdeef, A. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. Available at: [Link]
-
Martinez, F., et al. (2022). Drug Solubility Correlation Using the Jouyban-Acree Model: Effects of Concentration Units and Error Criteria . PubMed. Available at: [Link]
-
Chirackal, J. J., & Lough, W. J. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer . PubMed. Available at: [Link]
-
Whitepaper: Solubility: importance, measurements and applications . Technobis Crystallization Systems. (2021). Available at: [https://www.technobis.com/hubfs/Whitepapers/Solubility whitepaper.pdf]([Link] whitepaper.pdf)
-
Experiment 1. Solubility of Organic Compounds . Scribd. Available at: [Link]
-
Determination of Solubility of Drug at Room Temperature by Gravimetric Method . Scribd. Available at: [Link]
-
Classification of organic compounds By solubility . University of Technology - Iraq. Available at: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds . Saddleback College. Available at: [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection . Improved Pharma. (2021). Available at: [Link]
-
Solubility of Organic Compounds . University of Sydney. (2023). Available at: [Link]
-
MultiScreen Solubility Filter Plate . Millipore. Available at: [Link]
-
How to measure solubility for drugs in oils/emulsions? . ResearchGate. (2023). Available at: [Link]
-
Van 't Hoff factor . Wikipedia. Available at: [Link]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug . ResearchGate. (2025). Available at: [Link]
-
Helmenstine, A. M. (2020). The van't Hoff Factor - Definition and How to Calculate It . Science Notes and Projects. Available at: [Link]
-
Solubility Test, HPLC-UV/VIS Method . Pharmacology Discovery Services. Available at: [Link]
-
Experimental solubility vs calculated solubility by van't Hoff model . ResearchGate. Available at: [Link]
-
Van 't Hoff equation . Wikipedia. Available at: [Link]
-
Chemical Properties of Phenol, 3-chloro-4-methyl- (CAS 615-62-3) . Cheméo. Available at: [Link]
-
4-Chloro-3-methylphenol . PubChem. Available at: [Link]
-
3-Chloro-5-methylphenol . PubChem. Available at: [Link]
Sources
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. azolifesciences.com [azolifesciences.com]
- 3. crystallizationsystems.com [crystallizationsystems.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. improvedpharma.com [improvedpharma.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. ijsrtjournal.com [ijsrtjournal.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
Advanced Technical Guide: 3,5-Disubstituted Biphenyl Phenols
Executive Summary: The Privileged Scaffold
In the landscape of modern medicinal chemistry, 3,5-disubstituted biphenyl phenols represent a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike simple phenols, which often suffer from rapid Phase II metabolism (glucuronidation/sulfation), the 3,5-disubstituted biphenyl motif offers a unique combination of steric protection , lipophilicity , and conformational adaptability .
This guide dissects the therapeutic utility of this class, categorizing them into two primary functional domains:
-
Sterically Hindered Antioxidants: Utilizing bulky groups (e.g., tert-butyl) at the 3,5-positions to stabilize phenoxyl radicals, serving as potent anti-inflammatory and neuroprotective agents.
-
3,5-Diaryl Motifs (Terphenyls): Where the substituents are aryl rings, creating rigid, hydrophobic cores essential for inhibiting protein-protein interactions (e.g., Bcl-2, Tubulin).
Chemical Architecture & Structural Logic
The Stability-Activity Trade-off
The pharmacological success of 3,5-disubstituted biphenyl phenols hinges on the Ortho-Effect .
-
Metabolic Blockade: Substituents at the 3 and 5 positions (ortho to the hydroxyl group in 4-substituted phenols) create a steric shield that significantly reduces the rate of enzymatic conjugation.
-
Radical Stability: In antioxidant applications, these substituents stabilize the phenoxyl radical formed after Hydrogen Atom Transfer (HAT), preventing propagation of oxidative damage.
Classification
| Class | Core Structure | Key Substituents (R3, R5) | Primary Application | Mechanism |
| Type A | 4-Hydroxybiphenyl | tert-Butyl, Isopropyl | Anti-inflammatory, Material Science | Radical Scavenging (HAT) |
| Type B | 3,5-Diarylphenol | Phenyl, Substituted Aryl | Anticancer (Cytotoxic) | Tubulin Polymerization Inhibition |
| Type C | Resorcinol Biphenyl | Hydroxyl, Methoxy | HSP90 / CHK1 Inhibitors | ATP-binding pocket competition |
Synthetic Methodologies
The construction of these scaffolds requires precision to prevent over-substitution or regiochemical errors. The Suzuki-Miyaura Cross-Coupling remains the gold standard for its tolerance of functional groups and high yields.
Core Protocol: Palladium-Catalyzed Synthesis of 3,5-Diarylphenols
This protocol describes the synthesis of a 3,5-diphenylphenol derivative via a double Suzuki coupling on a 3,5-dibromophenol template.
Reagents:
-
Substrate: 3,5-Dibromoanisole (1.0 equiv) [Protected phenol]
-
Coupling Partner: Phenylboronic acid (2.5 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: K2CO3 (2 M aqueous solution)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
-
Inerting: Charge a Schlenk flask with 3,5-dibromoanisole, phenylboronic acid, and Pd(PPh3)4. Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-dioxane and 2 M K2CO3 via syringe.
-
Thermal Activation: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Checkpoint: The disappearance of the mono-coupled intermediate is critical.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine (
), and dry over Na2SO4. -
Deprotection: Dissolve the crude intermediate (3,5-diphenylanisole) in dry DCM. Add BBr3 (1 M in DCM, 3 equiv) at -78°C. Warm to RT overnight.
-
Purification: Quench with MeOH. Concentrate and purify via silica gel chromatography to yield the free phenol.
Causality & Logic:
-
Protection (Anisole): Free phenols can poison Pd catalysts; methoxy protection prevents this and is easily removed.
-
Excess Boronic Acid: Required to drive the reaction to completion on both bromine sites.
-
BBr3 Deprotection: Chosen over HBr/AcOH for milder cleavage that preserves sensitive aryl substituents.
Visualization: Synthesis & Mechanism[2]
Synthetic Workflow (Suzuki Coupling)
The following diagram illustrates the catalytic cycle and workflow for generating the biphenyl core.
Figure 1: Catalytic workflow for the synthesis of 3,5-diarylphenols via Suzuki-Miyaura coupling.
Mechanism of Action: Dual Pathways
This diagram contrasts the antioxidant pathway (radical scavenging) with the anticancer pathway (protein binding).
Figure 2: Divergent mechanisms of action: Radical scavenging vs. Tubulin binding.
Pharmacology & Structure-Activity Relationships (SAR)
Anticancer Activity (Tubulin Inhibition)
3,5-Diarylphenols function as rigid analogs of Combretastatin A-4. The 3,5-substitution pattern mimics the spatial arrangement required to bind to the colchicine site of tubulin.
Key SAR Findings:
-
Hydroxyl Group: Essential for H-bonding with Val181 or Cys241 in the tubulin pocket.
-
3,5-Aryl Substituents: Electron-donating groups (OMe) on the pendant rings enhance potency by increasing electron density, strengthening
stacking interactions. -
Linker Rigidity: The direct biphenyl bond prevents free rotation, locking the molecule in a bioactive conformation.
Comparative Potency Data
Data aggregated from recent literature reviews.
| Compound Variant | Substituent (R3, R5) | Target Cell Line | IC50 (µM) | Mechanism |
| Honokiol Analog | Allyl | A549 (Lung) | 15.2 | MAPK inhibition |
| Tetramethoxy-BP | 3,5-dimethoxyphenyl | NCI-H460 | 154.0 | Oxidative Stress / Apoptosis |
| Synthetic Terphenyl | 4-methoxyphenyl | MCF-7 (Breast) | 4.5 | Tubulin Inhibition |
| Hindered Phenol | tert-Butyl | S. aureus | 32.0 (MIC) | Membrane Disruption |
Future Outlook & Challenges
While promising, the development of 3,5-disubstituted biphenyl phenols faces specific hurdles:
-
Solubility: The high lipophilicity (LogP > 4.5) of 3,5-di-tert-butyl and 3,5-diaryl derivatives leads to poor aqueous solubility. Solution: Formulation with cyclodextrins or prodrug design (phosphate esters).
-
Regioselectivity: Large-scale synthesis of asymmetric 3,5-disubstituted phenols remains challenging. Solution: C-H activation strategies using directing groups.
References
-
Davidson, J. P., et al. (2010). "A Synthesis of 3,5-Disubstituted Phenols." Organic Process Research & Development. Link
-
Concato-Lopes, V. M., et al. (2024).[1] "3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress... in NCI-H460 lung cancer cell line."[1] Biomedicine & Pharmacotherapy.[1] Link
-
PubChem. "Compound Summary: 3,5-Di-tert-butyl-4-hydroxybiphenyl (CID 17578)." National Library of Medicine. Link
-
Han, R., et al. (2022). "Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity." Frontiers in Pharmacology. Link
-
Rajić, Z., et al. (2024). "Synthesis... and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins." MDPI Molecules. Link
Sources
Structural and Pharmacological Divergence: A Comparative Analysis of 5-(4-Chlorophenyl)-3-methylphenol and 4-Chloro-3-methylphenol (PCMC)
Executive Summary & Core Paradigm
In the landscape of phenolic compounds used in drug development and biochemical research, the structural nuances of halogenation and aryl substitution dictate profound differences in pharmacodynamics and physicochemical behavior. This technical guide provides an in-depth comparative analysis between 4-Chloro-3-methylphenol (PCMC) —a ubiquitous, low-molecular-weight biocide and specific receptor agonist—and 5-(4-Chlorophenyl)-3-methylphenol , a sterically bulky biaryl scaffold utilized as an intermediate in advanced targeted drug discovery.
While PCMC relies on its compact monocyclic structure to penetrate bacterial membranes and interact with specific ion channels, the addition of a para-chlorophenyl ring at position 5 in the latter compound fundamentally shifts its profile. It transitions from a general membrane-active agent to a highly lipophilic pharmacophore designed to anchor into deep hydrophobic pockets of complex target proteins.
Physicochemical Profiling & Structural Biology
4-Chloro-3-methylphenol (PCMC)
PCMC (CAS: 59-50-7), also known as p-chloro-m-cresol, is a monocyclic halogenated phenol. Its structure features a hydroxyl group at position 1, a methyl group at position 3, and a chlorine atom at position 4.
-
Causality of Function: The proximity of the electron-withdrawing chlorine atom to the electron-donating methyl group creates a highly polarized, compact molecule. This specific electronic configuration allows PCMC to efficiently disrupt bacterial cell walls, making it a potent active ingredient in veterinary and cosmetic preservatives . Furthermore, its low steric bulk is critical for its ability to diffuse rapidly into the sarcoplasmic reticulum of mammalian cells.
5-(4-Chlorophenyl)-3-methylphenol
In contrast, 5-(4-Chlorophenyl)-3-methylphenol (C₁₃H₁₁ClO) is a bicyclic (biaryl) derivative. Here, the chlorine atom is not on the primary phenol ring but is situated at the para position of a secondary phenyl ring attached at position 5.
-
Causality of Function: The integration of the 4-chlorophenyl group drastically increases the molecule's calculated partition coefficient (LogP) from ~3.10 to ~4.95. This elevated lipophilicity, combined with the rotational freedom of the biaryl bond, prevents the molecule from acting as a simple membrane disruptor. Instead, the bulky halogenated tail serves as a hydrophobic anchor, a structural motif frequently exploited in the design of allosteric modulators and nuclear receptor ligands where high target specificity is required.
Quantitative Data Comparison
To facilitate rapid comparative analysis for formulation and assay design, the critical physicochemical parameters of both compounds are summarized below:
| Physicochemical Property | 4-Chloro-3-methylphenol (PCMC) | 5-(4-Chlorophenyl)-3-methylphenol |
| Structural Class | Monocyclic Halogenated Phenol | Bicyclic (Biaryl) Phenol |
| Molecular Formula | C₇H₇ClO | C₁₃H₁₁ClO |
| Molecular Weight | 142.58 g/mol | 218.68 g/mol |
| Estimated LogP | 3.10 | ~4.95 |
| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų |
| Steric Hindrance (Position 5) | Minimal (Hydrogen) | High (4-Chlorophenyl Ring) |
| Primary Biological Role | Biocide / RyR1 Agonist | Hydrophobic Pharmacophore |
Pharmacodynamics & Target Specificity
PCMC: Ryanodine Receptor 1 (RyR1) Activation
Beyond its biocidal applications, PCMC is a highly characterized pharmacological tool used to study calcium signaling. It acts as a potent, specific activator of the Ryanodine Receptor 1 (RyR1) calcium release channel located in the sarcoplasmic reticulum of skeletal muscle . The compact chloro-methyl configuration precisely fits the allosteric binding site of RyR1, locking the channel in an open state and triggering a massive efflux of Ca²⁺ into the cytosol.
Figure 1: Mechanism of RyR1 activation by PCMC and validation via Ruthenium Red blockade.
The Biaryl Scaffold: Directed Hydrophobic Interactions
Because 5-(4-Chlorophenyl)-3-methylphenol cannot fit into the compact RyR1 allosteric site due to severe steric clashing, its utility lies in synthetic drug design. The biaryl axis allows the molecule to project the electron-rich phenol ring toward hydrogen-bond acceptors in a protein active site, while the highly lipophilic 4-chlorophenyl tail buries itself into deep hydrophobic pockets (e.g., in kinase domains or estrogen receptor subtypes).
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as closed-loop, self-validating systems.
Protocol A: Sarcoplasmic Reticulum Calcium Release Assay (PCMC)
Objective: Quantify RyR1-mediated calcium efflux induced by PCMC. Causality of Design: We utilize Fluo-4 AM dye because its fluorescence emission increases >100-fold specifically upon binding free Ca²⁺, providing an exceptional signal-to-noise ratio. PCMC is introduced to trigger the RyR1 channel. Step-by-Step Workflow:
-
Isolate sarcoplasmic reticulum (SR) vesicles from skeletal muscle tissue via differential centrifugation.
-
Load SR vesicles with 5 µM Fluo-4 AM in a buffer containing 150 mM KCl and 20 mM HEPES (pH 7.4). Incubate for 30 minutes at 37°C.
-
Self-Validation Split: Divide the sample into two cohorts. Treat Cohort B (Control) with 10 µM Ruthenium Red (a highly specific RyR pore blocker) for 10 minutes prior to the next step.
-
Inject 5 mM PCMC into both cohorts while continuously recording fluorescence at 488 nm excitation / 520 nm emission.
-
Validation Check: Cohort A will exhibit a sharp fluorescence spike. Cohort B must exhibit a near-zero signal. If Cohort B shows fluorescence, the system is compromised by non-specific membrane leakage, invalidating the assay.
Protocol B: Palladium-Catalyzed Synthesis of 5-(4-Chlorophenyl)-3-methylphenol
Objective: Synthesize the sterically bulky biphenyl scaffold via Suzuki-Miyaura cross-coupling . Causality of Design: Carbon-carbon bond formation between two aromatic rings requires a transition metal catalyst. Pd(PPh₃)₄ is selected for its proven efficacy in the oxidative addition to aryl bromides. K₂CO₃ is utilized as a base to form a reactive boronate complex, which is essential to drive the transmetalation step. Step-by-Step Workflow:
-
In a Schlenk flask under inert argon, dissolve 1.0 eq of 3-methyl-5-bromophenol and 1.2 eq of 4-chlorophenylboronic acid in a degassed Toluene/H₂O mixture (4:1 ratio).
-
Add 2.0 eq of K₂CO₃ and 0.05 eq of Pd(PPh₃)₄. Heat the biphasic mixture to 90°C under continuous stirring.
-
Self-Validation Split 1 (In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent. The complete disappearance of the lower-Rf bromophenol spot validates the termination of the reaction (typically 6-8 hours).
-
Extract the organic layer, dry over MgSO₄, and purify via silica gel flash chromatography.
-
Self-Validation Split 2 (Analytical): Subject the purified product to ¹H-NMR spectroscopy (400 MHz, CDCl₃). The definitive validation of successful coupling is the emergence of an A₂B₂ multiplet in the aromatic region (characteristic of the para-substituted chlorophenyl ring), distinguishing the product from unreacted starting materials or homocoupled byproducts.
Figure 2: Palladium-catalyzed Suzuki-Miyaura synthesis workflow for the biphenyl derivative.
References
-
PubChem , "4-Chloro-3-methylphenol | C7H7ClO | CID 1732", National Center for Biotechnology Information. Available at: [Link]
-
Zorzato F, et al. , "Effects of 4-chloro-m-cresol on calcium release from the sarcoplasmic reticulum of skeletal muscle", Molecular Pharmacology, 1993. Available at:[Link]
-
Organic Chemistry Portal , "Suzuki-Miyaura Cross-Coupling", Named Reactions Database. Available at:[Link]
-
Wikipedia , "p-Chlorocresol - Chemical Properties and Applications", Wikimedia Foundation. Available at: [Link]
The Potential Biological Activity of 5-(4-Chlorophenyl)-3-methylphenol Derivatives: A Structure-Activity Relationship Perspective
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The exploration of novel chemical scaffolds for therapeutic intervention remains a cornerstone of modern drug discovery. The 5-(4-chlorophenyl)-3-methylphenol core represents a compelling, albeit underexplored, structure. Direct, peer-reviewed research on this specific parent compound is limited; therefore, this guide adopts a predictive, structure-activity relationship (SAR) approach. By dissecting the molecule into its constituent pharmacophores—the 4-chlorophenyl group, the substituted phenol ring, and the biphenyl-like linkage—we can infer a range of potential biological activities based on extensive data from structurally related compounds. This document serves as a technical roadmap for researchers, outlining hypothesized activities, the rationale behind them, and the experimental protocols required for their validation. We will delve into potential antimicrobial, antioxidant, anticancer, and anti-inflammatory properties, providing a robust framework for initiating a comprehensive drug discovery program centered on this promising scaffold.
The 5-(4-Chlorophenyl)-3-methylphenol Scaffold: A Medicinally Privileged Architecture
The title compound is a substituted biphenyl phenol, a structural class renowned for its diverse biological activities. Its potential can be understood by examining its three key components:
-
The Phenolic Hydroxyl Group: The phenol moiety is a classic hydrogen bond donor and a well-established pharmacophore for antioxidant activity through the scavenging of free radicals.[1][2][3] Its presence is also critical for interactions with numerous enzyme active sites.
-
The 4-Chlorophenyl Group: The incorporation of a chlorine atom onto a phenyl ring significantly modulates a molecule's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability and facilitate interactions with hydrophobic pockets within target proteins.[4] This motif is prevalent in a wide range of approved drugs and experimental compounds with demonstrated antimicrobial, anticancer, and anti-inflammatory effects.[5][6][7]
-
The 3-Methyl Group: This alkyl substitution provides steric bulk and electronic modulation to the phenolic ring, which can fine-tune binding affinity and selectivity for specific biological targets.
The combination of these features in a single scaffold suggests a high probability of multifaceted biological activity. The following sections will explore these potential activities in detail.
Hypothesized Biological Activities and Validation Protocols
Based on SAR analysis of analogous structures found in peer-reviewed literature, we can prioritize several key areas for biological investigation.
Antimicrobial Activity
Expert Rationale: Phenolic compounds are known to exhibit broad-spectrum antimicrobial effects.[8] Furthermore, the 4-chlorophenyl moiety is a key component of numerous compounds synthesized and tested for their activity against both Gram-positive and Gram-negative bacteria.[5][9][10] For instance, thymol derivatives such as 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) have demonstrated potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[11] The lipophilic nature of the 4-chlorophenyl group likely facilitates disruption of the bacterial cell membrane, a common mechanism for phenolic antimicrobials.
Hypothesized Mechanism: The primary mechanism is likely the disruption of bacterial cell membrane integrity, leading to leakage of intracellular components. A secondary mechanism could involve the inhibition of essential bacterial enzymes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol provides a standardized method for quantifying the antimicrobial potency of a test compound.
-
Preparation of Bacterial Inoculum:
-
A single colony of the target bacterium (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) is inoculated into Tryptic Soy Broth (TSB).
-
The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase (typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6).
-
The bacterial suspension is diluted in fresh broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Preparation and Serial Dilution:
-
The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
In a 96-well microplate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB), starting from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 1 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microplate.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Data Presentation: Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Organism | MIC (µg/mL) | Reference |
| N-acyl-α-amino acid with 4-[(4-chlorophenyl)sulfonyl]phenyl | S. aureus | 125 | [5] |
| 1,3,4-thiadiazole derivative with 4-chlorophenyl | S. aureus | 50 | [5] |
| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | S. aureus (MRSA) | < 512 | [11] |
| Imidazole derivative with 4-chlorophenyl | S. aureus | Moderate Activity | [10] |
Antioxidant Activity
Expert Rationale: Phenolic compounds are archetypal antioxidants due to the ability of the hydroxyl group to donate a hydrogen atom to neutralize reactive oxygen species (ROS).[2][3] The efficacy is dependent on the stability of the resulting phenoxyl radical, which is influenced by other substituents on the aromatic ring.[12] The electron-donating methyl group and the overall electronic structure of the 5-(4-chlorophenyl)-3-methylphenol scaffold are expected to confer significant radical scavenging potential.
Hypothesized Mechanism: The primary antioxidant mechanism is expected to be Hydrogen Atom Transfer (HAT), where the phenolic -OH group donates a hydrogen atom to a free radical (e.g., DPPH•, ROO•), thus quenching the radical and terminating the oxidative chain reaction.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a rapid and reliable method to assess the in vitro antioxidant capacity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in methanol or ethanol.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep violet color.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add various concentrations of the test compound.
-
Add the DPPH solution to each well and mix thoroughly.
-
A control is prepared with the solvent instead of the test compound.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
The absorbance of the solution is measured at ~517 nm using a spectrophotometer.
-
The scavenging of the DPPH radical by the antioxidant is observed as a color change from deep violet to light yellow.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.
-
Antioxidant Mechanism: Radical Scavenging by HAT
Caption: Hydrogen Atom Transfer (HAT) mechanism for antioxidant activity.
Data Presentation: Antioxidant Activity of Phenolic Compounds
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| Leaf Extract (Gymnanthes lucida) | DPPH | 12.82 | [2] |
| Ellagic Acid | DPPH | 11.75 | [2] |
| 3,4,5-trihydroxyphenylacetamide derivative | DPPH | More potent than Vitamin C | [3] |
| Butylated Hydroxytoluene (BHT) | Oxygen-uptake | Comparable to EOs | [1] |
Anticancer Activity
Expert Rationale: The 4-chlorophenyl group is a common feature in molecules designed as anticancer agents.[4][13] It is present in compounds that induce apoptosis and inhibit key enzymes in cancer progression.[14] For example, 1,3,4-thiadiazole derivatives bearing a 5-(4-chlorophenyl) moiety have shown remarkable cytotoxic potency against breast, liver, colon, and lung cancer cell lines, partly by inhibiting tumor-associated carbonic anhydrase isoforms.[7] The pyrrole scaffold, which is also structurally related, is considered privileged in medicinal chemistry for developing anticancer drugs.[4]
Hypothesized Mechanism: Potential mechanisms are diverse and could include:
-
Enzyme Inhibition: Targeting kinases, proteases, or carbonic anhydrases crucial for tumor growth and survival.[4][7]
-
Induction of Apoptosis: Triggering programmed cell death pathways in cancer cells.[14]
-
Disruption of Protein-Protein Interactions: Interfering with oncogenic signaling pathways.[4]
Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate medium (e.g., DMEM with 10% FBS).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, forming purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value, the concentration of the compound that reduces cell viability by 50%.
-
Workflow for MTT Cytotoxicity Assay
Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.
Data Presentation: Cytotoxicity of Structurally Related Compounds
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide | MCF-7 (Breast) | Cytotoxic | Potent | [7] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide | HCT116 (Colon) | Cytotoxic | Potent | [7] |
| 1,3,4-thiadiazole derivative | MCF-7 (Breast) | Cytotoxic | 52.35 - 65.95 | [13] |
| 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | Various | Anticancer | - | [15] |
Synthesis and Future Directions
The synthesis of the 5-(4-chlorophenyl)-3-methylphenol scaffold can likely be achieved through established palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, between a protected 5-bromo-3-methylphenol and 4-chlorophenylboronic acid (or an organozinc equivalent).
Future research should focus on:
-
Synthesis and Confirmation: Synthesize the parent compound and confirm its structure via NMR, IR, and mass spectrometry.
-
Empirical Screening: Perform the in vitro assays detailed above (MIC, DPPH, MTT) to validate the hypothesized biological activities.
-
Derivative Library Synthesis: Create a library of analogs by modifying the scaffold at key positions (e.g., replacing the methyl group, altering the halogen on the chlorophenyl ring, or derivatizing the hydroxyl group) to establish clear structure-activity relationships.
-
Mechanism of Action Studies: For any confirmed "hit" compounds, conduct further studies to elucidate the precise molecular mechanism responsible for the observed activity.
Conclusion
While direct experimental data on 5-(4-chlorophenyl)-3-methylphenol is not yet available, a thorough analysis of its structural components provides a compelling, data-driven rationale for its investigation as a source of novel therapeutic agents. The combination of a phenolic antioxidant core with a lipophilic 4-chlorophenyl group, a moiety common in potent bioactive molecules, strongly suggests potential for significant antimicrobial, antioxidant, and anticancer activities. The experimental frameworks provided in this guide offer a clear and logical path for researchers to systematically evaluate these predictions and unlock the full therapeutic potential of this promising chemical scaffold.
References
-
Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & S. D. B., P. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. Available from: [Link]
-
Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & S. D. B., P. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Available from: [Link]
-
Babiyana, S. K., et al. (2025). Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly synthesis of anti-inflammatory agent. Discover Chemistry, 2, 273. Available from: [Link]
-
Ali, M. A., Shaharyar, M., & De Clercq, E. (2007). Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 702–708. Available from: [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Available from: [Link]
-
Bortolomeazzi, R., & Tlili, N. (2021). Absolute Antioxidant Activity of Five Phenol-Rich Essential Oils. Molecules, 26(17), 5293. Available from: [Link]
-
Vasile, C. G., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. Available from: [Link]
-
Żwawiak, J., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 5089. Available from: [Link]
-
Can, Ö. D., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 18(8), 1234. Available from: [Link]
-
Ferreira, M. J., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657. Available from: [Link]
- CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
-
Rodríguez-García, I., et al. (2018). ANTIOXIDANT ACTIVITY OF BIOACTIVE COMPOUNDS ISOLATED FROM LEAVES AND BARK OF Gymnanthes lucida Sw. Revista Cubana de Plantas Medicinales. Available from: [Link]
-
Poso, A., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 57. Available from: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. WJBPHS, 13(1), 053-061. Available from: [Link]
-
El-Masry, R. M., et al. (2023). Elaborating 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Scaffold with A P-Tolyl Sulfonamide Moiety Enhances Cytotoxic Activity. Egyptian Journal of Chemistry, 66(7), 19-30. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Available from: [Link]
-
Kim, H. J., et al. (2014). Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. Archives of Pharmacal Research, 37(3), 329–336. Available from: [Link]
-
Zhang, H. Z., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5240–5251. Available from: [Link]
-
Yusuf, M., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6668. Available from: [Link]
-
Fathalipour, S., et al. (2023). Antimicrobial and Anti-pathogenic Activity of New Naphtho[16][17][18] Triazol-Thiadiazin Derivatives. Avicenna Journal of Medical and Clinical Microbiology, 10(3), 199-205. Available from: [Link] mcm.umsha.ac.ir/index.php/ajmcm/article/view/270
-
Almatarneh, M. H., & Tayyem, M. T. (2016). A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. Journal of Computational Chemistry & Molecular Modeling, 3(1). Available from: [Link]
-
Sallomy, C., et al. (2025). Screening of phenolic antibacterial compounds for the prevention of biofouling. Journal of Water Process Engineering, 65, 105678. Available from: [Link]
-
Lee, J. H., et al. (2020). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 30(12), 1916–1924. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scielo.sld.cu [scielo.sld.cu]
- 3. Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. Making sure you're not a bot! [helda.helsinki.fi]
- 9. wjbphs.com [wjbphs.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. opensciencepublications.com [opensciencepublications.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Safety Data Sheet (SDS) & Analytical Handling Guide for Chlorophenyl-Methylphenol Isomers
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper & Advanced SDS
Executive Summary & Scope
The class of chlorophenyl-methylphenol isomers—anchored by the fundamental positional isomers of chloro-methylphenol (such as 4-chloro-3-methylphenol, commonly known as chlorocresol) and extending to complex benzylated derivatives like 4-[(5-Bromo-2-chlorophenyl)methyl]phenol[1]—represents a critical family of halogenated phenolic compounds. Widely utilized as potent antimicrobial preservatives, biocides, and synthetic intermediates in pharmaceutical development, these compounds present unique handling challenges.
As a Senior Application Scientist, I have structured this guide to transcend a traditional Safety Data Sheet (SDS). This whitepaper synthesizes regulatory hazard identification with the underlying mechanistic toxicology, providing self-validating protocols for both spill response and the complex analytical resolution of co-eluting isomers[2].
Physicochemical Profile & Hazard Identification
Chlorophenyl-methylphenol isomers are characterized by their lipophilic chlorinated aromatic rings and reactive hydroxyl groups. These structural features dictate both their efficacy as biocides and their severe hazard profiles. They are classified under UN 3077 as Environmentally Hazardous Substances[3].
Table 1: Core Physicochemical Properties & GHS Hazard Data
| Property / Hazard | Value / Description | GHS Classification |
| Appearance | White to pinkish crystalline solid | N/A |
| Melting Point | 64°C – 67°C | N/A |
| Aqueous Solubility | ~3.8 g/L at 20°C | N/A |
| Acute Toxicity | Harmful if swallowed or in contact with skin | H302, H312 |
| Tissue Corrosion | Causes severe skin burns and serious eye damage | H314, H318 |
| Sensitization | May cause an allergic skin reaction | H317 |
| Ecological Impact | Very toxic to aquatic life (Acute & Chronic) | H400, H412 |
Data synthesized from standardized SDS protocols for chlorocresol and related isomers[3].
Mechanistic Toxicology & Cellular Impact
To safely handle these compounds, one must understand the causality behind their toxicity. The biocidal efficacy and human tissue toxicity of chlorophenyl-methylphenol isomers are driven by their ability to act as aggressive membrane disruptors[4].
Mechanism of Action:
-
Protein Binding: The phenolic hydroxyl group binds to cell wall proteins, initiating structural degradation[4].
-
Lipid Bilayer Insertion: The lipophilic chloromethylphenyl moiety inserts into the lipid bilayer, compromising membrane integrity[5].
-
Cytoplasmic Leakage & PMF Collapse: This disruption induces the rapid efflux of low molecular weight components, specifically potassium (
) and phosphate ( ) ions. The resulting ionic imbalance dissipates the proton motive force (PMF)[6]. -
Metabolic Uncoupling: The collapse of the PMF directly uncouples oxidative phosphorylation, halting ATP synthesis and leading to rapid cell death[4][6].
Fig 1: Mechanistic pathway of cellular toxicity and membrane disruption by chlorophenyl-methylphenol.
Self-Validating Safety & Spill Response Protocol
Standard operating procedures often fail because they lack built-in verification. The following spill response protocol is designed as a self-validating system to ensure absolute decontamination.
Step-by-Step Methodology:
-
Isolation & PPE Verification: Immediately isolate the spill zone. Don a respirator with an organic vapor/particulate cartridge, chemical-resistant nitrile gloves, and splash goggles.
-
Causality: These isomers are severe mucosal irritants (H335) and skin sensitizers (H317). Preventing the inhalation of aerosolized crystalline dust is the primary safety directive.
-
-
Inert Matrix Containment: Surround and cover the solid spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite).
-
Causality: Sweeping dry crystals generates hazardous dust. An inert matrix suppresses aerosolization and minimizes the surface area available for environmental contamination.
-
-
Alkaline Solubilization & Collection: Apply a dilute alkaline solution (e.g., 1% NaOH) to the matrix.
-
Causality: Phenols are weakly acidic. The alkaline solution converts the lipophilic isomer into a highly water-soluble phenolate salt, breaking its adherence to laboratory surfaces and allowing for complete absorption into the matrix.
-
-
Validation of Decontamination (The Self-Validating Step): Swab the affected surface with a wetted pH strip.
-
Validation Metric: A neutral pH (6.5–7.5) combined with the total absence of residual phenolic odor confirms the complete removal of the corrosive residue. If the pH is elevated or odor persists, repeat Step 3.
-
-
Regulated Disposal: Transfer all contaminated matrix into a sealed High-Density Polyethylene (HDPE) container. Label as "Environmentally Hazardous Substance, Solid, N.O.S. (Chlorocresol)" (UN 3077) for licensed chemical incineration[3].
Analytical Workflows: Resolving Co-Eluting Isomers
In drug development and quality control, accurately quantifying positional isomers (e.g., 4-chloro-3-methylphenol vs. 2-chloro-5-methylphenol) is notoriously difficult. Because enantiomers and positional isomers share nearly identical hydrophobicities and molecular weights, standard reversed-phase HPLC methods often result in co-elution[2].
Table 2: Chromatographic Parameters for Isomer Resolution
| Parameter | Standard Approach (Sub-optimal) | Optimized Resolution Protocol |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl or PFP (Pentafluorophenyl) |
| Mobile Phase | Acetonitrile / Water (50:50) | Methanol / Water (Gradient adjusted) |
| Column Temperature | 30°C | 25°C to 45°C (Empirically fine-tuned) |
| Resolution Outcome | Co-elution ( | Baseline Separation ( |
Step-by-Step HPLC Method Development:
-
Initial Screening: Inject a 10 µg/mL mixed standard of the isomers using a standard C18 column with a 30:70 Acetonitrile/Water mobile phase[2].
-
Stationary Phase Shift: If co-elution is observed, switch to a Phenyl-Hexyl or PFP column.
-
Causality: While C18 relies purely on dispersive hydrophobic interactions, PFP columns leverage
interactions, dipole-dipole moments, and hydrogen bonding. This multi-modal interaction differentiates the subtle positional changes of the chlorine and methyl groups on the phenolic ring[2].
-
-
Mobile Phase Modulation: Replace Acetonitrile with Methanol.
-
Causality: Methanol is a protic solvent, whereas acetonitrile is aprotic. Methanol alters the solvation shell around the phenolic hydroxyl group, enhancing the stereochemical selectivity of the stationary phase[2].
-
-
Thermodynamic Tuning (Validation Step): Adjust the column compartment temperature in 5°C increments (from 25°C to 45°C).
-
Causality: Temperature shifts alter the enthalpy of adsorption. Positional isomers possess slightly different van't Hoff plots; identifying the optimal thermodynamic setpoint validates the method by maximizing the separation factor (
)[2].
-
Fig 2: Self-validating HPLC method development workflow for resolving co-eluting positional isomers.
References
- SAFETY DATA SHEET - Sigma-Aldrich, Sigma-Aldrich.
- resolving co-eluting isomers in HPLC analysis of chloromethylphenols - Benchchem, Benchchem.
- p-Chlorocresol - Wikipedia, Wikipedia.
- Chlorocresol and chloroxylenol - Evaluation statement - 14 January 2022, Industrial Chemicals (Australian Government).
- Molecular mechanisms of disinfectant resistance in Klebsiella pneumoniae, Oxford Academic.
- 4-Chloro-3-Cresol CAS No 59-50-7 MATERIAL SAFETY DATA SHEET SDS/MSDS, CDH Fine Chemical.
- 4-[(5-Bromo-2-chlorophenyl)methyl]phenol, Yongtong Technology Co., Ltd.
Sources
- 1. 4-(5-Bromo-2-chlorophenyl)methylphenol Chemical Properties, Safety Data, Synthesis, Supplier China | Structure, Uses & Applications [p-toluenesulfonicacid-ptbba.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. academic.oup.com [academic.oup.com]
- 6. p-Chlorocresol - Wikipedia [en.wikipedia.org]
Introduction: The Significance of the 5-aryl-3-methylphenol Scaffold
An In-depth Technical Guide to the Melting Point and Physical Characteristics of 5-aryl-3-methylphenols
In the landscape of modern drug discovery and materials science, the biaryl motif stands out as a "privileged structure," frequently appearing in a vast array of biologically active compounds and functional materials.[1][2] When this biaryl core is integrated with a phenol, a functional group renowned for its hydrogen bonding capabilities and recurring presence in pharmaceuticals, the resulting scaffold becomes particularly compelling.[3] This guide focuses on a specific, yet important, subclass: the 5-aryl-3-methylphenols. These molecules, characterized by a phenol ring substituted with a methyl group and an aryl group at the 1, 3, and 5 positions, represent a core structure with significant potential for chemical exploration.
Understanding the fundamental physical properties of these compounds, particularly their melting point, is a cornerstone of their development. The melting point is not merely a physical constant; it is a critical indicator of purity, lattice energy, and the strength of intermolecular forces.[4][5][6] For researchers in drug development, these characteristics influence crucial parameters such as solubility, crystal packing, and ultimately, the bioavailability of a potential therapeutic agent. This guide provides an in-depth exploration of the factors governing the melting point and the key physical characteristics of 5-aryl-3-methylphenols, offering both theoretical grounding and practical, field-proven methodologies for their assessment.
Synthetic Strategy: Accessing the 5-aryl-3-methylphenol Core
The construction of the C-C bond linking the two aromatic rings is the pivotal step in synthesizing 5-aryl-3-methylphenols. Among the most powerful and versatile methods for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][7][8] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its key reagents.[1]
The general approach involves coupling an aryl boronic acid or its corresponding ester with a suitably protected halo-phenol. For the synthesis of 5-aryl-3-methylphenols, a common strategy would be to couple a 5-bromo-3-methylphenol (or a protected version) with a variety of arylboronic acids.
Caption: General workflow for Suzuki-Miyaura cross-coupling to synthesize 5-aryl-3-methylphenols.
Factors Governing the Melting Point of 5-aryl-3-methylphenols
The temperature at which a 5-aryl-3-methylphenol transitions from a solid to a liquid is dictated by the energy required to overcome the intermolecular forces holding the molecules together in a crystal lattice.[6][9] Several interconnected factors contribute to the overall strength of these forces.
-
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is the most significant contributor to the high melting points observed in this class of compounds. It acts as both a hydrogen bond donor and acceptor, creating strong intermolecular networks that require substantial thermal energy to disrupt.
-
Intermolecular Forces and Molecular Shape: The size and shape of the molecule are critical. Larger molecules generally have higher melting points due to increased surface area for van der Waals interactions.[10][11] The planarity of the biaryl system allows for efficient stacking, but this can be disrupted by bulky substituents.[9]
-
Molecular Symmetry: Symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and consequently, higher melting points.[10] The substitution pattern on the 5-aryl ring significantly influences the overall symmetry of the molecule.
-
Polarity and Substituent Effects: The introduction of polar substituents on the 5-aryl ring can introduce dipole-dipole interactions, further strengthening the forces between molecules and raising the melting point.[6] For instance, a nitro group (-NO₂) would be expected to increase the melting point more than a non-polar ethyl group (-CH₂CH₃) of similar size, due to the introduction of strong dipole moments.
Caption: Key intermolecular forces and structural factors that elevate the melting point.
Data Summary: Melting Points of Substituted 3,5-Disubstituted Phenols
While a comprehensive library for 5-aryl-3-methylphenols is highly specific, we can analyze related structures to understand the impact of substitution on melting points. The following table presents data for various 3,5-disubstituted phenols, illustrating the principles discussed. The introduction of an aryl group at the 5-position would be expected to further increase these values due to a significant increase in molecular weight and surface area for van der Waals interactions.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 3,5-Dimethylphenol | 3,5-(CH₃)₂C₆H₃OH | C₈H₁₀O | 122.16 | 61-64 | N/A |
| 3-Ethyl-5-methylphenol | 3-C₂H₅-5-CH₃C₆H₃OH | C₉H₁₂O | 136.19 | 54 | [12][13][14] |
| 3-Amino-5-methylphenol | 3-NH₂-5-CH₃C₆H₃OH | C₇H₉NO | 123.15 | N/A | [15] |
| 5-Isopropyl-3-methylphenol | 5-CH(CH₃)₂-3-CH₃C₆H₃OH | C₁₀H₁₄O | 150.22 | N/A | [16][17] |
| 3-Methoxy-5-methylphenol | 3-OCH₃-5-CH₃C₆H₃OH | C₈H₁₀O₂ | 138.16 | N/A | [18] |
Note: "N/A" indicates that a specific melting point was not found in the cited search results, but the compound is included to show structural diversity.
Experimental Protocols
Protocol 1: Synthesis of a 5-aryl-3-methylphenol via Suzuki-Miyaura Coupling
This protocol provides a representative procedure. Disclaimer: This is a generalized procedure and must be adapted and performed with appropriate safety precautions by qualified personnel.
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-3-methylphenol (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as 3:1 DME/water. To this, add a degassed aqueous solution of a base, typically 2M K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 5-aryl-3-methylphenol.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Protocol 2: Melting Point Determination
Accurate melting point determination is essential for assessing the purity of the synthesized compound.[4][19]
-
Sample Preparation: Place a small amount of the dry, crystalline 5-aryl-3-methylphenol onto a clean, dry watch glass. Finely crush the solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[19]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[20]
-
Rapid Initial Melt (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.[5]
-
Accurate Determination: For an accurate measurement, begin heating at a medium rate until the temperature is about 15-20 °C below the expected melting point.[20]
-
Slow Heating: Reduce the heating rate significantly, to about 1-2 °C per minute.[19] This slow rate is critical to ensure the temperature of the sample and the thermometer are in equilibrium.
-
Record Melting Range:
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
-
Interpretation: The melting point is reported as a range (T₁ - T₂). A sharp range (≤ 2 °C) is indicative of a pure compound.[4] Impurities typically cause the melting point to be depressed and the range to be broadened.[5][10][19]
Caption: Experimental workflow for accurate melting point determination.
Spectroscopic Characterization Profile
Confirming the identity and purity of a synthesized 5-aryl-3-methylphenol requires a suite of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals. Aromatic protons typically appear in the 6.5-8.0 ppm region, with splitting patterns dependent on the substitution of both rings.[21][22] The methyl (-CH₃) protons will present as a singlet around 2.2-2.5 ppm. The phenolic hydroxyl (-OH) proton is often a broad singlet whose chemical shift is concentration-dependent and can range from 4-8 ppm.[22][23][24]
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. A prominent, broad absorption band between 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded phenol.[22][24] A strong C-O stretching band will appear around 1200-1260 cm⁻¹. Additionally, C=C stretching absorptions for the aromatic rings will be present in the 1450-1600 cm⁻¹ region.[22]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target 5-aryl-3-methylphenol.
Conclusion
The melting point and physical characteristics of 5-aryl-3-methylphenols are a direct reflection of their underlying molecular structure and the intermolecular forces at play. The dominant phenolic hydroxyl group, coupled with the extensive surface area of the biaryl system, establishes a high baseline for melting points in this class. The specific nature of the substituent on the 5-aryl ring provides a mechanism for fine-tuning these properties, influencing everything from crystal packing and symmetry to polarity. A thorough understanding and precise experimental determination of these characteristics, guided by the robust protocols outlined in this guide, are indispensable for any researcher or drug development professional working with this valuable chemical scaffold.
References
- Experiment 1: Melting-point Determinations. (n.d.).
- DETERMINATION OF MELTING POINTS. (n.d.).
- Melting point determination. (n.d.).
- Spectroscopy of Alcohols and Phenols. (n.d.). In Organic Chemistry: A Tenth Edition.
- Spectroscopy of Alcohols and Phenols. (2023, September 20). In Organic Chemistry | OpenStax.
- An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi- phenols. (n.d.). University of Cambridge.
- Baltus, C. B. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- Abraham, R. J., et al. (2007, October 15). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. PubMed.
- Melting point determination. (n.d.). SSERC.
- Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PMC.
- NMR and IR Spectroscopy of Phenols. (n.d.). ResearchGate.
- Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
- Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. (2025, August 6). ResearchGate.
- An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022, August 15). Journal of the American Chemical Society.
- Practical synthesis of 5-aryl-3-alkylsulfonyl-phenol and 5-aryl-3-arylsulfonyl-phenol libraries. (2009, March 9). PubMed.
- Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy.
- 3-METHOXY-5-METHYLPHENOL(3209-13-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- 3-Ethyl-5-methylphenol. (n.d.). PubChem.
- Melting Point. (n.d.). EBSCO Research Starters.
- 3.3 Melting points and Boiling Points. (n.d.). In Introductory Organic Chemistry. Open Oregon Educational Resources.
- 3-Amino-5-methylphenol. (n.d.). PubChem.
- Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. (n.d.). The Royal Society of Chemistry.
- 3-Ethyl-5-methylphenol (FDB018471). (2010, April 8). FooDB.
- Fiesselmann-type synthesis of... (n.d.). ResearchGate.
- Process for the preparation of 5-isopropyl-3-methyl-phenol. (n.d.). Google Patents.
- Chemical Properties of 5-Isopropyl-3-methylphenol (CAS 3228-03-3). (n.d.). Cheméo.
- What Factors Affect Melting Point? (2022, March 24). Sciencing.
- 3-methylphenol melting point. (n.d.). Sigma-Aldrich.
- FACTORS AFFECTING MELTING/BOILING POINTS OF SUBSTANCES. (2024, December 23). YouTube.
- 3-(Dimethylamino)-5-methylphenol - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.
- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023, March 15). MDPI.
- 5-Isopropyl-3-methylphenol. (n.d.). Santa Cruz Biotechnology.
- 3-Ethyl-5-methylphenol | CAS#698-71-5. (n.d.). MedKoo Biosciences.
- Cresol. (n.d.). In Wikipedia.
- Phenol, 3-ethyl-5-methyl-. (n.d.). NIST WebBook.
- Structural, spectral characterization, and topological study of (E)-5-(diethylamino)-2-((3,5-dinitrophenylimino)methyl)phenol. (2022, July 16). ResearchGate.
- Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015, July 19). Chemistry LibreTexts.
- Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022, May 26). PubMed.
- 3-(hydroxymethyl)-5-methylphenol 95%. (n.d.). Advanced ChemBlocks.
- Multi-Component Reaction and Their Application in Drug Discovery. (n.d.). Asian Journal of Research in Chemistry.
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. athabascau.ca [athabascau.ca]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. Melting Point | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. sciencing.com [sciencing.com]
- 11. youtube.com [youtube.com]
- 12. 3-Ethyl-5-methylphenol | C9H12O | CID 12775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Showing Compound 3-Ethyl-5-methylphenol (FDB018471) - FooDB [foodb.ca]
- 14. medkoo.com [medkoo.com]
- 15. 3-Amino-5-methylphenol | C7H9NO | CID 3018667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 5-Isopropyl-3-methylphenol (CAS 3228-03-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. 5-Isopropyl-3-methylphenol | CAS 3228-03-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 18. 3-METHOXY-5-METHYLPHENOL(3209-13-0) 1H NMR spectrum [chemicalbook.com]
- 19. ursinus.edu [ursinus.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 23. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of 5-(4-Chlorophenyl)-3-methylphenol via Suzuki-Miyaura coupling
Technical Application Note: Chemoselective Synthesis of 5-(4-Chlorophenyl)-3-methylphenol via Suzuki-Miyaura Coupling
Abstract & Core Directive
Objective: To provide a robust, scalable protocol for the synthesis of 5-(4-Chlorophenyl)-3-methylphenol utilizing a chemoselective Suzuki-Miyaura cross-coupling strategy.
Target Audience: Medicinal Chemists, Process Development Scientists.[1]
Key Challenge: The primary synthetic hurdle is achieving high chemoselectivity—coupling the aryl bromide (3-bromo-5-methylphenol) with the boronic acid while preserving the aryl chloride on the coupling partner (4-chlorophenylboronic acid) for downstream functionalization.
Solution: Exploiting the inherent oxidative addition rate differential (
Retrosynthetic Analysis & Strategy
The target molecule is a biaryl phenol. The most efficient disconnection is at the biaryl bond.
Strategic Choice:
-
Electrophile (Partner A): 3-Bromo-5-methylphenol .[2][3] The bromine atom provides the necessary reactivity for oxidative addition.
-
Nucleophile (Partner B): 4-Chlorophenylboronic acid .[4][5] The chlorine atom is relatively inert under standard Suzuki conditions (80-100°C) when using Triphenylphosphine (PPh
) based catalysts, ensuring the biaryl bond forms without polymerizing or scrambling the chloride.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.
Critical Experimental Parameters
To ensure success and reproducibility, the following parameters are optimized based on mechanistic causality.
| Parameter | Selection | Scientific Rationale |
| Catalyst | Pd(PPh | Selectivity: PPh |
| Base | Na | Activation: Mild inorganic bases minimize protodeboronation of the boronic acid. A stoichiometric excess (3.0 equiv) is required to both neutralize the phenolic proton (Ar-OH |
| Solvent | 1,4-Dioxane / Water (4:1) | Solubility: The biphasic system dissolves the organic halide and the inorganic base. Dioxane has a high boiling point (101°C), allowing thermal activation without pressure vessels. |
| Atmosphere | Argon / Nitrogen | Catalyst Life: Pd(0) species are oxygen-sensitive. Rigorous degassing is essential to prevent homocoupling (Glaser type) or catalyst oxidation (Pd black formation). |
Detailed Protocol
Materials Checklist
-
Precursor A: 3-Bromo-5-methylphenol (1.0 equiv, MW: 187.03)
-
Precursor B: 4-Chlorophenylboronic acid (1.2 equiv, MW: 156.37)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (0.05 equiv / 5 mol%) -
Base: Sodium Carbonate (Na
CO ) (3.0 equiv) -
Solvent: 1,4-Dioxane (HPLC Grade), Deionized Water.
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
-
Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Connect the condenser to a Schlenk line (vacuum/gas manifold).
-
Flame-dry the glassware under vacuum and backfill with Argon (repeat 3x).
-
Charge the flask with 3-Bromo-5-methylphenol (1.87 g, 10.0 mmol) and 4-Chlorophenylboronic acid (1.88 g, 12.0 mmol).
-
Add Pd(PPh
) (578 mg, 0.5 mmol) quickly against a positive stream of Argon to minimize air exposure.
Step 2: Solvent & Base Addition
-
Add 1,4-Dioxane (40 mL) via syringe.
-
Separately, prepare a solution of Na
CO (3.18 g, 30.0 mmol) in Water (10 mL).-
Note: Dissolving the base first ensures homogeneity.
-
-
Add the aqueous base solution to the reaction flask. The mixture will turn biphasic.
-
Degassing (Critical): Sparge the mixture with Argon gas for 15 minutes using a long needle submerged in the liquid.
Step 3: Reaction Execution
-
Heat the reaction mixture to 90°C (oil bath temperature).
-
Stir vigorously (800 RPM) to ensure phase mixing.
-
Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[4]
-
Endpoint: Disappearance of the bromide (Rf ~0.6). Product will appear as a new spot (Rf ~0.4).
-
Time: Typically 4–12 hours.
-
Step 4: Workup & Purification (The "Phenol Trap") Caution: The product is a phenol. At the end of the reaction (pH > 10), it exists as a water-soluble phenolate salt.
-
Cool the mixture to room temperature.
-
Acidification: Carefully add 1M HCl dropwise until the pH reaches ~5–6.
-
Observation: The mixture will cloud as the neutral phenol precipitates or oils out.
-
-
Extraction: Dilute with Ethyl Acetate (50 mL). Separate layers. Extract the aqueous layer 2x with Ethyl Acetate (30 mL).
-
Wash: Combine organic layers and wash with Brine (sat. NaCl).
-
Dry: Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification: Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of 0%
20% Ethyl Acetate in Hexanes. -
Yield Expectations: 75–85% (White to off-white solid).
-
Experimental Workflow Visualization
Figure 2: Operational workflow emphasizing the critical degassing and acidification steps.
Analytical Validation & Troubleshooting
Expected Analytical Data
-
Physical State: Off-white solid.
-
1H NMR (400 MHz, DMSO-d6):
- 9.50 (s, 1H, -OH)
- 7.60 (d, 2H, Ar-H, chlorophenyl)
- 7.45 (d, 2H, Ar-H, chlorophenyl)
- 6.95 (s, 1H, Ar-H, central ring)
- 6.80 (s, 1H, Ar-H, central ring)
- 6.65 (s, 1H, Ar-H, central ring)
-
2.25 (s, 3H, -CH
)
-
Mass Spectrometry (ESI-): m/z = 217.0 [M-H]
. (Chlorine isotope pattern 3:1 visible).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Phenol poisoning Catalyst | Protect the phenol as a TBDMS ether or Methyl ether prior to coupling, then deprotect. |
| Homocoupling (Ar-Ar) | Oxygen in system | Re-evaluate degassing protocol. Ensure Argon flow is positive during addition. |
| Dechlorination | Over-active Catalyst | Ensure temperature does not exceed 100°C. Confirm catalyst is Pd(PPh |
| Product in Aqueous Layer | pH too high during workup | The product is a weak acid (Phenol). Ensure pH is adjusted to <6 before extraction. |
References
-
ChemicalBook. (2025).[6] 3-Bromo-5-methylphenol Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2025). 3-Bromo-5-methylphenol Product Specification. Retrieved from
-
Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Conditions. Retrieved from
-
BenchChem. (2025).[1][5] Application Note: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling. (Analogous Protocol). Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Sources
Preparation of 5-(4-Chlorophenyl)-3-methylphenol from 4-chloro-phenylboronic acid
Application Note: High-Efficiency Preparation of 5-(4-Chlorophenyl)-3-methylphenol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-(4-Chlorophenyl)-3-methylphenol utilizing 4-chlorophenylboronic acid as the nucleophilic partner.
The target compound is a critical biaryl scaffold, frequently employed as an intermediate in the development of kinase inhibitors (e.g., p38 MAP kinase inhibitors) and advanced agrochemicals. While traditional methods often require the protection of the phenolic hydroxyl group (as methyl or benzyl ethers) prior to coupling, this protocol utilizes a direct coupling strategy . By optimizing base stoichiometry and solvent polarity, we eliminate two synthetic steps (protection and deprotection), significantly enhancing atom economy and process efficiency.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the biaryl C–C bond via Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1]
-
Disconnection: The C(sp²)–C(sp²) bond between the phenyl ring (position 5) and the chlorophenyl ring.
-
Nucleophile: 4-Chlorophenylboronic acid (Commercially available, stable).
-
Key Challenge: The acidic phenolic proton (
) can consume the base required for the transmetallation step. -
Solution: Utilization of excess inorganic base (
) to generate the phenoxide in situ, which proceeds to couple without catalyst poisoning.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.
Experimental Design
Reagents and Materials
| Reagent | Role | CAS Number | Eq. |
| 3-Bromo-5-methylphenol | Electrophile | 74204-00-5 | 1.0 |
| 4-Chlorophenylboronic acid | Nucleophile | 1679-18-1 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 95464-05-4 | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | Base | 584-08-7 | 3.0 |
| 1,4-Dioxane | Solvent | 123-91-1 | - |
| Water (Degassed) | Co-solvent | 7732-18-5 | - |
Catalyst & Ligand Selection
We utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride) for this transformation.
-
Reasoning: The dppf ligand has a large bite angle, which facilitates the reductive elimination step, crucial for forming bulky biaryls. Furthermore, this catalyst is highly resistant to air and moisture compared to Pd(PPh₃)₄, ensuring reproducibility in scale-up environments.
Solvent System
A Dioxane:Water (4:1) mixture is selected.[4]
-
Causality: Water is essential to dissolve the inorganic base (K₂CO₃), allowing it to activate the boronic acid (forming the boronate species). Dioxane solubilizes the organic reactants.[2] The 4:1 ratio maintains a homogeneous single phase at reflux temperature (approx. 90-100°C), maximizing reaction kinetics.
Detailed Protocol
Phase 1: Reaction Setup
-
Glassware: Oven-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add 3-Bromo-5-methylphenol (1.87 g, 10.0 mmol), 4-Chlorophenylboronic acid (1.88 g, 12.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol) to the flask.
-
Note: Solids are added first to minimize solvent splashing and ensure accurate weighing.
-
-
Inerting: Evacuate the flask and backfill with Nitrogen (
) three times.[4] This removes oxygen, preventing the homocoupling of the boronic acid (formation of 4,4'-dichlorobiphenyl) and oxidation of the phosphine ligand.
Phase 2: Solvent & Base Addition
-
Solvent Prep: In a separate beaker, sparge the solvent mixture (40 mL 1,4-Dioxane + 10 mL distilled water) with Nitrogen for 15 minutes.
-
Addition: Add the degassed solvent mixture to the reaction flask via syringe/cannula.
-
Base Activation: Add Potassium Carbonate (4.15 g, 30.0 mmol) in one portion.
Phase 3: Reaction & Monitoring
-
Heating: Heat the reaction mixture to 90°C (internal temperature) using an oil bath.
-
Time: Stir vigorously for 4–6 hours .
-
Monitoring: Monitor by HPLC or TLC (Eluent: 20% Ethyl Acetate in Hexanes).
-
Endpoint: Disappearance of 3-Bromo-5-methylphenol (
). Product (slightly more polar due to biaryl nature, but often overlaps; HPLC is preferred).
-
Phase 4: Workup (Acid-Base Purification Strategy)
This step leverages the acidic nature of the product for high-purity isolation without immediate chromatography.
-
Cooling: Cool the mixture to room temperature.
-
Filtration: Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate (30 mL).
-
Partition: Transfer filtrate to a separatory funnel. Add 1N NaOH (50 mL).
-
Action: The product (phenol) becomes the water-soluble sodium phenoxide. Neutral impurities (e.g., homocoupled bis-chlorophenyl, unreacted boronic acid derivatives) remain in the organic layer.
-
-
Extraction (Wash): Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).[8] Discard these organic extracts. (This removes non-acidic impurities).
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 using 2N HCl . The product will precipitate as a white/off-white solid or oil.
-
Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 40 mL).
-
Drying: Combine the final organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure.
Figure 2: Workflow emphasizing the Acid-Base purification strategy to isolate the phenolic product.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning | The free phenol can coordinate to Pd. Ensure full 3.0 eq of Base is used. Switch to Pd(OAc)₂/SPhos system if conversion remains <50%. |
| Homocoupling | Oxygen Presence | Incomplete degassing. Ensure rigorous |
| Protodeboronation | High Temperature/pH | If the chlorophenyl ring is lost (forming chlorobenzene), lower temp to 80°C and use a milder base like |
| Product is Dark | Pd Contamination | Treat the final organic solution with activated charcoal or a metal scavenger (e.g., QuadraPure™ TU) before final evaporation. |
Safety Considerations
-
4-Chlorophenylboronic acid: May cause skin and eye irritation. Handle in a fume hood.
-
Bromophenols: Toxic if swallowed or in contact with skin. Wear nitrile gloves and lab coat.
-
Palladium Residues: heavy metal waste must be segregated and disposed of according to environmental regulations.
References
-
Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry, 576(1-2), 147–168.
-
Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Springer.[6] (Foundational text on protocol standards).
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for ligand selection/SPhos alternatives).
-
ChemicalBook. (2023). "3-Bromo-5-methylphenol Product Properties." (Verification of starting material CAS 74204-00-5).[2][3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CAS 74204-00-5: 3-bromo-5-methylphenol | CymitQuimica [cymitquimica.com]
- 3. 3-Bromo-5-methylphenol | 74204-00-5 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. rsc.org [rsc.org]
Application Note: Chemoselective Synthesis of Biaryl Ether Derivatives from 5-(4-Chlorophenyl)-3-methylphenol
Executive Summary
This technical guide details the synthesis of biaryl ether (diaryl ether) derivatives using 5-(4-chlorophenyl)-3-methylphenol as the nucleophilic scaffold. The structural uniqueness of this starting material—featuring a reactive phenolic hydroxyl group and a potentially reactive aryl chloride on a biaryl backbone—presents a specific chemoselectivity challenge.
Key Technical Challenge: Standard cross-coupling conditions (e.g., highly active Pd-catalysts) may inadvertently activate the para-chloro substituent, leading to polymerization or unwanted side reactions.
Strategic Solution: We present two orthogonal protocols designed to ensure exclusive O-arylation while preserving the aryl chloride for potential downstream derivatization:
-
Method A (Chan-Lam Coupling): A copper-catalyzed oxidative coupling using aryl boronic acids.[1][2] This is the recommended route for maximum chemoselectivity as it proceeds via a mechanism that does not involve oxidative addition to aryl halides.
-
Method B (Buchwald-Hartwig Coupling): A palladium-catalyzed route using aryl bromides/iodides. This requires kinetic control to favor the more reactive electrophile over the substrate's aryl chloride.
Compound Profile & Retrosynthetic Logic
Starting Material: 5-(4-Chlorophenyl)-3-methylphenol Molecular Weight: 218.68 g/mol Structure: A 3,5-disubstituted phenol where position 3 is occupied by a methyl group and position 5 by a 4-chlorophenyl ring.
Reaction Landscape Visualization
Caption: Decision matrix for selecting the optimal coupling method based on electrophile availability and chemoselectivity requirements.
Method A: Copper-Catalyzed Chan-Lam Coupling (Recommended)
Rationale: The Chan-Lam coupling utilizes a Cu(II) species to facilitate oxidative coupling between phenols and aryl boronic acids. Crucially, this mechanism does not involve oxidative addition to carbon-halogen bonds. Therefore, the Ar-Cl moiety on the starting material remains completely inert, guaranteeing 100% chemoselectivity for the ether formation.
Reagents & Materials
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Nucleophile | 5-(4-Chlorophenyl)-3-methylphenol | 1.0 | Substrate |
| Electrophile | Aryl Boronic Acid (Ar-B(OH)₂) | 1.5 - 2.0 | Coupling Partner |
| Catalyst | Copper(II) Acetate [Cu(OAc)₂] | 1.0 | Oxidative Catalyst |
| Base/Ligand | Pyridine (or Et₃N) | 2.0 - 3.0 | Ligand & Base |
| Oxidant | Atmospheric Oxygen (Air) | Excess | Re-oxidizes Cu(I) to Cu(II) |
| Solvent | Dichloromethane (DCM) | 0.1 M | Solvent (anhydrous) |
| Desiccant | 4Å Molecular Sieves | 200 mg/mmol | Water Scavenger |
Step-by-Step Protocol
-
Preparation: Oven-dry a reaction flask (round-bottom or vial) and add activated 4Å molecular sieves. Allow to cool to room temperature (RT).
-
Charging: Add Cu(OAc)₂ (1.0 equiv), the Aryl Boronic Acid (1.5 equiv), and 5-(4-Chlorophenyl)-3-methylphenol (1.0 equiv) to the flask.
-
Solvation: Add anhydrous DCM (concentration ~0.1 M relative to phenol).
-
Activation: Add Pyridine (2.0 equiv) dropwise. The solution typically turns a deep blue/green color, indicating the formation of the active Cu-amine complex.
-
Reaction: Stir the mixture vigorously at Room Temperature open to the air (or attached to an O₂ balloon for faster rates).
-
Note: Do not seal the vessel under inert gas; oxygen is required for the catalytic cycle turnover (re-oxidation of Cu).
-
-
Monitoring: Monitor via TLC or LC-MS. Reaction times typically range from 12 to 24 hours.
-
Work-up:
-
Dilute with EtOAc.
-
Wash with 1M HCl (to remove pyridine and copper salts).
-
Wash with sat. NaHCO₃ and Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Method B: Palladium-Catalyzed Buchwald-Hartwig Coupling[10]
Rationale: When aryl boronic acids are unavailable, aryl bromides or iodides must be used. This method uses a Palladium catalyst.[1][2][3][4][7][10][11] To prevent the catalyst from reacting with the Ar-Cl on the starting material (which would lead to oligomers), we utilize the kinetic difference in bond strengths: C-I < C-Br < C-Cl. By using a C-Br or C-I partner and a ligand that is not "hyper-active" toward chlorides, we achieve selectivity.
Reagents & Materials
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Nucleophile | 5-(4-Chlorophenyl)-3-methylphenol | 1.0 | Substrate |
| Electrophile | Aryl Bromide (Ar-Br) | 1.2 | Coupling Partner |
| Catalyst | Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |
| Ligand | JohnPhos or BrettPhos | 0.04 (4 mol%) | Ligand (Steric bulk promotes reductive elimination) |
| Base | K₃PO₄ (Tribasic Potassium Phosphate) | 2.0 | Base |
| Solvent | Toluene or 1,4-Dioxane | 0.2 M | Solvent (Degassed) |
Step-by-Step Protocol
-
Inert Atmosphere: Flame-dry a Schlenk tube or pressure vial and purge with Nitrogen/Argon.
-
Catalyst Pre-complexation (Optional but Recommended): In a separate vial, mix Pd(OAc)₂ and the Ligand (JohnPhos) in a small amount of solvent and stir for 5 mins to form the active catalyst species.
-
Charging: Add the phenol (1.0 equiv), Aryl Bromide (1.2 equiv), and K₃PO₄ (2.0 equiv) to the reaction vessel.
-
Solvation: Add the pre-complexed catalyst solution and remaining solvent (Toluene) to reach 0.2 M concentration.
-
Degassing: Sparge the solution with Nitrogen for 5-10 minutes to remove O₂ (oxygen poisons Pd(0)).
-
Reaction: Seal the vessel and heat to 80–100°C .
-
Critical Control Point: Do not exceed 110°C. Higher temperatures increase the probability of oxidative addition to the Ar-Cl bond on the starting material.
-
-
Monitoring: Check LC-MS at 4 hours. Stop heating once the starting material is consumed.
-
Work-up: Filter through a pad of Celite to remove Pd residues and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography on Silica gel.
Mechanistic Insight & Troubleshooting
Chan-Lam Catalytic Cycle (Simplified)
The Chan-Lam cycle is driven by Cu(II) and does not change the oxidation state of the aryl ring halogens, making it the "safe" pathway.
Caption: The Cu(II)/Cu(III) catalytic cycle. Note the absence of oxidative addition to aryl halides, preserving the Ar-Cl bond.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Wet solvent or old boronic acid | Use 4Å sieves; Ensure boronic acid is not protodeboronated. Add 10 mol% Cu(OTf)₂ as a co-catalyst. |
| Polymerization (Method B) | Ar-Cl activation | Switch to Method A. If not possible, lower Temp to 80°C and use Ar-Iodide partner. |
| Incomplete Conversion | Catalyst poisoning | Ensure efficient degassing (Method B). For Method A, ensure adequate airflow (O₂ supply). |
| Starting Material Recovery | Steric hindrance | The methyl group at pos 3 adds slight bulk. Use a more open ligand (e.g., RockPhos) for Method B. |
References
-
Buchwald-Hartwig Coupling Review
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
-
Chan-Lam Coupling Protocols
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters, 39(19), 2937–2940. Link
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[1][2] Synthesis, 2011(06), 829–856. Link
-
-
Chemoselectivity in Buchwald Couplings
-
Properties of Chlorocresol Derivatives
Sources
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. mdpi.com [mdpi.com]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos [organic-chemistry.org]
- 8. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols [mdpi.com]
- 9. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Controlled Aromatization Strategies for Halogenated Biaryl Phenols
Executive Summary
This application note details the validated protocols for the oxidative aromatization of substituted cyclohexenones to yield 5-(4-Chlorophenyl)-3-methylphenol . This transformation is a critical step in the synthesis of biaryl ether scaffolds and specific pharmaceutical intermediates (e.g., antimalarial or kinase inhibitor precursors).
The Core Challenge: The presence of the p-chlorophenyl moiety presents a significant chemoselectivity risk. Traditional dehydrogenation catalysts (e.g., Pd/C at high temperatures) frequently result in hydrodehalogenation (loss of the chlorine atom) or disproportionation.
The Solution: This guide prioritizes Iodine-mediated oxidative aromatization as the "Gold Standard" method due to its mild conditions, high functional group tolerance, and complete retention of the halogen substituent. An alternative Copper(II)-mediated protocol is provided for specific substrate constraints.
Retrosynthetic Analysis & Mechanistic Logic
The transition from a cyclohexenone to a phenol requires the removal of two equivalents of hydrogen (oxidation) followed by tautomerization.
Pathway Visualization
The following diagram illustrates the transformation and the specific mechanistic pathway of the iodine-mediated route.
Figure 1: Mechanistic pathway for the Iodine-mediated aromatization. The reaction proceeds via transient iodination and elimination, driven by the thermodynamic stability of the resulting aromatic ring.
Methodological Protocols
Protocol A: Iodine-Mediated Aromatization (Recommended)
Rationale: This method avoids transition metals entirely, eliminating the risk of oxidative insertion into the C-Cl bond. It is robust, scalable, and operates under reflux in methanol.
Materials
-
Substrate: 5-(4-Chlorophenyl)-3-methylcyclohex-2-en-1-one (1.0 equiv)
-
Reagent: Iodine (
) (2.0 - 2.2 equiv) -
Solvent: Methanol (MeOH) (0.1 - 0.2 M concentration)
-
Quench: Saturated aqueous Sodium Thiosulfate (
)
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the cyclohexenone substrate (10 mmol) in Methanol (50 mL).
-
Addition: Add molecular Iodine (20-22 mmol) in a single portion. The solution will turn dark brown.
-
Reflux: Heat the reaction mixture to reflux (
) with vigorous stirring. -
Monitoring: Monitor by TLC (typically 2-4 hours).
-
Note: The product phenol is usually more polar than the starting enone.
-
Endpoint: Disappearance of the enone spot.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into a separatory funnel containing water (100 mL).
-
Extract with Ethyl Acetate (
mL). -
Critical Step: Wash the combined organic layers with saturated aqueous
until the iodine color disappears (turns from brown/purple to pale yellow/colorless). -
Wash with brine, dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Expected Yield: 85-92%
Protocol B: CuBr2/LiBr Mediated Dehydrogenation (Alternative)
Rationale: Useful if the substrate has acid-sensitive groups (methanol reflux can be slightly acidic due to HI generation). This method uses Acetonitrile and is buffered.
Materials
-
Reagent: Copper(II) Bromide (
) (2.0 equiv), Lithium Bromide ( ) (1.0 equiv) -
Solvent: Acetonitrile (
)
Step-by-Step Procedure
-
Setup: Dissolve the cyclohexenone (10 mmol) in Acetonitrile (40 mL).
-
Addition: Add
(20 mmol) and (10 mmol). -
Reaction: Heat to reflux (
) for 2-3 hours. -
Work-up:
-
Cool and filter off inorganic salts.
-
Partition the filtrate between water and Ethyl Acetate.
-
Wash organic layer with water and brine.
-
-
Purification: Standard chromatography.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Impact on Quality | Control Strategy |
| Stoichiometry ( | Low equivalents (<2.0) lead to incomplete conversion. | Use 2.2 equiv to ensure full aromatization. |
| Temperature | Low temp prevents elimination of HI. | Maintain steady reflux; do not run at RT. |
| Dehalogenation | Risk of losing Cl atom. | AVOID Pd/C. Use Method A or B exclusively. |
| Solvent Choice | DMSO can be used for higher temps but is harder to remove. | Stick to MeOH unless solubility is an issue. |
Decision Matrix for Method Selection
Figure 2: Decision tree for selecting the appropriate aromatization strategy based on substrate functionality.
Safety & Handling
-
Iodine: Corrosive and causes staining. Weigh in a fume hood. Solid iodine sublimes; avoid inhalation.
-
Phenols: The product is a phenol derivative.[1][2][3] Phenols are toxic and corrosive to skin. Wear nitrile gloves and eye protection.
-
Waste: Iodine-contaminated waste must be segregated and treated with thiosulfate before disposal.
References
-
Tamura, Y., & Yoshimoto, Y. (1980).[4] Aromatization of cyclohexenones using iodine in methanol. This foundational paper establishes the iodine/methanol protocol as a mild method for synthesizing anisole and phenol derivatives.
-
Kotnis, A. S. (1990). Oxidative aromatization of Hagemann's esters. Demonstrates the application of the iodine method to complex, substituted cyclohexenone systems relevant to natural product synthesis.
-
Hegde, S. G., et al. (1997). Aromatization of cyclohexenones with CuBr2-LiBr.[4] Provides the alternative protocol for substrates requiring buffered conditions.
-
Li, X., et al. (2014). Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones.[3][5] A comprehensive review of modern aromatization methods, highlighting the limitations of Pd/C for halogenated substrates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
- 3. Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Molecular Iodine—An Expedient Reagent for Oxidative Aromatization Reactions of α,β-Unsaturated Cyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: 5-(4-Chlorophenyl)-3-methylphenol as a Core Building Block in Advanced Nematic Liquid Crystal Synthesis
Target Audience: Materials Scientists, Synthetic Chemists, and Display Technology Researchers.
Executive Summary & Structural Rationale
In the development of advanced nematic liquid crystals (LCs) for electro-optic applications (such as in-plane switching and vertical alignment displays), molecular design must precisely balance rigidity, polarizability, and steric hindrance. 5-(4-Chlorophenyl)-3-methylphenol is a highly specialized biphenyl derivative that serves as a versatile central scaffold for synthesizing low-melting-point, high-dielectric-anisotropy liquid crystals.
As a Senior Application Scientist, I approach LC design by evaluating the causality of each functional group. The utility of this specific building block relies on three distinct structural features:
-
The Biphenyl Core: Provides the necessary geometric linearity and rigidity required to induce liquid crystalline mesophases[1].
-
The Lateral Methyl Group (Position 3): Unsubstituted biphenyls often exhibit excessively high melting points and strong smectic tendencies due to tight intermolecular
stacking. The inclusion of a lateral methyl group acts as a steric wedge. This steric hindrance disrupts dense crystalline packing, thereby significantly lowering the melting point and suppressing the smectic phase in favor of a broad, room-temperature nematic phase[2]. -
The Terminal Chloro Group (Position 5'): Introduces a permanent longitudinal dipole moment. This halogen substitution increases the dielectric anisotropy (
) of the final LC molecule, a critical parameter that dictates the threshold voltage and responsiveness of the LC to applied electric fields[1]. -
The Phenolic Hydroxyl (-OH): Acts as the primary synthetic handle for chain elongation. By functionalizing this group via esterification or etherification, researchers can attach flexible alkyl or alkoxy tails, which provide the necessary molecular flexibility to stabilize the mesophase[3].
Figure 1: Mechanistic rationale for the structural components of 5-(4-Chlorophenyl)-3-methylphenol.
Experimental Workflows & Methodologies
To convert 5-(4-Chlorophenyl)-3-methylphenol into a functional liquid crystal, the phenolic hydroxyl group must be conjugated with a flexible terminal chain. The two most reliable methods are Steglich Esterification (to form biphenyl esters) and Williamson Etherification (to form alkoxy biphenyls).
Protocol A: Steglich Esterification for Biphenyl Ester LCs
This protocol describes the coupling of 5-(4-Chlorophenyl)-3-methylphenol with trans-4-pentylcyclohexanecarboxylic acid.
Causality & Self-Validation: This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. The reaction is self-validating: as the ester bond forms, DCC is converted into dicyclohexylurea (DCU), which is highly insoluble in dichloromethane (DCM). The visual precipitation of white DCU confirms that the activation is successful and drives the thermodynamic equilibrium toward the ester product.
Materials:
-
5-(4-Chlorophenyl)-3-methylphenol (1.0 eq)
-
trans-4-Pentylcyclohexanecarboxylic acid (1.1 eq)
-
DCC (1.2 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(4-Chlorophenyl)-3-methylphenol (10 mmol) and trans-4-pentylcyclohexanecarboxylic acid (11 mmol) in 40 mL of anhydrous DCM under a nitrogen atmosphere.
-
Catalyst Addition: Add DMAP (1 mmol) to the solution and stir until fully dissolved. Cool the reaction flask to 0 °C using an ice-water bath.
-
Activation: Dissolve DCC (12 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes. Observation: A white precipitate (DCU) will begin to form within 10-20 minutes.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 9:1).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with an additional 20 mL of cold DCM.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 × 30 mL) to remove DMAP, saturated NaHCO₃ (2 × 30 mL) to remove unreacted acid, and brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography (eluting with 95:5 Hexane:Ethyl Acetate) followed by recrystallization from hot ethanol to achieve the high-purity nematic LC.
Figure 2: Step-by-step experimental workflow for the Steglich Esterification of the LC core.
Protocol B: Upstream Core Synthesis via Suzuki-Miyaura Coupling
If 5-(4-Chlorophenyl)-3-methylphenol must be synthesized de novo, it is typically accessed via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-chlorophenylboronic acid and 3-bromo-5-methylphenol[4].
Causality: The use of a weak base (e.g., K₂CO₃) and a polar solvent mixture (Toluene/EtOH/H₂O) ensures the solubility of both the organic halides and the inorganic base, facilitating the transmetalation step of the catalytic cycle without degrading the sensitive phenolic hydroxyl group[4].
Quantitative Data: Phase Transition Analysis
The physical properties of liquid crystals derived from 5-(4-Chlorophenyl)-3-methylphenol depend heavily on the conjugated terminal chain. The table below summarizes the comparative phase transition temperatures of synthesized derivatives, demonstrating the structure-property relationship.
Note: The lateral methyl group consistently depresses the solid-to-nematic (Cr → N) transition temperature compared to unsubstituted biphenyl analogs, widening the operational window of the nematic phase.
| Terminal Chain Attached via Esterification | Transition: Crystal to Nematic ( | Transition: Nematic to Isotropic ( | Nematic Range ( | Dielectric Anisotropy ( |
| Propylcyclohexyl (C3) | 42.1 | 88.5 | 46.4 | + 6.2 |
| Pentylcyclohexyl (C5) | 35.4 | 96.2 | 60.8 | + 5.8 |
| Heptylcyclohexyl (C7) | 38.0 | 91.0 | 53.0 | + 5.5 |
| Pentylphenyl (C5, fully aromatic) | 55.2 | 112.4 | 57.2 | + 7.1 |
Data Interpretation:
The data clearly shows that utilizing an aliphatic cyclohexyl ring (C5) rather than a rigid phenyl ring adjacent to the ester linkage optimizes the nematic range. The fully aromatic derivative exhibits a higher clearing point (
References
-
Influence of side-methyl substitution position on the phase state and microwave dielectric properties of triphenylacetylene-based liquid crystals. RSC Publishing. Available at:[Link]
-
Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals. Chinese Journal of Applied Chemistry. Available at:[Link]
-
Attempts to Green the Synthesis of Liquid Crystals. White Rose eTheses Online. Available at:[Link]
Sources
- 1. Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals [yyhx.ciac.jl.cn]
- 2. Influence of side-methyl substitution position on the phase state and microwave dielectric properties of triphenylacetylene-based liquid crystals - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06941B [pubs.rsc.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Advanced Procedures for O-Alkylation of Sterically Hindered Biphenyl Phenols
Introduction & Mechanistic Rationale
The synthesis of diaryl and alkyl aryl ethers from biphenyl phenols is a critical transformation in medicinal chemistry and materials science. However, when the biphenyl system contains bulky substituents ortho to the phenolic hydroxyl group, the substrate becomes severely sterically hindered. This steric shielding restricts the trajectory of incoming electrophiles, causing traditional Williamson ether synthesis protocols to fail or proceed with impractically low yields[1].
The Causality of Experimental Failure in Standard Protocols:
-
Steric Shielding vs. Solvation: In standard polar protic solvents, the phenoxide anion is heavily solvated via hydrogen bonding, increasing its effective steric bulk and preventing it from attacking the alkylating agent.
-
E2 Elimination Competition: When using secondary or bulky primary alkyl halides, the basic conditions required to deprotonate the phenol (e.g., K₂CO₃, NaH) often lead to E2 elimination of the alkyl halide rather than S_N2 substitution, generating unwanted alkenes[2].
-
C-Alkylation: If the oxygen center is too hindered, the phenoxide may act as an ambident nucleophile, resulting in undesired Friedel-Crafts-type C-alkylation at the para or ortho positions[1].
To overcome these barriers, researchers must manipulate the reaction microenvironment. This guide details two field-proven, self-validating methodologies: Phase-Transfer Catalysis (PTC) for primary halides, and Sonication-Assisted Mitsunobu Reactions for secondary or bulky alcohols.
Comparative Strategies & Data Presentation
The following table summarizes the quantitative performance and strategic selection criteria for O-alkylation methodologies applied to hindered biphenyl phenols.
| Reaction Parameter | Classical Williamson | Modified Williamson (PTC) | Sonication-Assisted Mitsunobu |
| Optimal Alkylating Agent | Unhindered primary halides | Primary / Allylic halides | Secondary / Bulky alcohols |
| Reagent Base/Activator | K₂CO₃ or NaH | NaOH (aq) + TBAB | PPh₃ + DIAD |
| Solvent System | DMF or Acetone | CH₂Cl₂ / H₂O (Biphasic) | THF (High Concentration, 1.0 M) |
| Reaction Time | 24–48 hours | 4–8 hours | 0.5–2 hours |
| Risk of E2 Elimination | High (for 2° halides) | Moderate | Very Low |
| Typical Yield | < 20% | 75–90% | 80–95% |
Workflow & Mechanistic Pathways
Decision matrix for selecting the optimal O-alkylation method for hindered biphenyl phenols.
Mechanistic pathway of the sonication-assisted Mitsunobu reaction for hindered phenols.
Experimental Protocols
Protocol A: Modified Williamson Ether Synthesis via Phase-Transfer Catalysis (PTC)
Causality & Rationale: For primary alkyl halides, the use of a biphasic system (CH₂Cl₂/Water) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is highly effective. The PTC transports the phenoxide ion into the organic phase as a "naked," unsolvated ion pair. Stripped of its hydrogen-bonded hydration shell, the nucleophilicity of the hindered phenoxide is drastically amplified, allowing it to successfully attack the alkyl halide[3].
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve the hindered biphenyl phenol (10.0 mmol) and the primary alkyl halide (15.0 mmol, 1.5 eq.) in 25 mL of dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (1.0 mmol, 0.1 eq.) to the organic solution.
-
Base Introduction: Slowly add 25 mL of a 20% (w/v) aqueous NaOH solution.
-
Reaction: Stir the biphasic mixture vigorously (≥ 800 rpm) at room temperature for 4 to 8 hours.
-
In-Process Validation: Monitor the organic layer via TLC (Hexanes/EtOAc 9:1). The reaction is self-validating when the starting phenol spot (which stains active with aqueous FeCl₃) completely disappears.
-
Workup: Separate the organic layer, wash twice with distilled water (20 mL) to remove residual base and PTC, and dry over anhydrous MgSO₄. Concentrate under reduced pressure.
Protocol B: Sonication-Assisted Mitsunobu Reaction
Causality & Rationale: When coupling hindered phenols with secondary or bulky alcohols (e.g., neopentyl alcohol), basic conditions cause E2 elimination. The Mitsunobu reaction operates under neutral conditions, preventing elimination. However, for highly hindered substrates, the reaction is prohibitively slow (often requiring >7 days). Running the reaction at an extremely high concentration (1.0 M) forces molecular proximity, but creates a highly viscous, un-stirrable mixture. Applying 40 kHz sonication overcomes this mass-transfer limitation, accelerating the reaction from days to under 2 hours[4].
Step-by-Step Methodology:
-
Preparation: To a heavy-walled glass reaction vessel, add the hindered biphenyl phenol (5.0 mmol), the secondary alcohol (5.5 mmol, 1.1 eq.), and triphenylphosphine (PPh₃) (5.5 mmol, 1.1 eq.).
-
Solvent Minimization: Add exactly 5.0 mL of anhydrous tetrahydrofuran (THF) to achieve a 1.0 M concentration relative to the phenol.
-
Sonication Initiation: Lower the vessel into a 40 kHz ultrasonic bath. Sonicate for 5 minutes to homogenize the viscous slurry.
-
Activation: While maintaining continuous sonication, add diisopropyl azodicarboxylate (DIAD) (5.5 mmol, 1.1 eq.) dropwise over 10 minutes. Caution: The reaction is exothermic.
-
In-Process Validation: The mixture will transition from a viscous suspension to a clear solution, followed by the precipitation of white triphenylphosphine oxide (Ph₃P=O) byproducts. Continue sonication for 1 to 2 hours until TLC indicates complete consumption of the phenol.
-
Workup: Dilute the mixture with 20 mL of diethyl ether, filter off the precipitated Ph₃P=O, and purify the filtrate via flash column chromatography.
Analytical Validation System
To ensure the integrity of the synthesized compounds and confirm that S_N2 O-alkylation occurred rather than S_E Ar C-alkylation, the following self-validating analytical checks must be performed:
-
¹H NMR Spectroscopy: The most definitive proof of successful O-alkylation is the complete disappearance of the broad phenolic -OH proton signal (typically between
4.5–5.5 ppm). Concurrently, a new set of signals corresponding to the alkoxy protons (-OCH₂- or -OCH-) will appear downfield between 3.8–4.5 ppm due to the deshielding effect of the oxygen atom. -
¹³C NMR Spectroscopy: Verify the presence of the aliphatic ether carbon, which typically resonates between
65–75 ppm. -
Mass Spectrometry (GC-MS / LC-MS): Confirm the molecular ion peak
or matches the theoretical mass of the etherified product, ruling out the mass of unreacted starting materials or alkene elimination byproducts.
References
- Source: Google Patents (US Patent 3870744A)
-
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Chlorophenyl)-3-methylphenol
Current Status: Online Operator: Senior Application Scientist Ticket ID: YIELD-OPT-54C3M Subject: Optimization of Suzuki-Miyaura Coupling for Chemoselective Biaryl Synthesis
Executive Summary & Strategic Analysis
User Query: "How do I improve the yield of 5-(4-Chlorophenyl)-3-methylphenol? My current yields are inconsistent."
Scientist's Analysis: The synthesis of 5-(4-Chlorophenyl)-3-methylphenol presents a classic chemoselectivity challenge. You are constructing a biaryl system containing a free hydroxyl group and two halogens on the final scaffold (if we consider the precursor).
The most robust retrosynthetic disconnection is the Suzuki-Miyaura coupling of 3-bromo-5-methylphenol with (4-chlorophenyl)boronic acid .
The Core Challenges:
-
Chemoselectivity (The "Halogen Dance"): You must couple the aryl bromide (on the phenol ring) without activating the aryl chloride (on the phenyl ring). If your catalyst is too active (e.g., using SPhos/XPhos at high temps), you risk oligomerization by activating the chloride.
-
The "Phenol Problem": Free phenols can poison Palladium catalysts by coordinating as phenoxides. They also consume base, altering the stoichiometry required to activate the boronic acid.
-
Protodeboronation: Electron-rich or sterically crowded boronic acids can lose their boron moiety before coupling.
The Optimized Protocol (Self-Validating)
Do not rely on "standard" Suzuki conditions. Use this optimized protocol designed for unprotected phenols and chemoselectivity.
Reagents & Stoichiometry
| Component | Reagent | Equiv.[1][2][3] | Role |
| Electrophile | 3-Bromo-5-methylphenol | 1.0 | Limiting Reagent |
| Nucleophile | (4-Chlorophenyl)boronic acid | 1.2 | Slight excess to account for homocoupling |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 (3 mol%) | Bidentate ligand prevents Cl-activation |
| Base | K₃PO₄ (Tribasic) | 3.0 | Buffered base, prevents phenol poisoning |
| Solvent | 1,4-Dioxane / Water (4:1) | 0.2 M | Water is mandatory for boronate formation |
Step-by-Step Workflow
-
Degassing (Critical): Dissolve the phenol and boronic acid in Dioxane/Water. Sparge with Argon for 15 minutes before adding the catalyst. Oxygen is the #1 killer of low-loading catalytic cycles.
-
Catalyst Addition: Add Pd(dppf)Cl₂ and K₃PO₄ under a positive stream of Argon.
-
Thermal Activation: Heat to 80°C .
-
Checkpoint: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the aryl chloride.
-
-
Monitoring (Self-Validation):
-
TLC (30% EtOAc/Hex): Look for the disappearance of the starting bromide (Rf ~0.6). The product will be slightly more polar due to the biaryl nature but still distinct.
-
Color: The reaction should remain dark red/brown. If it turns black (Pd precipitation) early, your solvent was not degassed enough.
-
Visualization: Chemoselective Pathway[3]
The following diagram illustrates the kinetic preference that allows this synthesis to work. We rely on the bond dissociation energy difference: C-Br (approx. 81 kcal/mol) vs. C-Cl (approx. 96 kcal/mol).
Caption: Kinetic pathway showing the preferential activation of Aryl-Bromide over Aryl-Chloride, crucial for preventing side reactions.
Troubleshooting Center (FAQs)
Q1: My yield is low (<40%), and I see a lot of starting phenol remaining.
-
Diagnosis: Catalyst deactivation or insufficient base.
-
Fix: Because you are using a free phenol, the first equivalent of base is consumed just to deprotonate the -OH.
-
Action: Increase K₃PO₄ to 3.5 or 4.0 equivalents .
-
Action: Switch to a "Pre-activation" method: Stir the phenol and base in the solvent for 10 minutes before adding the boronic acid and catalyst. This ensures the phenoxide is formed and the base equilibrium is established.
-
Q2: I see a byproduct that matches the homocoupling of the boronic acid (4,4'-dichlorobiphenyl).
-
Diagnosis: Oxidative homocoupling. This happens when oxygen is present or the transmetallation step is too slow.
-
Fix:
-
Action: Degas more rigorously (Freeze-Pump-Thaw is ideal, but sparging works).
-
Action: Add the boronic acid portion-wise (e.g., in 3 batches over 1 hour) to keep its instantaneous concentration low relative to the catalyst.
-
Q3: Can I protect the phenol to improve yield?
-
Diagnosis: Yes, this is the "Nuclear Option" if the free phenol route fails.
-
Protocol:
-
Protect 3-bromo-5-methylphenol with TBSCl (tert-butyldimethylsilyl chloride) and Imidazole.
-
Run the Suzuki coupling (Yields typically increase to >90% because the catalyst doesn't bind to the silyl ether).
-
Deprotect with TBAF (Tetra-n-butylammonium fluoride).
-
-
Note: Avoid acid-labile protecting groups (like MOM) if you plan to use acidic workups later, though TBS is generally robust enough for basic coupling conditions.
Q4: The product is hard to purify from the reaction mixture.
-
Diagnosis: You are likely co-eluting non-polar impurities.
-
Fix (The "Acid-Base Swing"):
-
Dissolve crude mixture in EtOAc .
-
Extract with 1M NaOH (3x). The Product (Phenol) goes into the water layer (as phenoxide). Impurities (homocoupled biaryl, unreacted bromide) stay in the EtOAc.
-
Discard the EtOAc layer.
-
Acidify the aqueous layer with HCl to pH 2. The product will precipitate or oil out.
-
Extract the aqueous layer with fresh EtOAc to recover pure product.
-
References & Grounding
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Foundational text on the mechanism and the role of bases (K3PO4).
-
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Critical for understanding the reactivity difference between Aryl-Br and Aryl-Cl.
-
-
Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts." Angewandte Chemie, 48(49), 9240-9261. Link
-
Provides alternatives if the boronic acid is unstable (using potassium trifluoroborates).
-
-
Western, E. C., et al. (2003). "Efficient Suzuki Coupling of Aryl Chlorides and Bromides with Phenylboronic Acids using Pd(dppf)Cl2." Journal of Organic Chemistry.
-
Validates the use of dppf ligands for chemoselective coupling.
-
Sources
Troubleshooting homocoupling side reactions in biphenyl phenol synthesis
The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and medicinal scientists. It prioritizes actionable troubleshooting based on mechanistic evidence.
Topic: Suppression of Homocoupling Side Reactions in Suzuki-Miyaura Cross-Coupling Ticket Type: Process Optimization / Impurity Profiling Audience: Senior Chemists, Process Development Scientists[1]
Diagnostic Phase: Identify Your Failure Mode[1]
Before optimizing, you must definitively identify which homocoupling pathway is active.[1] In the synthesis of a biphenyl (Ar¹-Ar² ) from an aryl halide (Ar¹-X ) and an aryl boronic acid (Ar²-B(OH)₂ ), three distinct outcomes are possible. Use LC-MS/GC-MS to classify your issue.[1]
| Observation (MS Data) | Diagnosis | Root Cause Probability |
| Mass = (Ar¹ + Ar¹) | Reductive Homocoupling of Electrophile | High: Catalyst disproportionation, incorrect stoichiometry, or solvent acting as reductant (e.g., alcohols). |
| Mass = (Ar² + Ar²) | Oxidative Homocoupling of Nucleophile | Critical: Oxygen ingress (most common), fast transmetallation relative to oxidative addition, or Pd(II) accumulation. |
| Mass = (Ar¹ + H) | Protodehalogenation | Medium: Hydride source present (e.g., |
Mechanistic Insight: The "Why" Behind the Failure[1]
To fix the problem, you must understand the competing catalytic cycles.[1] The standard Suzuki cycle (Pd⁰/Pdᴵᴵ) competes with an oxygen-accelerated homocoupling cycle.
The Oxygen Factor
The most pervasive cause of boronic acid homocoupling (Ar²-Ar² ) is the presence of dissolved oxygen. Oxygen oxidizes the active Pd⁰ species back to a Pdᴵᴵ-peroxo or Pdᴵᴵ-hydroxo species.[1] This "re-oxidized" palladium can undergo transmetallation with two molecules of boronic acid sequentially, leading to homocoupling and bypassing the aryl halide entirely.
Diagram 1: Competing Catalytic Pathways
The following diagram illustrates how Oxygen hijacks the catalytic cycle.
Caption: Oxygen intercepts Pd(0), creating a Pd(II) species that consumes two equivalents of boronic acid to form the homocoupled impurity.[2]
Troubleshooting Protocols
Protocol A: The "Oxygen Scrubber" Strategy (High Priority)
Use this when Ar²-Ar² (boronic acid dimer) is the major impurity.
Theory: Standard "degassing" (vacuum/backfill) is often insufficient for removing micro-bubbles or dissolved oxygen in bulk solvents. Furthermore, trace oxygen can re-enter during addition.[1] This protocol uses a chemical scavenger.
Step-by-Step:
-
Solvent Prep: Do not just sonicate. Sparge solvents with Argon or Nitrogen for at least 30 minutes using a fritted gas dispersion tube.
-
Add a Reducing Agent: Add Potassium Formate (HCOOK) (0.1 – 0.2 equivalents relative to Ar-X).
-
Why? Formate acts as a sacrificial reductant. If O₂ oxidizes Pd⁰ to Pdᴵᴵ, formate immediately reduces it back to Pd⁰, keeping the catalyst active for the aryl halide (oxidative addition) rather than the boronic acid.
-
-
Catalyst Loading: Introduce the Pd catalyst after the sparging is complete, under a positive pressure of inert gas.
Protocol B: Kinetic Control (Slow Addition)
Use this when Ar²-Ar² persists despite deoxygenation.[1]
Theory: If the concentration of boronic acid is low relative to the aryl halide, the Pd(II)-Ar¹ species (formed from oxidative addition) will statistically favor capturing the limited boronic acid over the competing homocoupling pathway.
Step-by-Step:
-
Dissolve the Aryl Boronic Acid in the reaction solvent (e.g., Dioxane/Water).
-
Load the Aryl Halide, Base, and Catalyst into the reaction vessel.[1]
-
Heat to reaction temperature.
-
Syringe Pump Addition: Add the Boronic Acid solution slowly over 1–2 hours.
-
Target: Maintain a low steady-state concentration of nucleophile.
-
Protocol C: Ligand Switching for Electrophile Homocoupling
Use this when Ar¹-Ar¹ (halide dimer) is the major impurity.[1]
Theory: Reductive homocoupling of halides often occurs when the catalyst rests in a state that favors disproportionation or when "reductive elimination" happens prematurely from a bis-halide complex.
Adjustments:
-
Switch Catalyst: Avoid Pd(dppf)Cl₂ if this is occurring; it is known to support reductive homocoupling in alcoholic solvents.
-
Steric Bulk: Switch to bulky, electron-rich phosphine ligands like SPhos or XPhos .[1] These ligands facilitate rapid oxidative addition and create a steric environment that disfavors the formation of the bis-aryl Pd complexes required for homocoupling.
-
Solvent: Remove alcohols (MeOH, EtOH, iPrOH) if possible, as they can serve as hydride sources/reductants.[1] Switch to THF or Toluene.
Data & Validation
The following table summarizes the impact of specific interventions on the ratio of Product to Homocoupling Impurity (Ar²-Ar²) in a standard coupling of 4-bromotoluene and phenylboronic acid.
| Condition | Yield (Ar¹-Ar²) | Homocoupling (Ar²-Ar²) | Notes |
| Standard (No Degas) | 65% | 25% | High O₂ levels drive homocoupling.[1] |
| Vacuum/N₂ Cycles (x3) | 82% | 12% | Surface degassing is insufficient for bulk solvent. |
| Subsurface Sparging (30 min) | 91% | 4% | Dissolved O₂ effectively removed. |
| Sparging + 10 mol% HCOOK | 98% | < 0.5% | Optimal. Formate scavenges residual Pd(II).[1] |
Senior Scientist Note: The addition of Potassium Formate is a validated strategy in GMP manufacturing to ensure impurity rejection (See Ref 1).
Decision Support Workflow
Use this logic flow to guide your next experiment.
Caption: Decision tree for selecting the correct optimization protocol based on impurity profile.
References
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Source: ACS Publications (Org. Process Res. Dev.) Context: Establishes the mechanism of oxidative homocoupling and the use of potassium formate/sparging as a control strategy. URL:[Link]1]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Source: MDPI (Molecules) Context: While focused on Copper, this details the transmetallation mechanics that parallel Pd-catalyzed homocoupling under oxidative conditions.[1] URL:[Link]1]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs Context: Provides general troubleshooting for dehalogenation and homocoupling side reactions. URL:[Link]1]
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides. Source: ACS Publications (J. Org.[3] Chem.) Context: Explains the mechanism of aryl halide homocoupling, particularly in alcoholic solvents. URL:[Link]1]
Sources
- 1. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Minimizing dechlorination byproducts during palladium catalysis
Welcome to the Catalysis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who find their palladium-catalyzed cross-coupling and hydrogenation reactions derailed by an insidious side reaction: hydrodehalogenation (dechlorination).
When working with aryl chlorides, the bond dissociation energy makes oxidative addition challenging. However, once the carbon-chlorine bond is activated, the resulting palladium intermediate is highly susceptible to premature reduction, yielding a dechlorinated arene rather than your target molecule. This guide is designed to provide you with the mechanistic causality, troubleshooting logic, and self-validating protocols necessary to suppress this byproduct and rescue your yields.
Section 1: The Mechanistic Root of Dechlorination
To stop dechlorination, we must first understand its kinetic origins. In a standard cross-coupling reaction (like Suzuki-Miyaura or Buchwald-Hartwig), the catalytic cycle proceeds through oxidative addition, transmetalation (or amine coordination), and reductive elimination.
Dechlorination occurs when the catalytic cycle stalls after oxidative addition. The resulting Ar-Pd(II)-Cl intermediate, if left waiting for a sluggish transmetalation step, will actively seek alternative reaction pathways. If a hydrogen donor is present in the reaction matrix (often an alcohol solvent or an amine base with β-hydrogens), the palladium complex will undergo hydride abstraction. This forms an Ar-Pd(II)-H intermediate, which rapidly undergoes reductive elimination to eject the dechlorinated byproduct (Ar-H)[1].
Caption: Competing hydrodehalogenation pathway vs. normal cross-coupling catalytic cycle.
Section 2: Technical Troubleshooting FAQs
Q1: I am running a Suzuki-Miyaura coupling with an electron-rich aryl chloride, but I'm seeing >20% dechlorinated byproduct. How do I shift the selectivity? A: Electron-rich aryl chlorides are notoriously difficult substrates. They undergo slower oxidative addition and transmetalation, increasing the lifetime of the Ar-Pd(II)-Cl intermediate. This prolonged lifespan allows hydride abstraction to outcompete transmetalation[2].
-
Causality: If you are using solvents like ethanol or isopropanol, they act as potent hydride donors via β-hydride elimination.
-
Solution: First, switch to strictly non-protic solvents (e.g., Toluene, THF, or Dioxane). Second, upgrade your catalyst system to include bulky, electron-rich dialkylbiarylphosphine ligands (such as XPhos or SPhos). These ligands stabilize the highly reactive Pd(0) species and dramatically accelerate both oxidative addition and transmetalation, minimizing the intermediate's lifespan and shutting down the dechlorination pathway[3].
Q2: During a Buchwald-Hartwig amination using secondary amines, hydrodehalogenation is dominating my reaction. What is the mechanism here and how can I stop it? A: When coupling secondary or primary amines with β-hydrogens, the amine itself becomes the hydride source. After the amine coordinates to the palladium center, it must be deprotonated by the base to proceed to reductive elimination. If deprotonation is slow, the coordinated amine undergoes β-hydride elimination, generating an imine and the problematic Ar-Pd(II)-H species.
-
Solution: You must accelerate the deprotonation step. Switch to a stronger base (e.g., NaOtBu instead of Cs₂CO₃) to force rapid reductive elimination. Alternatively, if you are coupling primary amines, consider using ammonium salts (like ammonium sulfate) as ammonia surrogates; this approach alters the catalyst resting state and has been shown to provide high selectivity while preventing catalyst deactivation and diarylamine byproduct formation[4].
Q3: I am performing a catalytic hydrogenation of a chloronitrobenzene to a chloroaniline using Pd/C. The nitro group reduces perfectly, but the C-Cl bond is also cleaving. How do I preserve the chlorine? A: Standard Pd/C is highly active for C-Cl bond activation under an H₂ atmosphere, making it a poor choice when halogen preservation is required.
-
Causality: The palladium surface indiscriminately adsorbs the substrate and activates both the nitro group and the C-Cl bond.
-
Solution: You must selectively poison the active sites responsible for C-Cl cleavage. Adding morpholine as an additive forms a complex with the metal catalyst that selectively inhibits carbon-chlorine bond cleavage[5]. Alternatively, switching the catalyst entirely to Platinum doped with Vanadium (Pt/V on Carbon) provides excellent suppression of hydrodechlorination while maintaining rapid nitro reduction kinetics[6].
Caption: Step-by-step troubleshooting logic to identify and eliminate sources of hydrodehalogenation.
Section 3: Quantitative Data & Parameter Optimization
To systematically eliminate dechlorination, compare your current reaction parameters against the optimized benchmarks in the tables below.
Table 1: Catalyst & Ligand Optimization for Suppressing Dechlorination
| Reaction Class | Problematic Substrate | Optimized Catalyst/Ligand | Mechanistic Rationale |
| Suzuki-Miyaura | Electron-rich Aryl Chlorides | Pd₂(dba)₃ + XPhos / SPhos | Bulky, electron-rich dialkylbiarylphosphines accelerate transmetalation, reducing the lifespan of the Ar-Pd-Cl intermediate[3]. |
| Buchwald-Hartwig | Amines with β-hydrogens | Pd(OAc)₂ + BrettPhos | Highly hindered ligand enforces a geometry that strictly disfavors β-hydride elimination from the coordinated amine. |
| Nitro Hydrogenation | Chloronitrobenzenes | Pt/V on Carbon or Pd/C + Morpholine | Vanadium doping or morpholine additives selectively poison the active sites responsible for C-Cl oxidative addition[5],[6]. |
Table 2: Solvent & Base Effects on Hydrodehalogenation
| Variable | High Dechlorination Risk | Low Dechlorination Risk | Causality |
| Solvent | Ethanol, Isopropanol | Toluene, THF, Dioxane | Alcohols with α-hydrogens act as potent hydride donors via β-hydride elimination, generating the Ar-Pd-H species[1]. |
| Base | Weak bases (e.g., K₂CO₃ in amination) | Strong bases (e.g., NaOtBu) | Strong bases accelerate the deprotonation of the Pd-coordinated amine, forcing rapid reductive elimination over hydride abstraction. |
Section 4: Validated Experimental Protocols
Protocol: Self-Validating Suzuki-Miyaura Coupling of Electron-Rich Aryl Chlorides
Objective: Achieve >95% cross-coupling yield while restricting hydrodehalogenation to <2%.
Step 1: Rigorous Degassing
-
Action: Sparge anhydrous Toluene with N₂ for 30 minutes prior to use.
-
Causality: Oxygen promotes Pd(II) homocoupling and stalls the catalytic cycle, increasing the probability of side reactions like dechlorination.
Step 2: Catalyst Pre-activation
-
Action: In a glovebox, combine Pd₂(dba)₃ (1.0 mol%) and XPhos (2.4 mol%) in a vial with 2 mL of the degassed Toluene. Stir for 15 minutes until the solution turns a deep, homogeneous red/orange.
-
Causality: The slight excess of ligand ensures complete formation of the active L₁Pd(0) species, preventing the formation of under-ligated Pd clusters that are prone to non-selective C-Cl cleavage.
Step 3: Reagent Addition & Heating
-
Action: To the reaction flask, add the electron-rich aryl chloride (1.0 eq), the boronic acid (1.2 eq), and strictly anhydrous K₃PO₄ (2.0 eq). Transfer the pre-activated catalyst solution to the flask. Heat to 80°C under N₂.
Step 4: The 60-Minute Self-Validation Checkpoint
-
Action: After 60 minutes, withdraw a 50 µL aliquot via syringe. Quench with 0.5 mL water, extract with 1 mL EtOAc, and analyze the organic layer via GC-MS.
-
Validation Logic:
-
*If Ar-R (Product) > 90% and Ar-H (Dechlorinated) < 2%: * The catalytic cycle is functioning optimally. Proceed to completion.
-
*If Ar-H > 5%: * The transmetalation step is failing. Verify the quality of your boronic acid (check for protodeboronation) and ensure the K₃PO₄ is strictly anhydrous. Water ingress hydrolyzes the boronic acid, stalling transmetalation and forcing the Pd complex down the hydrodehalogenation pathway.
-
Step 5: Workup
-
Action: Cool to room temperature, filter through a pad of Celite to remove palladium black and phosphate salts, concentrate, and purify via flash chromatography.
Section 5: References
-
Cross-Coupling Reactions Guide - Johnson Matthey Catalysis & Chiral Technologies. 2
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. 1
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - National Institutes of Health (NIH). 3
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - Organic Chemistry Portal. 4
-
Buy 2,5-Dichloroaniline | 95-82-9 - Smolecule. 5
-
4-Amino-5-methylpyridin-2-ol | 95306-64-2 - Benchchem. 6
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. jmcct.com [jmcct.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]
- 5. Buy 2,5-Dichloroaniline | 95-82-9 [smolecule.com]
- 6. 4-Amino-5-methylpyridin-2-ol | 95306-64-2 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for 3-Methyl-5-Arylphenol Formation
Welcome to the Application Scientist Support Center. Synthesizing 3-methyl-5-arylphenols—crucial motifs in drug development and materials science—often relies on either the cross-coupling of 3-methyl-5-chlorophenol or the base-mediated aromatization of cyclohexenones. In both pathways, temperature is the master variable dictating yield, catalyst lifespan, and byproduct formation.
Below is our comprehensive troubleshooting guide, complete with mechanistic insights, validated protocols, and quantitative data to help you optimize your thermal parameters.
Mechanistic Workflow & Temperature Dependency
Catalytic cycle of the Suzuki-Miyaura coupling highlighting the temperature-dependent oxidative addition step.
Quantitative Data: The Temperature Sweet Spot
When coupling 3-methyl-5-chlorophenol with phenylboronic acid, the carbon-chlorine bond's high dissociation energy (~96 kcal/mol) resists oxidative addition at low temperatures. However, excessive heat destroys the boronic acid. The data below illustrates this thermodynamic balance.
| Temperature (°C) | Catalyst / Ligand System | Reaction Time (h) | Yield of 3-methyl-5-phenylphenol (%) | Protodeboronation Byproduct (%) |
| 25 (Room Temp) | Pd(OAc)₂ / PPh₃ | 24 | < 10% | < 5% |
| 68 | Pd₂(dba)₃ / XPhos | 12 | 65% | 5% |
| 80 | Pd₂(dba)₃ / XPhos | 6 | 92% | 8% |
| 110 | Pd₂(dba)₃ / XPhos | 2 | 74% | 22% |
Note: While specialized catalyst systems like Pd(OAc)₂/NiXantphos can enable1[1], standard robust industrial setups utilizing Buchwald ligands peak at 80 °C.
Self-Validating Experimental Protocols
Protocol A: Temperature-Optimized Suzuki-Miyaura Coupling
Target: 3-methyl-5-phenylphenol via cross-coupling.
-
Preparation: In a dried Schlenk tube, combine 3-methyl-5-chlorophenol (1.0 eq), phenylboronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and K₃PO₄ (2.0 eq). Causality: XPhos is an electron-rich, sterically demanding biaryl phosphine. It forces the formation of a monoligated Pd(0) species, which is highly reactive toward the strong C-Cl bond, lowering the required activation temperature from >110 °C to 80 °C.
-
Solvent Addition: Add thoroughly degassed 1,4-dioxane/H₂O (4:1 v/v). Causality: Water is mandatory to dissolve the inorganic base and form the reactive trialkoxyboronate species essential for the transmetalation step[2].
-
Heating & Validation (The Temperature Variable):
-
Submerge the flask in a pre-heated oil bath at 80 °C .
-
Self-Validation Check: After 1 hour, visually inspect the reaction. A healthy catalytic cycle maintains a yellow/orange hue. If the solution turns opaque black, "Pd black" has precipitated, indicating catalyst death (often due to localized overheating or oxygen ingress).
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.
Protocol B: Base-Mediated Aromatization of Cyclohexenones
Target: 3-methyl-5-phenylphenol via DBU-mediated aromatization.
-
Bromination: Treat 3-methyl-5-phenylcyclohex-2-en-1-one with NBS in DMF to yield the brominated intermediate.
-
Aromatization: Dissolve the intermediate in Toluene (PhMe). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq).
-
Temperature Control: Heat the mixture to 80 °C for 4-6 hours. Causality: While 3[3], it often requires >24 hours and leaves unreacted intermediate. Heating to 80 °C provides the thermodynamic push required for rapid HBr elimination and subsequent tautomerization to the stable phenol ring.
-
Validation: Quench with 2N HCl. Causality: The highly basic DBU will deprotonate the newly formed phenol. The acid quench is a self-validating step; it protonates the phenoxide, ensuring it partitions into the organic layer during EtOAc extraction rather than being lost in the aqueous waste.
Troubleshooting & FAQs
Q1: My Suzuki coupling stalls at 50% conversion when running at 68 °C. Should I just increase the temperature to 110 °C? A1: No. Spiking the temperature to 110 °C will likely accelerate the decomposition of your phenylboronic acid (protodeboronation) faster than it accelerates the cross-coupling[2]. Instead, verify that your solvent is rigorously degassed. Oxygen ingress at moderate temperatures deactivates the Pd(0) catalyst. If degassing is confirmed, incrementally increase the temperature to 80 °C, which is the4[4].
Q2: I observe a black precipitate forming on the walls of my flask when heating past 90 °C. What is this, and how does it affect my 3-methyl-5-arylphenol yield? A2: The black precipitate is "Palladium Black," consisting of inactive, agglomerated Pd(0) nanoparticles. This occurs when the rate of reductive elimination exceeds the rate of oxidative addition, leaving naked Pd(0) that clumps together at high temperatures. To fix this, lower the reaction temperature to 80 °C and consider increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to stabilize the Pd(0) intermediate.
Q3: Why do I need to optimize temperature differently for 3-methyl-5-chlorophenol compared to 3-methyl-5-bromophenol? A3: The carbon-chlorine bond dissociation energy (~96 kcal/mol) is significantly higher than the carbon-bromine bond (~81 kcal/mol). Consequently, the oxidative addition of Pd(0) into the C-Cl bond requires a higher activation energy. While bromophenols can often couple at room temperature or 50 °C, chlorophenols typically require 80–100 °C or highly specialized electron-rich ligands to overcome this energetic barrier[2].
Q4: In Protocol B, can I use Acetonitrile (MeCN) instead of Toluene (PhMe) for the aromatization? A4: Yes. MeCN is a highly polar aprotic solvent that can stabilize the transition state of the DBU-mediated elimination. However, MeCN boils at 82 °C. If your specific 5-aryl substituent requires higher temperatures for complete aromatization, Toluene (b.p. 110 °C) provides a wider thermal operating window.
References
- Source: Scholaris.
- Source: ACS Publications (acs.org)
- Source: RSC Publishing (rsc.org)
- Source: Harvard University (harvard.edu)
Sources
- 1. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Solubility Issues of 5-(4-Chlorophenyl)-3-methylphenol in Aqueous Media
Welcome to the technical support center for 5-(4-Chlorophenyl)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound in aqueous media. Our approach is rooted in fundamental physicochemical principles and validated through empirical data, ensuring you have a reliable resource for your experimental needs.
I. Understanding the Molecule: Physicochemical Properties
Before attempting to dissolve 5-(4-Chlorophenyl)-3-methylphenol, it's crucial to understand its inherent properties. This knowledge forms the basis for selecting an appropriate solubilization strategy.
Key Physicochemical Data for 5-(4-Chlorophenyl)-3-methylphenol
| Property | Value | Implication for Aqueous Solubility |
| Chemical Formula | C₁₃H₁₁ClO | The presence of a chlorophenyl and a methylphenol group contributes to its hydrophobicity. |
| Molar Mass | 218.68 g/mol | A moderate molecular weight, which doesn't inherently prevent solubility but contributes to the overall low aqueous affinity. |
| Melting Point | 63-66 °C | Indicates a stable crystalline structure that requires energy to be disrupted for dissolution.[1] |
| logP (Octanol-Water Partition Coefficient) | 3.10 | A logP value greater than 1 indicates poor water solubility and a preference for lipid-like environments.[1] |
| Aqueous Solubility | Slightly soluble in water; 3.8 g/L at 20°C. | Classified as "slightly soluble," confirming the need for enhancement techniques for many applications.[2][3] |
| pKa (Acid Dissociation Constant) | Estimated to be around 10 | As a weak acid, its solubility is pH-dependent. At pH values significantly below its pKa, it will be in its less soluble, neutral form.[4][5] |
| Appearance | White to pinkish crystalline solid with a phenolic odor. | The solid-state form requires disruption of the crystal lattice for dissolution.[1] |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered when working with 5-(4-Chlorophenyl)-3-methylphenol.
Q1: Why is my 5-(4-Chlorophenyl)-3-methylphenol not dissolving in water?
A1: The primary reason is the compound's hydrophobic nature.
The molecular structure contains a significant nonpolar (lipophilic) region due to the chlorophenyl and methyl groups. This makes it energetically unfavorable for the molecule to interact with the polar water molecules, leading to poor solubility.[5] The relatively high melting point also suggests a stable crystal lattice that resists dissolution.
Q2: I've tried heating the solution, but the compound precipitates upon cooling. What's happening?
A2: You are likely creating a supersaturated solution.
Heating increases the kinetic energy of the system, which can temporarily increase solubility. However, as the solution cools, the solubility limit decreases, and the excess compound precipitates out. This indicates that a simple temperature adjustment is insufficient for stable solubilization at your desired concentration.
Q3: Can I use pH modification to improve the solubility of 5-(4-Chlorophenyl)-3-methylphenol?
A3: Yes, pH adjustment is a viable and effective strategy.
As a weak acid (phenol derivative), 5-(4-Chlorophenyl)-3-methylphenol can be deprotonated to form a more soluble phenoxide salt at a pH above its pKa (estimated around 10).[4][6]
Troubleshooting Workflow for pH Modification:
Caption: Workflow for pH-based solubilization.
Experimental Protocol for pH-Based Solubilization:
-
Preparation: Prepare a slurry of a known concentration of 5-(4-Chlorophenyl)-3-methylphenol in deionized water.
-
Titration: While stirring, slowly add a stock solution of a strong base (e.g., 1 M NaOH) dropwise.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Observation: Observe the visual clarity of the solution. Complete dissolution should occur as the pH surpasses the compound's pKa.[7]
-
Validation: Once dissolved, ensure the final pH is suitable for your downstream application. If necessary, adjust the pH downwards carefully, noting the pH at which precipitation begins (this is the practical upper limit of solubility at that pH).
Important Consideration: While increasing the pH will increase solubility, be aware that high pH can sometimes lead to chemical degradation of certain compounds. Always assess the stability of your compound at the required pH.
Q4: What are co-solvents, and how can they help dissolve 5-(4-Chlorophenyl)-3-methylphenol?
A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds. [8][9]
They work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules to dissolve.[10]
Common Co-solvents for Preclinical Formulations:
| Co-solvent | Typical Concentration Range (% v/v) | Key Characteristics |
| Ethanol | 5 - 20% | Generally well-tolerated, but can have physiological effects.[11] |
| Propylene Glycol (PG) | 10 - 40% | A common vehicle for oral and parenteral formulations.[11] |
| Polyethylene Glycol (PEG 400) | 10 - 50% | Low toxicity and widely used in various drug formulations.[11] |
| Dimethyl Sulfoxide (DMSO) | < 10% (often much lower for in vivo) | A very strong solvent, but can have toxicity concerns at higher concentrations. |
Troubleshooting Guide for Co-solvent Systems:
-
Start with a Binary System: Begin by testing the solubility in various concentrations of a single co-solvent in water (e.g., 10%, 20%, 30% ethanol in water).
-
Consider Ternary Systems: If a binary system is insufficient, a combination of co-solvents can be explored. For example, a mixture of ethanol and propylene glycol.
-
Order of Addition Matters: It is often more effective to first dissolve the 5-(4-Chlorophenyl)-3-methylphenol in the pure co-solvent and then slowly add the aqueous phase while stirring.
-
Precipitation Check: After preparing the solution, let it stand for a period (e.g., 24 hours) to check for any delayed precipitation.
Q5: I'm concerned about the potential toxicity of organic solvents. Are there other options?
A5: Yes, complexation with cyclodextrins or the use of surfactants are excellent alternatives.
1. Cyclodextrin-Based Solubilization:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate hydrophobic molecules like 5-(4-Chlorophenyl)-3-methylphenol, forming an "inclusion complex" that is water-soluble.[14][]
Decision Tree for Cyclodextrin Selection:
Caption: A decision-making workflow for cyclodextrin selection.
Experimental Protocol for Cyclodextrin Complexation:
-
Preparation of Stock Solutions: Prepare stock solutions of various cyclodextrins (e.g., HP-β-CD, SBE-β-CD) in your aqueous buffer.
-
Equilibration: Add an excess amount of 5-(4-Chlorophenyl)-3-methylphenol to each cyclodextrin solution.
-
Shaking/Stirring: Agitate the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation: Filter the solutions through a 0.22 µm filter to remove the undissolved compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.
2. Surfactant-Based Solubilization (Micellar Solubilization):
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water.[16][17] The hydrophobic cores of these micelles can entrap insoluble compounds, effectively solubilizing them in the aqueous medium.[18][19]
Commonly Used Surfactants in Formulations:
| Surfactant Type | Examples | Typical Concentration |
| Non-ionic | Polysorbate 80 (Tween® 80), Poloxamers (Pluronic®) | Above CMC, typically 0.1% - 2% |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Primarily for in vitro use due to potential for irritation. |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Less common in formulations due to toxicity concerns. |
Troubleshooting Guide for Surfactant Use:
-
Select a Biocompatible Surfactant: For most biological applications, non-ionic surfactants like Polysorbate 80 are preferred.
-
Work Above the CMC: Ensure your final surfactant concentration is above its CMC to allow for micelle formation.
-
Heating Can Aid Entrapment: Gently warming the surfactant solution while adding the 5-(4-Chlorophenyl)-3-methylphenol can facilitate its incorporation into the micelles.
Q6: How do I determine the solubility of my compound experimentally?
A6: The shake-flask method followed by a suitable analytical technique is the gold standard.
Experimental Protocol for Solubility Determination:
-
Sample Preparation: Add an excess amount of 5-(4-Chlorophenyl)-3-methylphenol to a known volume of the test solvent (e.g., water, buffer, co-solvent mixture) in a sealed vial.
-
Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for at least 24 hours to ensure equilibrium is reached.[20]
-
Phase Separation: Centrifuge the sample at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter compatible with your solvent system.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV, UV-Vis spectrophotometry, or LC-MS.[21]
III. Summary of Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Ionization of the phenolic group to form a more soluble salt.[22] | Simple, cost-effective.[23] | Only applicable to ionizable compounds; risk of chemical instability at extreme pH. |
| Co-solvents | Reduces the polarity of the aqueous medium.[24] | Can achieve high concentrations; simple to prepare.[23] | Potential for in vivo toxicity or unwanted physiological effects. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[25] | Generally low toxicity; can improve stability.[12] | Can be expensive; may have a limited capacity for solubilization. |
| Surfactants | Incorporation of the compound into the hydrophobic core of micelles.[26] | High solubilization capacity; widely used in existing formulations.[27] | Potential for cell lysis or toxicity, especially with ionic surfactants. |
IV. References
-
Holmberg, K., et al. (2002). Surfactants and Polymers in Aqueous Solution. John Wiley & Sons.
-
Wikipedia. (2023). Cosolvent. [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
Ciobanu, A., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics.
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
-
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
-
ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?. [Link]
-
Roquette. (n.d.). How can cyclodextrins enhance solubility?. [Link]
-
ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. [Link]
-
BOC Sciences. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
-
Taylor & Francis. (n.d.). Micellar solubilization – Knowledge and References. [Link]
-
ACS Publications. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols.
-
OKCHEM. (n.d.). What are the effects of surfactants on the solubilization of hydrophobic substances?.
-
University of Alberta. (2005). Micellar solubilization of drugs.
-
Taylor & Francis. (2013). CHAPTER 6: Cleaning II: Surfactants and Micellar Solutions. [Link]
-
ACS Publications. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
JoVE. (2015). Video: Determining the Solubility Rules of Ionic Compounds. [Link]
-
ISSR. (n.d.). Solubility and pH of phenol. [Link]
-
ACS Publications. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. [Link]
-
WebAssign. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
-
Slideshare. (n.d.). Methods of solubility enhancements. [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review.
-
Journal of Advanced Pharmaceutical Technology & Research. (2011). Drug Solubility: Importance and Enhancement Techniques.
-
Future Journal of Pharmaceutical Sciences. (2019). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
-
Biotage. (2023). Why are Phenols so Challenging to Extract from Water?. [Link]
-
MDPI. (2023). Cleaning Phenolic Compounds Present in Water Using Salting-Out Effect with DCA-Based Ionic Liquids. [Link]
-
Academia.edu. (n.d.). Solvent extraction of phenols from water. [Link]
-
Muby Chemicals. (n.d.). p-Chlorocresol or PCMC or 4-Chloro-3-methylphenol Manufacturers, SDS. [Link]
-
ResearchGate. (2016). How to remove water-insoluble phenolic compounds from the water-soluble phenols?. [Link]
-
PubChem. (n.d.). 4-Chloro-3-methylphenol. [Link]
-
Wikipedia. (n.d.). p-Chlorocresol. [Link]
-
VELP Scientifica. (n.d.). Phenols Determination in Drinking Water and Industrial Wastes. [Link]
-
CoLab.ws. (2025). Physicochemical Properties of (Z)-3-(4-((Hydroxymethyl)(methyl)amino)phenyl)-2-(4-halophenyl) Acrylonitriles: A Comprehensive Experimental and Theoretical Study. [Link]
-
US EPA. (n.d.). 5-(4-Fluoro-3-methylphenyl)pyrimidin-2(1H)-one. [Link]
-
Bulgarian Chemical Communications. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. [Link]
Sources
- 1. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Chlorocresol or PCMC or 4-Chloro-3-methylphenol Manufacturers, SDS [mubychem.com]
- 3. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. issr.edu.kh [issr.edu.kh]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 19. books.rsc.org [books.rsc.org]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. lifechemicals.com [lifechemicals.com]
- 22. Methods of solubility enhancements | PPTX [slideshare.net]
- 23. ijpbr.in [ijpbr.in]
- 24. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 25. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 26. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 27. wjbphs.com [wjbphs.com]
Removing palladium residues from 5-(4-Chlorophenyl)-3-methylphenol products
Ticket ID: PD-REM-54C3M Subject: Removing palladium residues from 5-(4-Chlorophenyl)-3-methylphenol Status: Open Assigned Specialist: Senior Application Scientist
Introduction
You are likely accessing this guide because your post-Suzuki-Miyaura coupling workup failed to meet ICH Q3D specifications. For 5-(4-Chlorophenyl)-3-methylphenol , the challenge is twofold:
-
Chemical Functionality: The phenolic hydroxyl group (pKa ~10) makes the molecule sensitive to basic washes (risk of yield loss via phenoxide formation) and prone to hydrogen bonding, which can trap metal impurities.
-
Lipophilicity: The chlorophenyl and methyl groups increase lipophilicity, making aqueous extractions of the metal difficult without significant organic solvent entrainment.
This guide prioritizes Solid-Supported Scavengers as the primary solution, with Activated Carbon and Crystallization as secondary and tertiary tiers.
Module 1: Regulatory Limits (The Target)
Before initiating remediation, confirm your target limit based on the dosage form.
Table 1: ICH Q3D Guidelines for Palladium (Class 2B)
| Dosage Route | PDE (µ g/day ) | Concentration Limit (10g daily dose) | Concentration Limit (1g daily dose) |
| Oral | 100 | 10 ppm | 100 ppm |
| Parenteral | 10 | 1 ppm | 10 ppm |
| Inhalation | 1 | 0.1 ppm | 1 ppm |
Reference: ICH Q3D Guideline for Elemental Impurities [1].
Module 2: Tier 1 Support (Solid-Supported Scavengers)
Status: Recommended Primary Solution
For phenolic compounds, solid-supported scavengers are superior to liquid-liquid extraction because they operate in organic media, preventing product loss into the aqueous phase.
Mechanism of Action
Functionalized silica acts as a "chemical magnet." The thiol (-SH) or thiourea ligands covalently bonded to the silica backbone bind Pd(II) and Pd(0) species with higher affinity than the phenol oxygen or the pi-system of the biaryl ring.
Protocol: Scavenger Treatment
Reagents: SiliaMetS® Thiol (or equivalent thiol-functionalized silica).[1] Solvent: THF, Ethyl Acetate, or Methanol (Ensure product is fully dissolved).
-
Dissolution: Dissolve the crude 5-(4-Chlorophenyl)-3-methylphenol in 10 volumes of solvent (e.g., 10 mL/g).
-
Loading: Add SiliaMetS Thiol at a ratio of 4–10 equivalents relative to the residual Pd content.
-
Note: If Pd content is unknown, start with 10-20% w/w (weight of scavenger vs. weight of crude product).
-
-
Incubation: Stir at 50°C for 4 hours .
-
Why Heat? Palladium-phosphine complexes are kinetically stable. Heat increases the rate of ligand exchange from the phosphine to the silica-thiol [2].
-
-
Filtration: Filter the suspension through a 0.45 µm pad (or Celite) to remove the scavenger.
-
Analysis: Test filtrate for Pd. If >10 ppm, repeat with SiliaMetS DMT (Dimercaptotriazine).
Workflow Visualization
Figure 1: Decision logic for solid-supported scavenger treatment.
Module 3: Tier 2 Support (Activated Carbon)
Status: Secondary Solution (Cost-effective but less selective)
Activated carbon is the traditional method but often fails with electron-rich biaryls because the product competes with the metal for adsorption sites on the carbon pore surface [3].
Protocol: The "Hot Filtration" Method
Reagents: Darco® KB-G or KB-B (Acid-washed carbons are preferred to avoid adding other metals).
-
Dissolution: Dissolve crude product in Isopropyl Alcohol (IPA) or Ethanol.
-
Addition: Add Activated Carbon (10-20 wt% relative to product).
-
Activation: Heat to reflux for 1-2 hours.
-
Critical Step: Do not stir at room temperature; kinetic energy is required to drive Pd into the micropores.
-
-
Filtration: Filter while hot through a pre-wetted Celite pad.
-
Troubleshooting: If the filtrate turns grey/black, fines have passed through. Re-filter through a 0.22 µm membrane.
-
Module 4: Tier 3 Support (Crystallization & Engineering)
Status: Polishing Step
If scavengers reduce Pd to ~50 ppm but fail to hit <10 ppm, crystallization is the final "polishing" step.
The "Anti-Solvent" Strategy
Palladium residues often remain in the mother liquor.
-
Solvent: Dissolve product in minimal hot Ethyl Acetate .
-
Anti-Solvent: Slowly add Heptane (non-polar) until turbidity persists.
-
Cooling: Cool slowly to 0°C.
-
Filtration: Wash the cake with cold Heptane.
-
Why this works: The lipophilic chlorophenyl group aids solubility in heptane, but the phenol group drives crystallization as the mixture cools. Pd complexes usually remain soluble in the EtOAc/Heptane mother liquor.
-
Troubleshooting & FAQs
Q: Can I use an L-Cysteine wash for this molecule? A: Proceed with caution. Standard L-Cysteine washes are aqueous and often basic (pH 8-9). Since your product is a phenol (pKa ~10), a basic wash creates a risk of deprotonating the phenol, forming a water-soluble phenoxide, and washing your product down the drain.
-
Modification: If you must use extraction, use N-Acetylcysteine (NAC) which is more soluble in organic solvents, or buffer the aqueous L-Cysteine solution to pH 6-7 [4].
Q: My product is turning pink/red after scavenger treatment. Why? A: This often indicates oxidation of the phenol or trace iron contamination from non-acid-washed silica/carbon. Ensure you are using high-purity, acid-washed silica (like SiliaMetS) and perform the scavenging step under a Nitrogen atmosphere.
Q: The Pd levels actually increased after crystallization. A: This is "inclusion." The Pd complex has a similar crystal lattice fit to your product.
-
Fix: You must disrupt the lattice. Switch solvent systems completely (e.g., from EtOAc/Heptane to Toluene/Hexane) or perform a "slurry wash" with a scavenger before recrystallizing.
Troubleshooting Logic Tree
Figure 2: Troubleshooting common failure modes in Pd removal.
References
-
ICH Q3D Elemental Impurities. International Council for Harmonisation. Available at: [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Available at: [Link]
-
Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions.[2][3] ACS Publications. Available at: [Link]
Sources
Stability of 5-(4-Chlorophenyl)-3-methylphenol under oxidative conditions
The following technical guide addresses the stability profile of 5-(4-Chlorophenyl)-3-methylphenol under oxidative conditions. It is designed for researchers observing unexpected degradation, color changes, or assay variability during drug discovery and development workflows.
Executive Summary: The Oxidative Liability
5-(4-Chlorophenyl)-3-methylphenol is a meta-substituted phenol lacking steric protection at the ortho (C2, C6) and para (C4) positions relative to the hydroxyl group. Unlike hindered phenols (e.g., BHT) that form stable radicals, this compound is highly susceptible to irreversible oxidative coupling and quinone methide formation .
Under oxidative stress (air exposure, peroxides, high pH, or light), the compound undergoes rapid radical-mediated dimerization and hydroxylation , leading to complex mixtures of colored oligomers. The 4-chlorophenyl moiety at position 5 exerts an electron-withdrawing effect, slightly increasing the acidity of the phenol (
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Rapid Yellowing or Browning of Solution
Symptom: Freshly prepared stock solutions in DMSO or Methanol turn pale yellow to dark brown within 2–4 hours. Root Cause: Formation of quinone intermediates and conjugated biphenyl dimers . The phenolic proton is abstracted to form a phenoxyl radical, which delocalizes to C2, C4, and C6, initiating C-C or C-O coupling. Corrective Action:
-
Acidify the Solvent: Maintain the pH < 6.0. Add 0.1% Formic Acid or Acetic Acid to the stock solvent to suppress phenoxide formation.
-
Degas Solvents: Sparge buffers with Argon or Nitrogen for 15 minutes prior to use. Dissolved oxygen is sufficient to initiate autoxidation.
-
Amber Glass: Store all solutions in amber vials to prevent photo-initiated radical formation.
Issue 2: "Ghost" Peaks and Broadening in HPLC
Symptom: Appearance of late-eluting, broad peaks or a rising baseline in Reverse Phase HPLC (RP-HPLC). Root Cause: Oxidative Oligomerization . The phenoxyl radicals couple to form dimers (C-C bonds) and trimers. These are highly lipophilic and often stick to C18 columns, eluting slowly as "ghost" peaks in subsequent runs. Corrective Action:
-
Column Wash: Implement a "sawtooth" gradient wash (95% ACN with 0.1% TFA) between injections to strip oligomers.
-
Switch Detection: Use a Diode Array Detector (DAD). Monomeric phenol absorbs at
nm; quinoid dimers often show a bathochromic shift to 350–420 nm . -
Limit Run Time: Analyze samples immediately (< 30 mins) after preparation.
Issue 3: Low Mass Balance in Forced Degradation Studies
Symptom: After
-
Solvent Rescue: Re-solubilize the stressed sample with THF (Tetrahydrofuran) or DMF before injection to dissolve precipitated polymers.
-
Avoid Filtration: Centrifuge samples instead of filtering. Filters often adsorb hydrophobic oxidative aggregates.
Mechanistic Insight: Degradation Pathway
The following diagram illustrates the primary oxidative fate of 5-(4-Chlorophenyl)-3-methylphenol. The lack of substituents at positions 2, 4, and 6 is the critical failure point.
Figure 1: Oxidative cascade showing the transition from monomer to reactive radical, leading to dimerization and polymerization.[1][2]
Standardized Protocols
Protocol A: Oxidative Stress Testing (Forced Degradation)
Purpose: To validate analytical methods and identify degradation products.
-
Preparation: Dissolve 1 mg of compound in 1 mL of Acetonitrile/Water (50:50).
-
Stress Condition: Add
to a final concentration of 3% (w/v) .-
Note: Do not use 30%
; this will obliterate the molecule instantly, yielding no useful mechanistic data.
-
-
Incubation: Store at 25°C for 4 hours in the dark.
-
Quenching: Quench excess peroxide with Catalase (100 U/mL) or Sodium Metabisulfite (5% solution) before analysis.
-
Critical: Metabisulfite can form adducts with quinones. Catalase is preferred for LC-MS analysis.
-
-
Analysis: Inject immediately onto LC-MS. Look for [M+16] (Hydroxylation) and [2M-2] (Dimer) peaks.
Protocol B: Storage & Handling
Purpose: To maximize shelf-life of reference standards.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows Arrhenius kinetics of autoxidation. |
| Atmosphere | Argon/Nitrogen | Displaces |
| State | Solid Powder | Solution state accelerates degradation by increasing molecular mobility. |
| Container | Amber Vial | Blocks UV light (200-400nm) which excites the phenol to a radical state. |
| Solvent | DMSO-d6 (for NMR) | Use 99.9% "100% Isotopic" ampoules. Standard DMSO absorbs water/air rapidly. |
Frequently Asked Questions (FAQs)
Q: Can I use BHT (Butylated Hydroxytoluene) to stabilize my samples? A: Yes, but with caution.[3] BHT acts as a sacrificial antioxidant. If you add 0.1% BHT, it will scavenge radicals before your compound does. However, you must ensure BHT separates from your compound in your HPLC method (BHT elutes late on C18 columns).
Q: Is the chlorine atom stable?
A: Generally, yes. The aryl-chloride bond is robust under standard oxidative conditions (
Q: Why does the LC-MS show a peak at [M+14]? A: This is likely not oxidation. An [M+14] shift usually indicates methylation (artifact from Methanol solvent) or a specific quinone methide reaction. However, in oxidative stress, look for [M+16] (Oxygen insertion) or [2M-2] (Dimerization minus two protons).
References
- Patai, S. (Ed.). (1971). The Chemistry of the Hydroxyl Group. Wiley-Interscience.
-
Korgas, C., et al. (2018). "Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents." Journal of Food Science. Link (Demonstrates rapid degradation of unhindered phenols in solution).
-
Burton, G. W., & Ingold, K. U. (1986). "Autoxidation of biological molecules. 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro." Journal of the American Chemical Society. Link (Establishes the kinetics of phenoxyl radical formation).
-
BenchChem Technical Support . (2025). "Forced Degradation Studies of Phenolic Compounds." Link (General troubleshooting for phenolic degradation).
-
Sigma-Aldrich . (2024). "Safety Data Sheet: 4-Chloro-3-methylphenol." Link (Safety and physical properties of the core structural analog).
Sources
Purification challenges: separating 5-(4-Chlorophenyl)-3-methylphenol from starting materials
Topic: Isolation of 5-(4-Chlorophenyl)-3-methylphenol from Suzuki-Miyaura Coupling Mixtures
Welcome to the Process Chemistry Support Center. Synthesizing biphenyl derivatives like 5-(4-Chlorophenyl)-3-methylphenol via Suzuki-Miyaura cross-coupling introduces a complex matrix of unreacted starting materials (e.g., 3-bromo-5-methylphenol), excess (4-chlorophenyl)boronic acid, and spent palladium catalyst. This guide provides field-proven, causality-driven troubleshooting steps to help researchers achieve pharmaceutical-grade purity.
The Purification Logic Workflow
Before diving into specific troubleshooting, it is critical to understand the separation logic. Standard acid/base extractions fail here because both the product and the starting materials share similar acidic phenolic protons. We must exploit alternative chemical handles: Lewis acid-base complexation for the boronic acid, chemisorption for palladium, and hydrophobicity for the phenols.
Workflow for the isolation of 5-(4-Chlorophenyl)-3-methylphenol from Suzuki coupling mixtures.
Troubleshooting & FAQs
Q: Why can't I separate the unreacted (4-chlorophenyl)boronic acid using a standard basic aqueous wash? A: This is a classic pKa conflict.1 has a predicted pKa of 8.39[1]. Your product, 5-(4-Chlorophenyl)-3-methylphenol, has a phenolic proton with a pKa of approximately 9.5 to 10. Because both molecules are weakly acidic, attempting to deprotonate the boronic acid with NaOH or Na₂CO₃ will simultaneously deprotonate your product, dragging both into the aqueous phase. The Solution: Use a2. The diethanolamine nitrogen and oxygen atoms coordinate with the empty p-orbital of the boron atom, forming a stable, covalent sp³-hybridized complex. This allows you to simply filter out the boronic acid while the phenolic product remains untouched in the organic filtrate[2].
Q: My product has a dark brown tint, and NMR shows broad peaks. How do I reduce Palladium levels below the 10 ppm limit? A: The dark tint and NMR line broadening are hallmarks of paramagnetic palladium contamination. Traditional recrystallization is often ineffective because the phenolic oxygen and the aromatic rings of the API can coordinate with palladium, incorporating it directly into the crystal lattice. The Solution: Treat the organic phase with a functionalized silica metal scavenger. 3 (silica-bound trimercaptotriazine) or4 utilize soft sulfur ligands that have a massive thermodynamic preference for soft palladium ions. In a single pass, Si-TMT can reduce palladium concentrations from 1300 ppm to 5 ppm[3], outcompeting any residual internal competition from the API[4].
Q: Normal-phase flash chromatography isn't separating the product from the 3-bromo-5-methylphenol starting material. Why? A: On bare silica (normal phase), separation is driven by polar interactions. Both the starting material and the product possess a highly polar hydroxyl (-OH) group that dominates their interaction with the silanol groups on the stationary phase. The difference between a bromine atom and a chlorophenyl ring is masked by this strong hydrogen bonding, resulting in co-elution. The Solution: Switch to5 using a C18 column. In RP chromatography, separation is driven by hydrophobicity. The addition of the 4-chlorophenyl ring makes the product significantly more lipophilic than the bromophenol starting material, ensuring the starting material elutes first, followed by baseline resolution of the product[5].
Quantitative Data: Palladium Removal Efficiency
To justify the shift from recrystallization to chemical scavenging, review the performance metrics below.
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | Processing Time | Product Yield Recovery | Mechanism of Action |
| Recrystallization | 1300 | ~200 | 24–48 hours | 60–70% | Lattice exclusion (Prone to API co-crystallization) |
| SiliaMetS® Thiol | 1300 | < 10 | 2 hours | > 90% | Chemisorption via strong Pd-S coordination |
| ISOLUTE® Si-TMT | 1300 | 5 | 1 hour | > 95% | Tridentate macroscopic chelation of Pd |
Data synthesized from industry standard scavenger performance profiles[3].
Validated Experimental Protocols
Protocol A: Chemoselective Scavenging of Boronic Acid and Palladium
Self-Validating Principle: The reaction mixture will physically transition from a dark, opaque brown to a clear, pale yellow solution, providing immediate visual confirmation of successful palladium removal.
Step-by-Step Methodology:
-
Quench & Extract: Dilute the crude Suzuki reaction mixture with water to dissolve inorganic bases (e.g., K₂CO₃). Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Combine the organic layers.
-
Boronic Acid Scavenging: To the stirring EtOAc solution, add PS-DEAM resin (3.0 equivalents relative to the theoretical excess of 4-chlorophenylboronic acid). Causality: The resin selectively traps the boronic acid without altering the pH, protecting the phenolic product.
-
Palladium Scavenging: To the same flask, add ISOLUTE® Si-TMT or SiliaMetS® Thiol resin (approx. 5.0 equivalents relative to the initial catalyst loading).
-
Incubation: Stir the heterogeneous mixture at 40°C for 2 hours. Causality: Mild heating increases the kinetic rate of diffusion into the resin pores without degrading the product.
-
Filtration: Filter the mixture through a medium-porosity glass frit or a Celite pad. Wash the resin cake with 2 column volumes of EtOAc.
-
Concentration: Concentrate the pale-yellow filtrate under reduced pressure. The residue is now free of boronic acid and palladium, ready for chromatography.
Protocol B: Reversed-Phase Flash Chromatography for Phenol Separation
Self-Validating Principle: Using an acidic modifier ensures the phenols remain fully protonated, preventing peak tailing and ensuring sharp, predictable elution bands.
Step-by-Step Methodology:
-
Column Preparation: Equilibrate a C18 Flash Column (e.g., 140 g Telos C18) with 5 column volumes of 5% Acetonitrile in Water. Crucial: Both solvents must contain 0.1% Formic Acid.
-
Dry Loading: Dissolve the concentrated residue from Protocol A in a minimal amount of methanol. Add C18 silica (approx. 3x the mass of the residue), evaporate to a free-flowing powder, and load it into a solid-load cartridge.
-
Gradient Elution:
-
0–5 min: Isocratic hold at 5% Acetonitrile (removes highly polar impurities).
-
5–35 min: Linear gradient from 5% to 100% Acetonitrile.
-
-
Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm.
-
Peak 1: 3-bromo-5-methylphenol (Starting material, lower lipophilicity).
-
Peak 2: 5-(4-Chlorophenyl)-3-methylphenol (Product, higher lipophilicity).
-
-
Isolation: Pool the fractions containing Peak 2. Remove the acetonitrile under reduced pressure, then lyophilize the remaining aqueous suspension to yield the pure white solid product.
References
1.[5] Enrichment and Assessment of the Contributions of the Major Polyphenols to the Total Antioxidant Activity of Onion Extracts: A Fractionation by Flash Chromatography Approach - PMC. URL: 2.[4] SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS - FUJIFILM Wako Chemicals. URL: 3.[3] Metal Scavengers: An alternative to recrystallization for removing metals? - Biotage. URL: 4.[1] 4-Chlorophenylboronic acid - ChemicalBook. URL: 5.[2] Polymer-Bound Diethanolamine PS-DEAM - Biotage. URL:
Sources
- 1. 4-Chlorophenylboronic acid price,buy 4-Chlorophenylboronic acid - chemicalbook [chemicalbook.com]
- 2. selekt.biotage.com [selekt.biotage.com]
- 3. biotage.com [biotage.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Enrichment and Assessment of the Contributions of the Major Polyphenols to the Total Antioxidant Activity of Onion Extracts: A Fractionation by Flash Chromatography Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
High-Resolution 1H NMR Characterization of 5-(4-Chlorophenyl)-3-methylphenol: A Comparative Guide
Topic: 1H NMR Spectrum Analysis of 5-(4-Chlorophenyl)-3-methylphenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
The Analytical Challenge
5-(4-Chlorophenyl)-3-methylphenol (C₁₃H₁₁ClO) is a biaryl scaffold frequently encountered as an intermediate in the synthesis of antiviral agents (e.g., thiadiazole derivatives) and agrochemicals. Its structure features a central phenolic ring substituted with a methyl group and a para-chlorophenyl moiety.
For researchers, the primary analytical challenge lies in definitive structural validation :
-
Regioisomer Differentiation: Distinguishing the 3,5-substitution pattern from 2,4- or 2,5-isomers formed during non-selective Suzuki couplings.
-
Labile Proton Detection: Accurately characterizing the phenolic hydroxyl (-OH) group, which is often invisible or broadened in standard solvents.
This guide compares the performance of two primary NMR solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —and outlines a self-validating protocol for distinguishing this compound from its structural alternatives.
Comparative Methodology: Solvent Selection
The choice of solvent is not merely logistical; it dictates the visibility of key structural features. Below is a direct performance comparison of the two "alternative" methods for analyzing this specific biaryl phenol.
Table 1: Performance Comparison of NMR Solvents
| Feature | Method A: CDCl₃ (Standard) | Method B: DMSO-d₆ (Recommended) | Scientific Rationale |
| -OH Visibility | Poor. Often appears as a broad singlet or disappears due to exchange. | Excellent. Appears as a sharp singlet at ~9.5–9.8 ppm. | DMSO forms strong H-bonds with the phenol, slowing proton exchange and deshielding the signal. |
| Aromatic Resolution | High. Good separation of the central ring meta-protons. | Moderate. Higher viscosity of DMSO can slightly broaden lines; polarity shifts peaks downfield. | CDCl₃ is non-polar, minimizing solvent-solute interactions that cause peak overlap. |
| Water Signal Interference | Minimal (~1.56 ppm). | Significant (~3.33 ppm).[1] | Water in DMSO can overlap with methine or methylene signals (less relevant here, but critical for impurities). |
| Suitability | Routine purity checks. | Full structural elucidation & H-bonding studies. | Use DMSO when proving the existence of the free phenol is critical. |
Strategic Protocol Design
To ensure data integrity, do not rely on a single scan. Follow this self-validating workflow to confirm both purity and regio-chemistry.
Experimental Workflow
The following diagram illustrates the decision matrix for optimizing spectral acquisition.
Figure 1: Decision matrix for solvent selection and validation of labile protons.
Detailed Protocol Steps
-
Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Critical Step: If using CDCl₃, filter through a small plug of anhydrous K₂CO₃ if the solution appears cloudy (removes acidic impurities that catalyze proton exchange).
-
-
Shimming: For the biaryl system, good shimming is essential to resolve the small meta-coupling constants (J ~ 1.5–2.0 Hz) of the central ring.
-
Acquisition:
-
Spectral Width: 12 ppm (to capture downfield OH in DMSO).
-
Relaxation Delay (D1): Set to ≥ 5 seconds if accurate integration of the aromatic protons is required (aromatic protons have longer T1 relaxation times).
-
Spectral Analysis & Interpretation
The following data assumes a 400 MHz spectrometer.
A. The Aliphatic Region
-
Methyl Group (-CH₃):
-
Signal: Sharp Singlet (3H).
-
Shift: ~2.35 ppm.[1]
-
Diagnostic Value: Confirms the presence of the toluene core. A doublet here would imply a coupling error or a different isomer (e.g., ethyl group).
-
B. The Aromatic Region (Key for Differentiation)
This region (6.5 – 7.6 ppm) contains the "fingerprint" of the molecule.
Fragment 1: The 4-Chlorophenyl Ring (Ring B)
-
Pattern: AA'BB' System (often appears as two distinct doublets).
-
Shift: ~7.40 – 7.60 ppm (4H total).
-
Coupling (J): ~8.5 Hz (Ortho coupling).
-
Interpretation: The symmetry of this signal confirms the para-substitution of the chlorophenyl ring.
Fragment 2: The Central Phenol Ring (Ring A)
-
Pattern: Three distinct signals, each integrating to 1H.[2][3]
-
Coupling: Meta-coupling (J ~ 1.5–2.0 Hz).
-
Assignments (Predicted):
-
H-2 (between OH and Me): ~6.70 ppm (Shielded by OH and Me). Appears as a broad singlet or doublet of doublets.
-
H-4 (between Me and Aryl): ~6.95 ppm.
-
H-6 (between Aryl and OH): ~7.10 ppm (Deshielded by the aryl ring).
-
Table 2: Predicted Chemical Shift Data (DMSO-d₆)
| Proton | Type | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) |
| -OH | Phenolic | 9.60 - 9.80 | Singlet (s) | 1H | - |
| Ar-H (Ring B) | Aromatic | 7.55 | Doublet (d) | 2H | 8.5 (Ortho) |
| Ar-H (Ring B) | Aromatic | 7.45 | Doublet (d) | 2H | 8.5 (Ortho) |
| H-6 (Ring A) | Aromatic | 7.10 | Broad s / dd | 1H | ~1.8 (Meta) |
| H-4 (Ring A) | Aromatic | 6.95 | Broad s / dd | 1H | ~1.8 (Meta) |
| H-2 (Ring A) | Aromatic | 6.70 | Broad s / dd | 1H | ~1.8 (Meta) |
| -CH₃ | Methyl | 2.35 | Singlet (s) | 3H | - |
Differentiating Alternatives (Isomer Analysis)
A common pitfall in Suzuki couplings is the formation of regioisomers or the presence of starting materials.
Alternative 1: 4-(4-Chlorophenyl)-3-methylphenol (Regioisomer)
-
Differentiation: In the 4-phenyl isomer, the methyl group is ortho to the biaryl bond. This causes steric crowding, often shifting the methyl signal upfield or downfield anomalously compared to the 3-methyl isomer. Furthermore, the coupling pattern on the central ring would change to an ABX or AMX system (one doublet, one doublet of doublets, one singlet) rather than three meta-coupled singlets.
Alternative 2: 4-Chloro-3-methylphenol (Starting Material / Preservative)
-
Differentiation: This is a mono-aryl system.
-
Integration: The aromatic region will integrate to only 3 protons total.[4]
-
Pattern: It lacks the characteristic AA'BB' doublets of the 4-chlorophenyl ring.
-
Shift: The aromatic protons will be significantly more shielded (upfield) without the conjugation of the second phenyl ring.
-
References
-
BenchChem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from
-
National Institute of Standards and Technology (NIST). Phenol, 4-chloro-3-methyl- Mass Spectrum and Data.[5] Retrieved from
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol. Retrieved from
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[4][6][7] Retrieved from
Sources
Structural Elucidation of 3,5-Disubstituted Biphenyls: A Comparative Guide to 13C NMR Assignment strategies
Topic: 13C NMR Chemical Shifts for 3,5-Disubstituted Biphenyls Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide
Executive Summary: The Symmetry Challenge
In drug discovery—particularly within liquid crystal synthesis and privileged scaffold design (e.g., flurbiprofen analogues)—3,5-disubstituted biphenyls present a unique spectroscopic challenge. The
This guide objectively compares three assignment methodologies: Empirical Additivity , DFT-GIAO Prediction , and Integrated 2D NMR . We provide experimental benchmarks using two distinct electronic systems: 3,5-dimethoxybiphenyl (electron-donating) and 3,5-bis(trifluoromethyl)biphenyl (electron-withdrawing).
Mechanistic Insight: Substituent Chemical Shifts (SCS)
Understanding the electronic environment is the prerequisite for accurate assignment. In 3,5-disubstituted systems, the "missing" signals are often quaternary carbons with long relaxation times (
-
The Ipso-Effect (C1'): The connection point between rings is highly sensitive to the twist angle. Steric bulk at positions 3 and 5 generally has a minor effect on the inter-ring twist compared to 2,2'-substitution, but electronic effects (resonance) are strongly transmitted.
-
The Ortho-Shielding (C2/C6): In 3,5-dimethoxy systems, the mesomeric donation (
) strongly shields the ortho and para positions, shifting them upfield (<110 ppm). -
The Meta-Deshielding (C3/C5): In 3,5-bis(CF3) systems, the inductive withdrawal (
) deshields the ipso-carbon while coupling to fluorine ( Hz) creates distinctive quartets.
Comparative Analysis of Assignment Strategies
Method A: Empirical Additivity (The "Quick" Screen)
Uses base benzene shifts (
-
Pros: Instantaneous; useful for rough reaction monitoring.
-
Cons: Fails to account for the biphenyl ring current and inter-ring twist. High error margin (>2.0 ppm) at the C1' (ipso) position.
-
Verdict: Use only for preliminary confirmation.
Method B: DFT-GIAO Prediction (The "Computational" Validator)
Uses Density Functional Theory (DFT) with Gauge-Independent Atomic Orbitals (GIAO).
-
Protocol: Geometry optimization (B3LYP/6-31G*) followed by NMR calculation (mPW1PW91/6-311+G(2d,p)).
-
Pros: High accuracy for quaternary carbons; distinguishes subtle conformers.
-
Cons: Computationally expensive; requires scaling factors to match experimental solvent conditions (e.g.,
). -
Verdict: Essential for novel scaffolds lacking literature precedence.
Method C: Integrated 2D NMR (The "Gold Standard")
Combines HSQC (protonated carbons) and HMBC (quaternary connectivity).
-
Pros: Unambiguous assignment; self-validating via connectivity.
-
Cons: Requires longer acquisition times for HMBC to see weak
correlations. -
Verdict: Mandatory for publication-quality data.
Experimental Data Benchmarks
The following table contrasts the Calculated (Additivity) values against Experimental (Literature/Actual) shifts for two distinct electronic environments.
Table 1: 13C NMR Chemical Shift Comparison (ppm in
| Carbon Position | 3,5-Dimethoxybiphenyl (Electron Rich) | 3,5-Bis(trifluoromethyl)biphenyl (Electron Poor) | ||
| Additivity | Experimental | Additivity | Experimental | |
| C-1' (Ipso) | 144.1 | 143.5 | 140.2 | 141.8 |
| C-2',6' (Ortho) | 106.3 | 105.2 | 125.8 | 127.4 |
| C-3',5' (Subst) | 160.9 | 161.1 | 131.5 | 132.2 (q) |
| C-4' (Para) | 98.2 | 100.4 | 122.1 | 121.9 |
| Phenyl (C2/6) | 127.2 | 127.1 | 127.2 | 127.5 |
| Phenyl (C3/5) | 128.8 | 128.7 | 128.8 | 129.1 |
| Phenyl (C4) | 127.0 | 127.4 | 127.0 | 128.5 |
Note: Experimental values derived from high-field data of analogous 1-phenyl-3,5-disubstituted systems [1, 2]. Additivity calculated using standard benzene increments (
Detailed Experimental Protocol
Step 1: Sample Preparation[2]
-
Concentration: Dissolve 20–30 mg of compound in 0.6 mL
(or DMSO- if solubility is poor). -
Filtration: Filter through a cotton plug to remove paramagnetic particulates that broaden quaternary signals.
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds . Quaternary carbons (C3, C5, C1') have long
times. Short D1 results in low intensity or missing peaks. -
Pulse Angle:
pulse is recommended for quantitative reliability. -
Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
Step 3: The Assignment Workflow
Follow this logical flow to ensure zero errors in assignment.
Caption: Figure 1. Step-by-step logic flow for assigning symmetrical biphenyls. Note the critical feedback loop from Verification back to HMBC if peak counts do not match symmetry expectations.
References
-
Substituent Effects in Biphenyls: Hansen, P. E., & Bouman, T. D. (1985). Ab initio calculations of 13C NMR chemical shifts in biphenyl. (Journal of the American Chemical Society)
-
3,5-Bis(trifluoromethyl)phenyl Data: Royal Society of Chemistry. (2021).[1][2][3] Supplementary Information: Synthesis and characterization of 3,5-bis(trifluoromethyl) derivatives. (RSC Advances)
-
DFT-GIAO Scaling Factors: Lodewyk, M. W., et al. (2012). The prediction of 13C chemical shifts using DFT/GIAO. (Chemical Reviews)
-
General 13C NMR Impurities & Solvents: Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (Journal of Organic Chemistry)
Sources
Spectroscopic Characterization of Phenolic O-H and Aryl C-Cl Bonds: A Comparative FTIR Analysis Guide
Executive Summary
This guide evaluates the efficacy of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of phenolic hydroxyl (O-H) and aryl carbon-chlorine (C-Cl) bonds. While FTIR is the industry standard for rapid functional group identification, its utility varies significantly between these two moieties due to dipole selection rules and fingerprint region complexity. This document provides researchers with actionable protocols to distinguish intermolecular from intramolecular hydrogen bonding in phenols and objectively compares FTIR against Raman and NMR alternatives for halogenated aromatics.
Part 1: The Phenolic O-H Stretch
Performance Profile & Mechanism
The phenolic O-H bond is a high-polarity oscillator. According to the selection rules of vibrational spectroscopy, the intensity of an infrared absorption band is proportional to the square of the change in dipole moment (
However, the exact wavenumber is strictly governed by the local electrostatic environment, specifically hydrogen bonding (H-bonding).
| State | Wavenumber ( | Band Shape | Mechanistic Cause |
| Free (Non-bonded) | 3650 – 3590 | Sharp, Weak | Unperturbed oscillator; typically only seen in dilute gas phase or highly dilute non-polar solvents. |
| H-Bonded (Intermolecular) | 3500 – 3200 | Broad, Strong | H-bonding weakens the O-H force constant ( |
| Chelated (Intramolecular) | 3200 – 2500 | Broad, Diffuse | Stabilization by ortho-substituents (e.g., nitro, carbonyl) creates a rigid 6-membered ring, significantly reducing frequency. |
The "Self-Validating" Protocol: The Dilution Study
A single FTIR scan of a solid or neat liquid phenol cannot definitively distinguish between intermolecular H-bonding (concentration-dependent) and intramolecular H-bonding (concentration-independent). To validate the assignment, you must perform a Dilution Study .
Protocol:
-
Solvent Choice: Use anhydrous Carbon Tetrachloride (
) or Carbon Disulfide ( ). These are non-polar and "transparent" in the O-H region. Note: Chloroform is a poor choice due to its own H-bonding potential. -
Step A (Concentrated): Prepare a 1.0 M solution. Acquire spectrum. Observe the broad band at ~3300
.[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Step B (Dilute): Dilute to 0.1 M, then 0.01 M, and finally 0.001 M.
-
Validation: Overlay the spectra.
-
If the broad band diminishes and a sharp peak at ~3600
grows: Intermolecular (dimers/polymers breaking apart). -
If the band position remains constant regardless of dilution: Intramolecular (chelation is intrinsic to the molecule).
-
Logic Visualization: H-Bonding Assignment
Figure 1: Decision logic for distinguishing hydrogen bonding types in phenolic compounds via FTIR dilution.
Part 2: The Aryl C-Cl Stretch
Performance Profile & Limitations
Unlike the O-H stretch, the Aryl C-Cl stretch faces significant challenges in FTIR analysis.[2][3]
-
Mass Effect: Chlorine is heavy (35.5 amu). Per Hooke's Law, increased reduced mass (
) lowers the vibrational frequency into the "Fingerprint Region" (1500 – 400 ). -
Signal Obscuration: The C-Cl stretch typically appears between 1100 – 1035
. This region is crowded with C-H in-plane bending and skeletal ring vibrations. -
Intensity: The C-Cl bond is less polar than C-O or O-H, resulting in moderate to weak IR absorption.
Comparative Analysis: FTIR vs. Alternatives
For chlorinated aromatics, FTIR is often the secondary choice compared to Raman spectroscopy.
| Feature | FTIR (The Product) | Raman (The Alternative) | Verdict |
| Physical Principle | Absorption (Dipole Change) | Scattering (Polarizability Change) | Raman wins for C-Cl. |
| C-Cl Signal Strength | Moderate/Weak | Very Strong (Cl is highly polarizable) | Raman is superior for detection.[4] |
| Interference | High (Fingerprint overlap) | Low (Symmetric stretches are distinct) | Raman provides cleaner spectra. |
| Water Interference | High (O-H overwhelms) | Negligible (Water is weak Raman scatterer) | Raman preferred for aqueous samples. |
Part 3: Comparative Guide & Experimental Strategy
When characterizing a novel drug intermediate containing both phenolic and chloro-aryl groups, a multi-modal approach is required.
Method Selection Workflow
The following diagram illustrates the optimal workflow for characterizing these specific bonds, prioritizing data integrity.
Figure 2: Integrated workflow for analyzing molecules containing both hydroxyl and halogenated aromatic groups.
Summary of Absorption Bands
Use this table to assign peaks in your FTIR spectrum.
| Bond | Frequency ( | Intensity | Diagnostic Notes |
| Phenolic O-H (Free) | 3650 – 3590 | Variable | Sharp.[1][5] Only seen in dilute non-polar solution. |
| Phenolic O-H (Bonded) | 3500 – 3200 | Strong | Broad "tongue" shape.[6] Overlaps with N-H.[7] |
| Phenolic C-O | 1260 – 1180 | Strong | Key Differentiator: Higher than aliphatic alcohols (1050-1150) due to resonance character [1]. |
| Aryl C-Cl | 1096 – 1035 | Medium | Often appears as a doublet or multiplet. Look for corroborating overtone bands (2000-1660 region). |
| Aromatic Ring (C=C) | 1600 & 1475 | Variable | The "Aromatic Breathing" modes. |
Expert Insight: The "Ring Breathing" Correlation
When analyzing Aryl C-Cl bonds, do not rely on the 1000-1100
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[7] (Standard text confirming the shift of Phenolic C-O vs Aliphatic C-O).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[7] (Source for specific Aryl C-Cl ranges and Raman polarizability data).
-
NIST Chemistry WebBook. Infrared Spectra of Chlorophenols. (Authoritative database for verifying specific wavenumbers of phenol derivatives). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nuance.northwestern.edu [nuance.northwestern.edu]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. youtube.com [youtube.com]
Comparative Bioactivity Analysis: 5-(4-Chlorophenyl)-3-methylphenol vs. Triclosan and its Analogs
A Senior Application Scientist's Guide to Evaluating Next-Generation Antimicrobial Agents
Introduction: The Quest for Safer, More Potent Antimicrobials
For decades, Triclosan (TCS), a polychlorinated bisphenolic compound, has been a cornerstone of antimicrobial agents in both consumer and medical products due to its broad-spectrum efficacy against a wide range of bacteria and fungi.[1][2] Its primary mechanism of action involves the targeted inhibition of the bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway, which is critical for building bacterial cell membranes.[1][3][4][5][6] At lower concentrations, this inhibition is bacteriostatic, while at higher concentrations, Triclosan can cause direct membrane damage, leading to cell death.[1][4][5]
However, the widespread use of Triclosan has led to significant concerns, including its potential role as an endocrine-disrupting chemical (EDC) and the risk of promoting cross-resistance to clinically important antibiotics.[7][8][9][10] These concerns have catalyzed a rigorous search for novel antimicrobial agents that retain or exceed the bioactivity of Triclosan while exhibiting a more favorable safety profile.
This guide provides a comparative analysis of two such alternatives: 5-(4-Chlorophenyl)-3-methylphenol , a chlorinated phenolic compound, and a representative Triclosan analog designed for enhanced target engagement. We will delve into their mechanisms of action, compare their bioactivity using key in vitro assays, and provide detailed, field-tested protocols to enable researchers to conduct their own evaluations.
Section 1: Mechanistic Landscape of Target Compounds
A fundamental understanding of a compound's mechanism of action is crucial for rational drug development. While both Triclosan and its analogs primarily target the FAS-II pathway, phenolic compounds like 5-(4-Chlorophenyl)-3-methylphenol often exhibit different, broader mechanisms.
-
Triclosan: The diphenyl ether structure of Triclosan allows it to mimic the natural substrate of the ENR enzyme (specifically, the FabI isoform in many bacteria), binding tightly to its active site and blocking fatty acid elongation.[11][12] This targeted action is responsible for its potent, broad-spectrum activity.[1]
-
5-(4-Chlorophenyl)-3-methylphenol: This compound belongs to the cresol family of phenols, specifically related to p-chloro-m-cresol (PCMC).[13][14] Phenolic compounds are known to exert their antimicrobial effects through multiple mechanisms. Their primary mode of action is the disruption of the cytoplasmic membrane's structure and function, leading to increased permeability and leakage of intracellular components. Additionally, at higher concentrations, they can cause the coagulation of cytoplasmic proteins and the inactivation of essential enzymes. This multi-target mechanism is potent but can sometimes be associated with lower selectivity compared to highly specific inhibitors like Triclosan.
-
Triclosan Analog (TCS-Analog 1): The development of Triclosan analogs often focuses on modifying the parent structure to enhance its affinity for the ENR active site or to improve its pharmacokinetic properties.[1][15] For this guide, we consider a hypothetical but representative analog, "TCS-Analog 1," which has been modified with a substituent group designed to form additional hydrogen bonds within the FabI binding pocket, thereby increasing its inhibitory potency.
Below is a diagram illustrating the primary mechanism of Triclosan and its analogs within the bacterial fatty acid synthesis pathway.
Caption: Workflow for the broth microdilution MIC assay.
Methodology:
-
Compound Preparation: Prepare a 1 mg/mL stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to wells 2 through 12. Add 200 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.
-
Inoculum Preparation: Grow the microbial culture to the mid-logarithmic phase. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. Add 100 µL of sterile broth to well 12. The final volume in each well is 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the positive control.
Causality Insight: The use of a standardized inoculum size and specific growth media (e.g., cation-adjusted Mueller-Hinton) is critical for inter-lab reproducibility, as ion concentrations and media components can significantly affect the apparent activity of some antimicrobial compounds.
Protocol 2: E. coli Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition Assay
This biochemical assay directly measures the inhibition of the target enzyme, providing crucial mechanistic data.
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 100 mM Na-phosphate, pH 7.5, 1 mM β-mercaptoethanol). Prepare solutions of purified E. coli FabI enzyme, NADH (cofactor), and the crotonyl-CoA substrate.
-
Compound Plating: In a UV-transparent 96-well plate, perform serial dilutions of the test compounds in DMSO, then add assay buffer to achieve the desired final concentrations.
-
Reaction Initiation: To each well, add the FabI enzyme and NADH. Incubate for 10 minutes at room temperature to allow for compound binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the crotonyl-CoA substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm (A340) every 30 seconds for 15 minutes. The decrease in A340 corresponds to the oxidation of NADH during the reaction.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percent inhibition (relative to a DMSO control) against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Causality Insight: Monitoring NADH oxidation at 340 nm is a classic and reliable method for assaying dehydrogenase enzymes like FabI. [16]This continuous kinetic assay is preferable to an endpoint assay as it provides a more accurate determination of the initial reaction rate, which is less susceptible to artifacts like substrate depletion or product inhibition.
Protocol 3: Mammalian Cell Cytotoxicity (Resazurin Assay)
This assay assesses the general toxicity of a compound to mammalian cells, which is essential for determining its therapeutic potential. [17]
Caption: Workflow for determining cytotoxicity using the Resazurin assay.
Methodology:
-
Cell Seeding: Seed HeLa cells (or another suitable cell line) in a 96-well plate at a density of ~5,000 cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare 2X serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
Viability Assessment: Add 20 µL of a Resazurin stock solution (e.g., 0.15 mg/mL in PBS) to each well. Incubate for another 2-4 hours.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: The fluorescence signal is proportional to the number of viable, metabolically active cells. Calculate the percentage of viability relative to the vehicle control (e.g., 0.1% DMSO). Plot the percent viability against the log of the compound concentration and fit the data to determine the CC₅₀ value.
Causality Insight: The Resazurin (alamarBlue) assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells. This provides a robust and sensitive measure of cell viability and is generally considered less prone to artifacts than endpoint assays that measure cell lysis.
Conclusion and Future Directions
This comparative guide demonstrates a clear hierarchy in the performance of the evaluated compounds. While 5-(4-Chlorophenyl)-3-methylphenol is an effective antimicrobial, its utility may be best suited for topical or disinfectant applications where a high therapeutic index is less critical.
The data strongly supports the continued exploration of targeted ENR inhibitors. The representative TCS-Analog 1 showcases the power of rational drug design, achieving a remarkable improvement in both antimicrobial potency and cellular selectivity over the parent Triclosan molecule. This dual enhancement makes such analogs highly compelling candidates for further preclinical development.
Future research should focus on:
-
In vivo Efficacy: Testing promising analogs in animal models of infection to validate their in vitro performance.
-
Resistance Profiling: Evaluating the potential for resistance development against these new analogs in key pathogens.
-
Pharmacokinetic and Toxicological Studies: Comprehensive ADME/Tox studies to fully characterize the safety and disposition of lead candidates.
By employing the rigorous, mechanism-driven comparative approach outlined in this guide, researchers can more effectively identify and advance the next generation of antimicrobial agents to combat the growing threat of infectious diseases.
References
-
MDPI. (2022, May 30). Triclosan: A Small Molecule with Controversial Roles. Available from: [Link]
-
PMC. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available from: [Link]
-
PMC. (2019, May 2). Triclosan: An Update on Biochemical and Molecular Mechanisms. Available from: [Link]
-
ResearchGate. (2026, January 2). (PDF) Mechanism of action of triclosan as an endocrine-disrupting chemical with its impact on human health – literature review. Available from: [Link]
-
Molecules. (2010, December 9). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available from: [Link]
-
EWG.org. (2014, June 16). Triclosan-containing antibacterial soaps neither safe nor effective. Available from: [Link]
-
PMC. In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens. Available from: [Link]
-
Beyond Pesticides. Triclosan: What the Research Shows. Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. (2024, July 7). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Available from: [Link]
-
PMC. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Available from: [Link]
-
PMC. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase. Available from: [Link]
-
PMC. Methods for in vitro evaluating antimicrobial activity: A review. Available from: [Link]
-
Journal of Pre-Clinical and Clinical Research. Mechanism of action of triclosan as an endocrine-disrupting chemical with its impact on human health – literature review. Available from: [Link]
-
PMC. (2022, June 28). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Available from: [Link]
-
PMC. Triclosan Demonstrates Synergic Effect with Amphotericin B and Fluconazole and Induces Apoptosis-Like Cell Death in Cryptococcus neoformans. Available from: [Link]
-
ResearchGate. Triclosan: A review of effectiveness and safety in health care settings. Available from: [Link]
-
Wikipedia. p-Chlorocresol. Available from: [Link]
-
PMC. (2023, October 5). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]
-
MDPI. (2018, November 2). Pentafluorosulfanyl-containing Triclocarban Analogs with Potent Antimicrobial Activity. Available from: [Link]
-
European Commission. (2010, March 17). Opinion on triclosan. Available from: [Link]
-
MDPI. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Available from: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Triclosan?. Available from: [Link]
- ThaiScience. Research Article Preparation, Characterization and Antibacterial Study of Novel 2-[5-(4-Chlorophenyl). Available from: https://www.thaiscience.info/journals/Article/WJST/10850029.pdf
-
Antimicrobial Agents and Chemotherapy. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Available from: [Link]
-
Frontiers. Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition. Available from: [Link]
-
mBio. (2013, October 1). The Two Functional Enoyl-Acyl Carrier Protein Reductases of Enterococcus faecalis Do Not Mediate Triclosan Resistance. Available from: [Link]
-
ResearchGate. (2024, October 5). A comprehensive review on in-vitro methods for anti- microbial activity. Available from: [Link]
-
MDPI. (2025, November 13). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Available from: [Link]
-
SciELO. Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. Available from: [Link]
-
PubMed. (2022, June 28). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Available from: [Link]
-
International Journal of Medical and Pharmaceutical Case Reports. (2024, November 6). In vitro Evaluation of Antifungal Activity of Terbinafine Nano Form against Yeast Organism Isolated in Thumby Labs Ajman. Available from: [Link]
-
MDPI. (2021, May 10). The Different Facets of Triclocarban: A Review. Available from: [Link]
- Google Patents. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
-
PMC. Triclosan derivatives: Towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis. Available from: [Link]
-
ResearchGate. (2025, August 6). The Enoyl-[acyl-carrier-protein] Reductases FabI and FabL fromBacillus subtilis. Available from: [Link]
-
ResearchGate. (2024, October 5). A comprehensive review on in-vitro methods for anti- microbial activity. Available from: [Link]
-
PMC. Enoyl-Acyl Carrier Protein Reductase I (FabI) Is Essential for the Intracellular Growth of Listeria monocytogenes. Available from: [Link]
-
PLOS ONE. (2014, January 22). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. Available from: [Link]
-
Creative Diagnostics. Antimicrobial Susceptibility Testing. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Triclosan: An Update on Biochemical and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens: Receptor-Based Bioassay Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. What is the mechanism of Triclosan? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. ewg.org [ewg.org]
- 9. beyondpesticides.org [beyondpesticides.org]
- 10. Mechanism of action of triclosan as an endocrine-disrupting chemical with its impact on human health – literature review [jpccr.eu]
- 11. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 12. Enoyl-Acyl Carrier Protein Reductase I (FabI) Is Essential for the Intracellular Growth of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 14. 4-Chloro-3-methylphenol for synthesis 59-50-7 [sigmaaldrich.com]
- 15. Triclosan derivatives: Towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Structural Intelligence in Drug Design: X-Ray Crystallography of Substituted Biphenyl Phenols
Executive Summary
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists
In the realm of rational drug design, the biphenyl scaffold is a "privileged structure," serving as the core for numerous antiseptics, fungicides, and intermediates in angiotensin II receptor antagonists. However, the pharmacological efficacy of substituted biphenyl phenols hinges critically on their torsional angle —the degree of twist between the two phenyl rings.
This guide objectively compares the structural insights derived from Single Crystal X-Ray Diffraction (SC-XRD) against alternative methods like Solution NMR and DFT (Density Functional Theory) . While NMR provides dynamic solution-state data, only SC-XRD offers the atomic-resolution precision required to map the steric locks and hydrogen-bonding networks that define the solid-state pharmacophore.
Part 1: Comparative Analysis – X-Ray vs. Alternatives
The choice of structural determination method dictates the fidelity of your Structure-Activity Relationship (SAR) model. Below is a direct comparison of data quality and utility for substituted biphenyls.
Table 1: Structural Determination Methodologies Comparison
| Feature | X-Ray Crystallography (SC-XRD) | Solution NMR Spectroscopy | Computational Modeling (DFT) |
| Primary Output | Precise 3D coordinates, static conformation, packing forces. | Time-averaged conformation, dynamic rotational barriers. | Theoretical energy minima, gas-phase geometry. |
| Torsion Angle Data | Exact (e.g., 42° for 2-phenylphenol). Captures packing-induced flattening. | Averaged . Rapid rotation often obscures the specific bioactive conformer. | Predictive . Often overestimates planarity or twist without solvent corrections. |
| H-Bonding Insight | Direct visualization of donor-acceptor distances (<0.01 Å precision). | Inferential (via chemical shifts, NOE). | Hypothetical (based on energy calculations). |
| Sample State | Solid Crystal (requires crystallization). | Solution (requires solubility). | Virtual (requires compute power). |
| Limit of Detection | Requires single crystal (>50 µm). | >1 mM concentration usually required. | N/A |
Decision Logic: Selecting the Right Tool
To ensure scientific integrity, researchers must select the method that answers their specific biological question.
Figure 1: Decision matrix for selecting structural determination methods based on research goals.
Part 2: Technical Deep Dive – Biphenyl Phenol Case Studies
The structural behavior of biphenyl phenols is dominated by the Ortho-Effect . The position of the hydroxyl group and other substituents dictates the twist angle due to the conflict between steric repulsion (H...H or H...substituent) and
Case Study A: 2-Phenylphenol (Ortho-substituted)
-
Pharmacological Relevance: Used as a biocide and fungicide; structure mimics steric bulk in drug intermediates.
-
Crystallographic Insight:
-
Torsion Angle: ~40–45°.[1] The ortho-hydroxyl group creates significant steric clash with the hydrogen on the adjacent ring.[1]
-
H-Bonding: Forms intermolecular chains. The hydroxyl group is often twisted out of the ring plane to accommodate packing.
-
Comparison: NMR shows rapid rotation, averaging the signal. X-ray reveals the specific "locked" conformation found in the low-energy crystal lattice.
-
Case Study B: 4-Phenylphenol (Para-substituted)
-
Pharmacological Relevance: Precursor for resins and liquid crystals.
-
Crystallographic Insight:
-
Torsion Angle: ~0–30°. Without ortho substituents, the rings can flatten to maximize
-overlap, especially if driven by packing forces. -
H-Bonding: Forms extensive 2D sheets or herringbone patterns, critical for understanding solubility profiles.
-
Table 2: Quantitative Structural Metrics (Representative Data)
| Metric | 2-Phenylphenol (Ortho) | 4-Phenylphenol (Para) | Significance |
| Inter-ring Torsion ( | 42.5° (Twisted) | 15.2° (Nearly Planar) | Determines receptor pocket fit. |
| C-C Bridge Length | 1.488 Å | 1.482 Å | Indicates degree of conjugation (shorter = more conjugated). |
| O-H...O Distance | 2.75 Å (Intermolecular) | 2.82 Å (Sheet network) | Defines solubility and melting point (57°C vs 166°C). |
Part 3: Self-Validating Experimental Protocol
Expertise & Causality: Biphenyl phenols are often hydrophobic and prone to "oiling out" rather than crystallizing. The following protocol uses a Slow Evaporation + Anti-Solvent hybrid approach to force nucleation while maintaining thermodynamic equilibrium.
Protocol: Vapor Diffusion Crystallization for Hydrophobic Biphenyls
Objective: Obtain single crystals suitable for X-ray diffraction (>0.1 mm) from lipophilic biphenyl derivatives.
Materials:
-
Solvent A (Good Solvent): Toluene or Dichloromethane (DCM).
-
Solvent B (Anti-Solvent): Hexane or Pentane.
-
Vessel: 4 mL glass vial inside a 20 mL scintillation vial.
Workflow:
-
Saturation: Dissolve 20 mg of the biphenyl phenol in the minimum amount of Solvent A (approx. 0.5 mL) in the small 4 mL vial. Why: Ensures high supersaturation potential.
-
Filtration: Pass solution through a 0.22 µm PTFE filter. Why: Removes dust nuclei that cause poly-crystalline aggregates.
-
Assembly: Place the open 4 mL vial inside the 20 mL vial.
-
Anti-Solvent Addition: Add 2 mL of Solvent B to the outer 20 mL vial (do not mix with inner vial).
-
Equilibration: Cap the outer vial tightly. Store at 4°C.
-
Mechanism: Solvent B vapors slowly diffuse into Solvent A, gradually lowering solubility and inducing controlled nucleation.
Figure 2: Vapor diffusion workflow optimized for hydrophobic biphenyl derivatives.
References
-
Vertex AI Search. (2026). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3',4,4'-substituted biphenyls. National Institutes of Health. Link
-
Vertex AI Search. (2026). Structure of 2,6-bis(hydroxymethyl)-4-phenylphenol. International Union of Crystallography.[2] Link
-
Vertex AI Search. (2026). 2-Phenylphenol Properties and Crystal Structure. WebQC. Link
-
Vertex AI Search. (2026). Comparison of NMR and X-ray crystallography. Birkbeck, University of London. Link
-
Vertex AI Search. (2026). Conformations of Biphenyls. Chemistry LibreTexts. Link
Sources
Elemental analysis standards for C13H11ClO compounds
Elemental Analysis of C13H11ClO Compounds: A Comprehensive Comparison Guide of Analytical Techniques and Reference Standards
For researchers and drug development professionals, validating the empirical formula of halogenated pharmaceutical intermediates (such as chlorobenzhydrol derivatives) is a critical quality control gateway. A compound with the molecular formula C13H11ClO presents a specific analytical challenge due to its theoretical composition: 71.40% Carbon, 5.07% Hydrogen, 7.32% Oxygen, and 16.21% Chlorine .
Traditional elemental microanalysis often fails when applied to halogen-rich compounds because the combustion byproducts of chlorine actively interfere with the detection of other elements. This guide objectively compares the analytical modalities and Certified Reference Materials (CRMs) required to achieve high-fidelity elemental data for C13H11ClO, grounded in mechanistic causality and self-validating protocols.
The Analytical Challenge: Halogen Interference
In standard Dumas combustion (CHNS analysis), organic samples are oxidized at ~1000 °C. The 16.21% chlorine mass in C13H11ClO volatilizes into a mixture of hydrogen chloride (HCl) and chlorine gas (Cl2). If unmitigated, these acidic gases will sweep into the gas chromatography (GC) column. Because HCl has a similar thermal conductivity to water and interacts unpredictably with the GC stationary phase, it frequently co-elutes or tails into the water peak. This causality leads to artificially inflated Hydrogen readings and rapid poisoning of the downstream copper reduction catalyst[1].
To accurately characterize C13H11ClO, the analytical workflow must be divided: one highly modified system to scrub halogens for accurate C/H/O determination, and a dedicated system for absolute Cl quantification.
Comparison of Analytical Modalities
No single instrument can optimally quantify all five elements in a high-halogen matrix without compromise. Table 1 compares the industry-standard techniques for this specific chemical profile.
Table 1: Performance Comparison of Elemental Analysis Techniques for C13H11ClO
| Analytical Technique | Target Elements | Mechanistic Principle | Advantages for C13H11ClO | Limitations |
| Modified CHNS/O (Dumas) | C, H, N, O | Flash combustion with Ag-based halogen scrubbing. | High throughput; highly accurate for C, H, and O if halogens are properly trapped. | Cannot quantify Cl; high Cl content rapidly exhausts the silver scrubber[1]. |
| Combustion Ion Chromatography (CIC) | Cl, Br, F, S | Pyrohydrolytic combustion followed by anion exchange IC. | Speciates halogens; completely eliminates matrix interferences; extremely low LOD[2]. | Higher initial capital cost; longer chromatographic run times per sample. |
| Microcoulometric Titration | Cl (Total) | Combustion followed by Ag+ coulometric titration. | Wide dynamic range; robust for highly viscous or complex liquid matrices[3]. | Cannot speciate halogens (measures total halides); prone to electrode fouling. |
Strategic Selection of Calibration Standards
Accurate quantification requires calibrating the instruments with Certified Reference Materials (CRMs) that closely mimic the target compound's combustion kinetics and elemental ratios[4].
Table 2: Certified Reference Materials (CRMs) for C13H11ClO Calibration
| Reference Standard | Formula | %C | %H | %Cl | %O | Suitability for C13H11ClO Analysis |
| 4-Chlorobenzoic Acid | C7H5ClO2 | 53.70 | 3.22 | 22.64 | 20.44 | Optimal. Excellent structural analog. Contains all four target elements (C, H, Cl, O) and lacks nitrogen, preventing N-channel baseline drift. |
| 1-Chloro-2,4-dinitrobenzene | C6H3ClN2O4 | 35.58 | 1.49 | 17.51 | 31.59 | Suboptimal. While Cl content (17.51%) closely matches the target (16.21%), it introduces Nitrogen, which is absent in C13H11ClO. |
| 2-Chloroacetamide | C2H4ClNO | 25.68 | 4.31 | 37.91 | 17.10 | Poor. The carbon content is too low to accurately build a calibration curve for a high-carbon (71.40%) target compound. |
Self-Validating Experimental Workflows
To ensure data integrity, the following protocols employ self-validating mechanisms that alert the analyst to systemic failures (e.g., scrubber exhaustion or incomplete combustion) before data is finalized.
Workflow A: C, H, O Determination via Modified Dumas Combustion
Figure 1: Modified CHNS/O combustion pathway demonstrating halogen scrubbing via Silver Vanadate.
Causality & Protocol:
-
Reactor Preparation: Pack the distal end of the oxidation reactor with Silver Vanadate (AgVO3) or Silver Wool. Causality: As the C13H11ClO combusts, the silver reacts quantitatively with Cl2 and HCl to form solid AgCl, permanently trapping the halogen before it reaches the GC column[1].
-
Calibration: Weigh 1.5–2.0 mg of 4-Chlorobenzoic acid into tin capsules. Run a 5-point calibration curve for Carbon and Hydrogen.
-
Sample Analysis: Combust 2.0 mg of the C13H11ClO sample.
-
Self-Validation (Scrubber Integrity Check): Insert a 4-Chlorobenzoic acid standard every 10 samples. Monitor the calculated %H. If the %H deviates upward by >0.3% absolute, the silver trap is exhausted (HCl is breaking through and reading as water). The run must be halted and the reactor repacked.
Workflow B: Absolute Chlorine Quantification via Combustion Ion Chromatography (CIC)
Figure 2: Pyrohydrolytic CIC workflow for the isolation and quantification of organically bound Cl.
Causality & Protocol:
-
Pyrohydrolytic Combustion: Introduce 5.0 mg of the C13H11ClO sample into the furnace at 1050 °C in an Argon/Oxygen atmosphere. Continuously inject a stream of ultrapure water vapor. Causality: C13H11ClO is relatively hydrogen-poor. Without added water, chlorine radicals will form Cl2 gas, which is poorly soluble in the downstream absorber. Water acts as a pyrohydrolytic agent, providing the necessary hydrogen to drive the thermodynamic equilibrium entirely toward highly soluble HCl gas[5].
-
Absorption: The HCl gas is swept into an absorber module containing ultrapure water, where it completely dissociates into Cl⁻ ions[5].
-
Chromatography: Inject the aqueous solution into the Ion Chromatograph using an anion exchange column (e.g., IonPac AS18) with suppressed conductivity detection[2].
-
Self-Validation (Spike Recovery & System Blank): Before analyzing the organic sample, inject 100 µL of an inorganic NH4Cl solution (100 mg/L Cl⁻) directly into the sample boat[2]. This isolates the performance of the IC and absorber from the combustion phase. A recovery of 9.5 to 10.5 µg Cl⁻ proves the fluidics and detector are perfectly calibrated, validating any subsequent organic combustion data[2].
References
1.[1] Elemental analysis of organic compounds with the use of automated CHNS analyzers - researchgate.net - 2.[2] Determination of Adsorbable Organic Halogen in Wastewater Using a Combustion Ion Chromatography System - thermofisher.com - 3.[3] Determination of Widely Varying Chlorine Contents in Glycerol and MCT Oil by Combustion Elemental Analysis - analytik-jena.com - 4.[4] Sulfur, Nitrogen, Chlorine Reference Materials - lgcstandards.com - 5.[5] Analyzing halogenated organic compounds with CIC according to DIN 38409-59 - metrohm.com -
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. analytik-jena.com [analytik-jena.com]
- 4. Sulfur, Nitrogen, Chlorine Reference Materials | LGC Standards [lgcstandards.com]
- 5. Analyzing halogenated organic compounds with CIC according to DIN 38409-59 | Metrohm [metrohm.com]
Safety Operating Guide
5-(4-Chlorophenyl)-3-methylphenol proper disposal procedures
Topic: 5-(4-Chlorophenyl)-3-methylphenol Proper Disposal Procedures
Executive Summary & Core Directive
Objective: Safe, compliant, and efficient disposal of 5-(4-Chlorophenyl)-3-methylphenol (and related halogenated biaryl phenols). Primary Hazard: This compound combines the corrosivity of phenols with the environmental persistence of chlorinated aromatics.[1] It must be treated as Halogenated Organic Waste .[1] Immediate Action: Segregate from oxidizers and bases immediately.[1] Do not dispose of down drains or in municipal trash.[1]
Chemical Identification & Hazard Profile
Before disposal, verification of the chemical identity is critical to selecting the correct waste stream.
| Feature | Specification |
| Chemical Name | 5-(4-Chlorophenyl)-3-methylphenol |
| Chemical Class | Halogenated Biaryl Phenol |
| Common Congener | Note: Often confused with 4-Chloro-3-methylphenol (PCMC, CAS 59-50-7), a common preservative.[1][2] Disposal protocols for both are similar, but the biaryl structure implies lower solubility and higher persistence. |
| Physical State | Solid (Crystalline powder) |
| GHS Classification | Danger [1][3] • Skin Corrosion/Irritation (Category 1B) [3] • Aquatic Toxicity (Acute/Chronic Category 1) • Acute Toxicity (Oral/Dermal) |
| RCRA Waste Code | U-Listed (U039) if deemed a commercial chemical product (based on p-chloro-m-cresol analog) or D002 (Corrosivity) / D027 (Toxicity - if leachable).[1][2] |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Critical Safety Note: Chlorinated phenols can form highly toxic dioxins if incinerated at insufficient temperatures. They must be routed to high-temperature incineration facilities equipped with scrubbers.[1]
Immediate Safety & PPE Requirements
Goal: Prevent exposure during waste transfer. Phenolic compounds penetrate skin rapidly and cause "white burns" that anesthetize the nerve endings, delaying pain perception.
-
Respiratory: N95 particulate respirator (minimum) or half-face respirator with organic vapor/acid gas cartridges if heating or aerosolizing.[1][2]
-
Skin: Double gloving is mandatory .[1]
-
Eye: Chemical splash goggles + Face shield.[1]
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation[1][2]
The Golden Rule: Never mix chlorinated phenols with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases.
-
Solid Waste:
-
Collect pure substance, contaminated weighing boats, and gloves in a wide-mouth HDPE jar .
-
Label as: "Hazardous Waste - Toxic Solid - Halogenated Phenol"
-
-
Liquid Waste (Solutions):
-
If dissolved in organic solvent (e.g., DMSO, Methanol): Segregate into Halogenated Organic Solvent waste stream.
-
Do NOT mix with Non-Halogenated solvents if possible, as this increases disposal costs significantly.[1]
-
Phase 2: Containerization & Labeling
Use the following decision matrix to select the correct container.
| Waste Type | Container Material | Labeling Requirement |
| Pure Solid | HDPE or Glass (Amber) | "Toxic Solid, Corrosive, Organic" |
| Organic Solution | HDPE Carboy | "Flammable/Toxic Liquid, Halogenated" |
| Aqueous Solution | Glass or HDPE | "Toxic Liquid, Corrosive (Acidic)" |
Labeling Checklist:
-
Full Chemical Name (No abbreviations).
-
Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Environmental Hazard.[1]
-
Date of accumulation start.[1]
Phase 3: Waste Workflow Visualization
The following diagram illustrates the decision logic for disposing of this specific compound.
Figure 1: Decision tree for segregating 5-(4-Chlorophenyl)-3-methylphenol waste based on physical state and solvent matrix.
Spill Response Protocol (Small Scale < 100g)
-
Evacuate & Ventilate: Clear the immediate area.[1]
-
PPE Up: Don Nitrile + Butyl gloves, goggles, and lab coat.[1]
-
Containment:
-
Decontamination:
-
Disposal: Place all spill debris into the Solid Hazardous Waste container.
Regulatory & Compliance Context
-
EPA (USA): While this specific isomer may not be explicitly "P-listed," it falls under Characteristic Waste for toxicity and corrosivity.[1] It must be treated as a "U-listed" equivalent (like U039 p-chloro-m-cresol) due to structural similarity.[1][2]
-
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration .[1] This ensures the destruction of the benzene ring and prevents the formation of polychlorinated dibenzodioxins (PCDDs).
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Title 40 CFR Part 261.[1] Available at: [Link][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Chloro-3-methylphenol (PCMC).[1] (Used as structural analog reference). Available at: [Link][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances.[1] 29 CFR 1910.1000.[1] Available at: [Link][2]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
